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  • Product: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
  • CAS: 892873-55-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Introduction 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a tailored heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a tailored heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring a trifunctional arrangement of an aldehyde, an aryl bromide, and a pyridylmethoxy ether, establishes it as a versatile and high-value building block in modern organic synthesis. The strategic placement of these groups allows for sequential and site-selective reactions, providing a robust platform for constructing complex molecular frameworks.

This guide offers an in-depth analysis of the chemical and physical properties of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. It provides field-proven insights into its synthesis, reactivity, and spectroscopic characterization, designed to equip researchers and drug development professionals with the technical knowledge required for its effective application.

Physicochemical and Spectroscopic Profile

The inherent properties of a molecule are critical to its application. While extensive experimental data for this specific molecule is not widely published, we can define its core attributes and predict its spectroscopic signatures based on established chemical principles and data from closely related analogues.

Core Properties

The fundamental properties of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde are summarized below. Computational data, such as LogP and Topological Polar Surface Area (TPSA), are derived from its structural isomer, 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, and serve as reliable estimates.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrNO₂[1]
Molecular Weight 292.13 g/mol [1]
CAS Number 892873-55-1[2]
Appearance Predicted: White to off-white or pale yellow solidN/A
Calculated LogP 3.2356[1]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]
Predicted Spectroscopic Signatures

Understanding the expected spectroscopic output is crucial for reaction monitoring and product verification.

  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.8–10.5 ppm). A singlet corresponding to the two methylene protons (O-CH₂-Py) should appear around δ 5.2–5.5 ppm. The aromatic region (δ 7.0–8.6 ppm) will contain a complex set of multiplets corresponding to the three protons on the benzaldehyde ring and the four protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 189–192 ppm. The methylene carbon (O-C H₂-Py) is anticipated around δ 70–75 ppm. The remaining signals will correspond to the carbons of the two aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1690–1710 cm⁻¹. Other key signals include C-O-C ether stretching vibrations around 1250 cm⁻¹ and 1040 cm⁻¹, and C=N/C=C stretching from the aromatic rings in the 1400–1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a monobrominated compound.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesizing 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is via a Williamson ether synthesis. This strategy is predicated on the nucleophilic substitution of a halide by an alkoxide.

Retrosynthetic Analysis & Strategy

The ether linkage is the key disconnection point. This retrosynthesis leads to two primary precursors: 5-bromosalicylaldehyde (also known as 5-bromo-2-hydroxybenzaldehyde) and a 2-(halomethyl)pyridine , such as 2-(chloromethyl)pyridine.

The causality for this choice is twofold:

  • Reagent Availability: Both 5-bromosalicylaldehyde and 2-(chloromethyl)pyridine (often as its hydrochloride salt) are commercially available starting materials.[3]

  • Reaction Selectivity: The phenolic hydroxyl group of 5-bromosalicylaldehyde is significantly more acidic than any aliphatic C-H bonds, allowing for selective deprotonation with a suitable base to form the nucleophilic phenoxide. This ensures the reaction proceeds at the desired position without side reactions.

Proposed Synthetic Protocol

This protocol is a self-validating system. Successful synthesis will result in a product whose spectroscopic data matches the predictions in Section 2.2.

  • Materials:

    • 5-Bromosalicylaldehyde (1.0 eq)

    • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Potassium iodide (KI), catalytic amount (0.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromosalicylaldehyde and anhydrous DMF. Stir until fully dissolved.

    • Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl, forming the potassium phenoxide in situ. A weaker base like K₂CO₃ is preferred over stronger bases like NaH to minimize potential side reactions with the aldehyde.

    • Add 2-(chloromethyl)pyridine hydrochloride and a catalytic amount of potassium iodide. The KI facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ, which accelerates the rate of substitution.

    • Heat the reaction mixture to 60–70 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4–8 hours).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water. This will precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 5-Bromosalicylaldehyde Reaction Williamson Ether Synthesis (SN2 Reaction) SM1->Reaction SM2 2-(Chloromethyl)pyridine HCl SM2->Reaction Reagents K₂CO₃, KI (cat.) DMF, 60-70 °C Reagents->Reaction Conditions Product 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Reaction->Product Yields

Caption: Workflow for the synthesis of the target compound via Williamson ether synthesis.

Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde lies in the distinct reactivity of its three functional domains, which can be addressed selectively.

Reactions at the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition and redox reactions. Its electrophilicity is enhanced by the electron-withdrawing effect of the bromine atom located para to it.[4]

  • Reductive Amination: A cornerstone of medicinal chemistry, allowing the conversion of the aldehyde into a diverse array of secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

  • Wittig Reaction: Enables the formation of a carbon-carbon double bond, converting the aldehyde into an alkene, a key step in the synthesis of stilbene-like structures.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄).

Transformations of the Aryl Bromide

The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This functionality is crucial for building molecular complexity in drug discovery programs.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system. This is one of the most robust methods for C-C bond formation.

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system to introduce an alkyne moiety, a valuable linker in many bioactive molecules.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine, providing access to substituted aniline derivatives.

Role of the Pyridylmethoxy Moiety

The pyridine ring is not merely a passive linker. It introduces key properties:

  • Basicity and Solubility: The nitrogen atom in the pyridine ring can be protonated, which can significantly enhance the aqueous solubility of the molecule and its derivatives at physiological pH.

  • Metal Coordination: The pyridine nitrogen is an excellent ligand for coordinating with metal ions, making this scaffold useful for developing metal-based therapeutics or catalysts.[5]

Handling, Storage, and Safety

As a prudent laboratory practice, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid creating dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent slow oxidation of the aldehyde.[7]

  • Safety: The compound is expected to be harmful if swallowed and may cause skin and eye irritation, consistent with hazards for similar substituted benzaldehydes.[7][8]

Conclusion

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a strategically designed synthetic intermediate with significant potential. Its trifunctional nature allows for a wide range of chemical transformations to be performed with a high degree of selectivity. This versatility makes it an exceptionally valuable tool for researchers and scientists in the fields of medicinal chemistry, agrochemical synthesis, and materials science, enabling the efficient construction of novel and complex molecular entities.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Patsnap. (n.d.). CN109776686A - Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. Retrieved from [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde: A Divergent Scaffold for Drug Discovery

Executive Summary In modern drug discovery, the selection of a versatile, multi-functional building block is critical for the rapid generation of structure-activity relationship (SAR) data. 5-Bromo-2-(pyridin-2-ylmethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a versatile, multi-functional building block is critical for the rapid generation of structure-activity relationship (SAR) data. 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1)[1] represents a highly privileged scaffold that offers three orthogonal vectors for chemical diversification. By integrating an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a pharmacologically active pyridyl ether moiety, this compound enables divergent synthetic pathways.

This technical guide explores the physicochemical profiling, structural rationale, and validated step-by-step methodologies for utilizing this scaffold in hit-to-lead optimization campaigns.

Structural Rationale & Physicochemical Profiling

The utility of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde lies in the strategic placement of its functional groups:

  • The Aldehyde Motif: Acts as a primary electrophilic hub, ideal for reductive aminations, Wittig olefinations, or Knoevenagel condensations.

  • The Aryl Bromide: Positioned para to the ether linkage, it provides an optimal steric environment for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[2].

  • The Pyridin-2-ylmethoxy Group: This moiety is not merely a structural spacer; it is a built-in pharmacophore. The pyridine nitrogen serves as a strong hydrogen bond acceptor (HBA) and a potential metal-chelating center (crucial for metalloenzyme targets), while the ether linkage provides conformational flexibility.

Quantitative Data Summary

Understanding the baseline physicochemical properties of the starting scaffold is essential for predicting the drug-likeness of downstream derivatives. The table below summarizes the core metrics[3][4].

PropertyValueMedicinal Chemistry Relevance
CAS Number 892873-55-1Standardized registry identification[1].
Molecular Formula C13H10BrNO2Defines the heavy atom count.
Molecular Weight 292.13 g/mol Leaves ~200 Da for further functionalization before hitting the Lipinski limit of 500 Da[3].
Monoisotopic Mass 290.9895 DaCritical for high-resolution mass spectrometry (HRMS) tracking during synthesis[4].
XLogP (Predicted) 2.5Optimal lipophilicity for membrane permeability; allows for the addition of polar groups.
Hydrogen Bond Donors 0Provides a blank slate for introducing HBDs via amination.
Hydrogen Bond Acceptors 3 (N, O, O)Favorable for target protein interactions (e.g., kinase hinge binding).

Orthogonal Reactivity & Synthetic Workflows

To maximize the potential of this scaffold, we employ a divergent synthesis strategy. The following workflows detail the causality behind the experimental choices, ensuring a self-validating system for the bench scientist.

Synthesis Core 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1) Aldehyde Aldehyde Functionalization (Reductive Amination) Core->Aldehyde NaBH(OAc)3, Amine Bromide Bromide Functionalization (Suzuki Coupling) Core->Bromide Pd Catalyst, Ar-B(OH)2 Amine Secondary/Tertiary Amines (Improved Solubility) Aldehyde->Amine Biaryl Biaryl/Heterobiaryl Systems (Extended Pharmacophore) Bromide->Biaryl DrugCandidate Lead Compound (Dual Modified) Amine->DrugCandidate Subsequent Coupling Biaryl->DrugCandidate Subsequent Amination

Divergent synthesis workflow from the core scaffold.

Protocol A: Aldehyde Functionalization via Reductive Amination

Scientific Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. The electron-withdrawing nature of the triacetoxy ligands attenuates the hydride's nucleophilicity, preventing premature reduction of the aldehyde to the corresponding alcohol[5]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for STAB and minimizes side reactions compared to THF[5].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.1 eq) in anhydrous DCE (10 mL).

  • Catalysis: If a weakly nucleophilic amine (e.g., an aniline derivative) is used, add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1–2 hours. Self-Validation: Monitor the disappearance of the aldehyde peak via LC-MS or TLC (UV active).

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control the exothermic hydride transfer.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 4–12 hours. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy unreacted hydride.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Bromide Functionalization via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The aryl bromide serves as an excellent electrophile for oxidative addition by Pd(0) species[2]. We select Pd(dppf)Cl2 as the catalyst; the bidentate dppf ligand possesses a large bite angle, which sterically accelerates the reductive elimination step, thereby increasing the turnover number and minimizing proto-debromination side reactions[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave vial or Schlenk tube, combine the scaffold (or its aminated derivative from Protocol A) (1.0 eq, 0.5 mmol), an aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and H2O (v/v 4:1, 5 mL). The water is crucial for dissolving the inorganic base and facilitating the transmetalation step of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%). Seal the vessel and purge with N2 for 5 minutes.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 20 minutes) until complete consumption of the starting material is observed via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Medicinal Chemistry Applications: Target Engagement

Derivatives of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde are frequently utilized in the design of Kinase Inhibitors and GPCR Modulators .

The pyridyl ether motif is highly privileged in targeting Receptor Tyrosine Kinases (RTKs). The basic nitrogen of the pyridine ring can act as a critical hydrogen bond acceptor within the ATP-binding pocket (hinge region) of kinases. Concurrently, the ether linkage allows the extended biaryl system (generated via Protocol B) to project into the hydrophobic selectivity pocket (DFG-out conformation).

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream Downstream Signaling (MAPK/AKT) Receptor->Downstream Phosphorylation Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Proliferation Cell Proliferation Downstream->Proliferation Gene Transcription

Mechanism of action for kinase inhibitors derived from the scaffold.

By successfully executing the orthogonal protocols provided, medicinal chemists can rapidly generate a library of compounds from this single precursor, systematically probing the steric and electronic requirements of the target protein's binding site.

References

  • 892873-55-1 (C13H10BrNO2) - PubChemLite. uni.lu. Available at:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura N., Suzuki A. Chemical Reviews 1995, 95 (7), 2457-2483. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid A.F., et al. Journal of Organic Chemistry 1996, 61 (11), 3849-3862. Available at:[Link]

Sources

Foundational

Biological activity of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde derivatives

Technical Guide: Biological Activity & Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Derivatives Executive Summary: The Hybrid Pharmacophore This guide analyzes the medicinal chemistry of 5-Bromo-2-(pyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Derivatives

Executive Summary: The Hybrid Pharmacophore

This guide analyzes the medicinal chemistry of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 25016-01-7 analog/derivative), a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and thiazolidinones.[1][2][3]

The molecule represents a "privileged scaffold" approach, fusing two distinct pharmacophores:[1][3]

  • The Halogenated Phenyl Ring: The 5-bromo substitution enhances lipophilicity (

    
    ) and metabolic stability, often occupying hydrophobic pockets in target enzymes (e.g., Topoisomerase II, DNA Gyrase).[1]
    
  • The Pyridine-Ether Linker: The pyridine ring acts as a hydrogen bond acceptor, while the methoxy linker provides conformational flexibility, allowing the molecule to adopt optimal binding geometries.[1][3]

This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for derivatives of this scaffold.

Synthesis Strategy & Chemical Causality

The synthesis is a two-phase process: construction of the ether scaffold followed by functionalization of the aldehyde "warhead."[2]

Phase 1: Core Scaffold Synthesis (Etherification)

The core is synthesized via a Williamson ether synthesis between 5-bromosalicylaldehyde and 2-(chloromethyl)pyridine.[1][2][3]

  • Causality: We use K₂CO₃ in DMF (or acetone) rather than strong hydroxides to prevent the Cannizzaro reaction (disproportionation of the aldehyde).[1][3] The addition of KI (catalytic) accelerates the reaction via the Finkelstein mechanism, converting the alkyl chloride to a more reactive alkyl iodide in situ.[1]

Phase 2: Derivatization (Schiff Base Formation)

The aldehyde carbonyl is condensed with primary amines (anilines, hydrazides) to form azomethines (Schiff bases).[1]

  • Causality: The azomethine linkage (-CH=N-) mimics the peptide bond but is more lipophilic, facilitating cell membrane penetration.[1][2][3] It also coordinates with metal ions (Fe, Cu, Zn) in metalloenzymes, a key mechanism for its anticancer activity.

Visualizing the Workflow

SynthesisWorkflow Start 5-Bromosalicylaldehyde Core 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde (Core) Start->Core Etherification (DMF, Reflux, 4h) Reagent 2-(Chloromethyl)pyridine + K2CO3 / KI Reagent->Core Schiff Schiff Base Derivative (Anticancer/Antimicrobial) Core->Schiff Condensation (EtOH, AcOH cat.) Hydrazone Hydrazone Derivative (Anti-inflammatory) Core->Hydrazone Condensation (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->Schiff Hydrazide Hydrazide (R-CONH-NH2) Hydrazide->Hydrazone

Caption: Synthetic pathway from precursor to bioactive Schiff base and hydrazone derivatives.[1][2][3]

Biological Activities & Mechanisms[1][2][3][4][5][6]

Anticancer Activity

Derivatives, particularly Schiff bases formed with aromatic amines, show significant cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cell lines.[1][3]

  • Mechanism of Action:

    • Topoisomerase II Inhibition: The planar structure of the pyridine-benzaldehyde pharmacophore allows intercalation into DNA base pairs, stabilizing the DNA-Topoisomerase II cleavable complex and triggering apoptosis.[1][2][3]

    • Metal Chelation: The pyridine nitrogen and the imine nitrogen form a bidentate chelation site.[1][3] This sequesters essential metal ions (like Fe²⁺) required for ribonucleotide reductase, starving cancer cells of DNA building blocks.

Antimicrobial Activity

Hydrazone derivatives exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][2][3]

  • Mechanism of Action:

    • Cell Wall Disruption: The lipophilic 5-bromo group facilitates penetration through the lipid bilayer of the bacterial cell wall.[1][2][3]

    • DNA Gyrase Inhibition: Similar to fluoroquinolones, the pyridine moiety interacts with the ATP-binding site of DNA gyrase B, inhibiting bacterial replication.[1][3]

Anti-inflammatory Activity

Analogs of this scaffold (brominated vanillin derivatives) have been shown to inhibit the NF-κB and MAPK signaling pathways.[1][2][3]

  • Causality: The bromine atom at position 5 is critical.[1][2][3][4] It sterically hinders metabolic degradation and enhances binding affinity to the COX-2 active site active channel.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of the Core Aldehyde

This protocol establishes the scaffold for all downstream derivatives.[1][3]

  • Reagents: Dissolve 5-bromosalicylaldehyde (10 mmol) and 2-(chloromethyl)pyridine hydrochloride (11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25 mmol) and a catalytic amount of KI (0.5 mmol).

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1][2][3]

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 75-85%.[1][2][3]

    • Validation: ¹H NMR should show a singlet at ~10.4 ppm (CHO) and a singlet at ~5.3 ppm (OCH₂).[1][3]

Protocol B: General Synthesis of Schiff Base Derivatives
  • Reagents: Dissolve the Core Aldehyde (1 mmol) and the appropriate substituted aniline (1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux for 3-5 hours.

  • Isolation: Cool to room temperature. The Schiff base usually crystallizes out.[1][2][3] If not, reduce solvent volume under vacuum.

  • Validation: IR spectroscopy must show the disappearance of the Carbonyl peak (1680 cm⁻¹) and the appearance of the Imine peak (1610-1630 cm⁻¹).[1][3]

Protocol C: In Vitro Cytotoxicity Assay (MTT)
  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add the derivative dissolved in DMSO (ensure final DMSO < 0.1%) at varying concentrations (0.1 - 100 µM).

  • Incubation: Incubate for 48h at 37°C in 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of R-group modifications on the amine component of the Schiff base (Core-CH=N-R).

Derivative TypeR-Group SubstituentBiological TargetActivity (IC₅₀ / MIC)Key Insight
Electron-Withdrawing 4-Nitro-phenylAntimicrobialHigh Potency (MIC < 10 µg/mL)Increases electrophilicity, enhancing DNA interaction.[1][2][3]
Electron-Donating 4-Methoxy-phenylAnticancer (MCF-7)Moderate (IC₅₀ ~ 15 µM)Improves solubility but may reduce binding affinity.[1][2][3]
Heterocyclic 2-PyridylAnticancer (HepG2)High Potency (IC₅₀ < 5 µM)Creates a tridentate ligand system, maximizing metal chelation.[1][2][3]
Bulky/Lipophilic 1-NaphthylAntibacterialLow PotencySteric hindrance prevents effective binding to Gyrase B.

Mechanistic Pathway Diagram

Mechanism cluster_Cancer Anticancer Pathway cluster_Bacteria Antimicrobial Pathway Compound 5-Bromo-2-(pyridin-2-ylmethoxy) Schiff Base DNA Intercalation into DNA Compound->DNA Chelation Metal Chelation (Fe2+, Zn2+) Compound->Chelation Topo Inhibition of Topoisomerase II DNA->Topo Apoptosis Apoptosis (Cell Death) Topo->Apoptosis Enzyme Inhibition of Ribonucleotide Reductase Chelation->Enzyme Stasis Bacterial Growth Arrest Enzyme->Stasis

Caption: Dual mechanism of action: DNA intercalation for cancer cells and metal chelation for microbial inhibition.[1][2][3]

References

  • PubChem. (2025).[1][2][3] 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2.[1][2][3][5] National Library of Medicine.[1][2][3] [Link]

  • MDPI. (2026).[1][2][3] 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways. [Link][1][2][3]

  • Dalton Transactions. (2024).[1][2][3] A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy. [Link][1][2][3]

Sources

Exploratory

Literature review on 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde synthesis pathways

This guide provides an in-depth technical analysis of the synthesis pathways for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde .[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis pathways for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde .[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of Schiff base ligands, metallo-pharmaceuticals, and potential hemoglobin modulators analogous to Voxelotor.

[1]

Executive Summary

Target Molecule: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Molecular Formula: C₁₃H₁₀BrNO₂ Molecular Weight: 292.13 g/mol Core Application: Intermediate for Suzuki-Miyaura cross-coupling; precursor for O,N-donor Schiff base ligands; fragment for hemoglobin allosteric modulators.[1]

This guide outlines the two primary synthetic routes: the Williamson Ether Synthesis (Nucleophilic Substitution) as the industry-standard scale-up method, and the Mitsunobu Reaction as a mild alternative for sensitive substrates.[1]

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into commercially available building blocks. The ether linkage (


) is the strategic disconnection point.
Disconnection Logic
  • Bond Cleavage: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bond is cleaved, revealing a nucleophilic phenol and an electrophilic pyridine derivative.
    
  • Synthons:

    • Nucleophile: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[1] The aldehyde and bromine groups remain intact.[1]

    • Electrophile: A 2-methylpyridine derivative activated at the benzylic position (e.g., 2-(Chloromethyl)pyridine or 2-Pyridinemethanol).[1]

Retrosynthesis Target Target: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Disconnection Disconnection (Ether Linkage) Target->Disconnection Retrosynthesis Fragment1 Nucleophile: 5-Bromo-2-hydroxybenzaldehyde Disconnection->Fragment1 Fragment2 Electrophile: 2-(Chloromethyl)pyridine HCl OR 2-Pyridinemethanol Disconnection->Fragment2

Figure 1: Retrosynthetic breakdown of the target molecule into nucleophilic and electrophilic components.

Pathway A: Williamson Ether Synthesis (Primary Route)

This is the most robust method for scale-up, utilizing a base-mediated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 displacement.
Mechanism

The reaction proceeds via an


 mechanism where the phenoxide anion (generated in situ) attacks the electrophilic methylene carbon of the picolyl halide.
  • Deprotonation: A base (e.g.,

    
    ) deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde.
    
  • Activation: If using the chloride, Potassium Iodide (KI) is often added to facilitate a Finkelstein reaction, swapping Cl for I (a better leaving group).

  • Nucleophilic Attack: The phenoxide attacks the

    
     of the pyridine derivative, displacing the halide.
    

Mechanism Step1 Deprotonation: Phenol + Base -> Phenoxide Step3 SN2 Attack: Phenoxide + Electrophile -> Transition State Step1->Step3 Nucleophile Step2 Activation (Optional): R-Cl + KI -> R-I Step2->Step3 Activated Electrophile Product Formation: Ether Bond Established Step3->Product

Figure 2: Mechanistic flow of the Williamson Ether Synthesis.

Experimental Protocol

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)[1]

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - catalytic)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-2-hydroxybenzaldehyde (e.g., 10 mmol, 2.01 g) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (30 mmol, 4.14 g). The solution may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Electrophile Addition: Add 2-(Chloromethyl)pyridine hydrochloride (11 mmol, 1.80 g) and catalytic KI (1 mmol, 0.16 g).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The starting phenol spot should disappear.[1]

  • Quench: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring.

  • Precipitation/Extraction:

    • Solid Product: If a solid precipitates, filter, wash with water, and dry.[2][3]

    • Oily Product: If oil separates, extract with Ethyl Acetate (

      
       mL). Wash organic layers with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield Expectation: 75–90%

Pathway B: Mitsunobu Reaction (Alternative Route)

This pathway is useful if the halide starting material is unavailable or if mild, neutral conditions are required.

Mechanism

Utilizes triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and a dialkyl azodicarboxylate (DIAD or DEAD) to activate the alcohol (2-pyridinemethanol) for nucleophilic displacement by the phenol.
Experimental Protocol

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Pyridinemethanol (1.1 eq)[1]

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: THF (Tetrahydrofuran), anhydrous[4]

Step-by-Step Methodology:

  • Mixing: Dissolve 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), 2-Pyridinemethanol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under nitrogen atmosphere at 0°C.
    
  • Addition: Dropwise add DIAD (1.2 eq) over 10–15 minutes. Maintain temperature at 0°C during addition to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–18 hours).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude will contain triphenylphosphine oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), which is difficult to remove. Trituration with cold ether or rigorous column chromatography is required.
    

Yield Expectation: 50–70% (Lower than Method A due to purification complexity).

Comparative Analysis of Methods

FeatureWilliamson Ether Synthesis (Method A)Mitsunobu Reaction (Method B)
Reagents Alkyl Halide + BaseAlcohol +

+ DIAD
Conditions Basic, Thermal (60-80°C)Neutral, Room Temp
Atom Economy HighLow (generates

waste)
Purification Simple (Precipitation/Wash)Difficult (Chromatography required)
Scalability Excellent Poor to Moderate
Recommendation Primary Choice Use only if halide is unstable

Characterization & Quality Control

To validate the synthesis, the following analytical data must be obtained.

  • Physical State: Pale yellow to white solid.[1]

  • Melting Point: Expected range 95–105°C (varies by crystal form).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.45 (s, 1H, CHO) – Aldehyde proton.
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       8.60 (d, 1H, Py-H) – Pyridine 
      
      
      
      -proton.
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       7.95 (d, 1H, Ar-H) – Proton ortho to aldehyde/Br.
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       7.65 (dd, 1H, Ar-H) – Proton ortho to Br.
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       5.30 (s, 2H, 
      
      
      
      ) – Benzylic methylene protons (Diagnostic peak).
  • Mass Spectrometry (ESI+):

    
     (1:1 Isotopic pattern for Br).
    

Safety & Handling

  • 2-(Chloromethyl)pyridine HCl: Vesicant and skin irritant.[1] Handle in a fume hood.

  • DMF: Hepatotoxic.[1] Use appropriate PPE (gloves, goggles).

  • Waste Disposal: Aqueous waste from Method A contains pyridine salts; dispose of according to halogenated organic waste protocols.

References

  • Synthesis of Salicylaldehyde Derivatives

    • Title: "Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions"
    • Source: Chemistry & Chemical Technology, 2023.[5]

    • URL:[Link]

    • Relevance: Describes general alkylation conditions for salicylaldehydes using carbon
  • Voxelotor (GBT440)

    • Title: "Voxelotor - New Drug Approvals"[1]

    • Source: New Drug Approvals, 2017.[6]

    • URL:[Link]

    • Relevance: Establishes the medicinal importance of 2-(heteroarylmethoxy)
  • General Williamson Ether Synthesis Protocols

    • Title: "Synthesis of 5-bromo-2-methoxybenzaldehyde"
    • Source: PrepChem.com.[1]

    • URL:[Link]

    • Relevance: Provides baseline conditions for alkyl
  • Commercial Availability & Properties

    • Title: "5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde | SCBT"[1][7]

    • Source: Santa Cruz Biotechnology.[1][7]

    • Relevance: Confirms stability and commercial existence of the specific target molecule.

Sources

Foundational

Therapeutic Targets and Mechanistic Profiling of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Scaffolds in Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of small-molecule therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile chemical scaffolds that can simultaneously navigate complex biological interfaces and provide multiple vectors for synthetic functionalization. The 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde scaffold (CAS 892873-55-1) has emerged as a privileged building block in modern medicinal chemistry. By integrating a reactive aldehyde handle, an ether-linked pyridine ring, and a heavy halogen atom, this scaffold provides a unique convergence of covalent reactivity, hydrogen-bond acceptor capacity, and halogen-bonding potential.

As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacophoric rationale behind this scaffold, detail its primary therapeutic targets (specifically in oncology), and provide self-validating experimental workflows for its derivatization and biological evaluation.

Scaffold Deconstruction & Pharmacophore Rationale

To understand the utility of this scaffold, we must analyze the causality behind its structural features and how they dictate target engagement.

  • The Aldehyde Moiety (Covalent & Synthetic Handle): The aldehyde group serves a dual purpose. Biologically, it can act as a reversible covalent warhead, forming Schiff bases (imines) with catalytic lysine residues in target proteins[1]. Synthetically, it is a highly reactive node for reductive aminations, Knoevenagel condensations, or oxime formations, allowing rapid expansion into diverse libraries (e.g., N-aryl-N'-benzylurea derivatives)[2].

  • The Pyridin-2-ylmethoxy Group (Hinge Binding & Flexibility): The ether linkage provides critical rotational flexibility, allowing the molecule to adopt optimal dihedral angles within sterically constrained binding pockets. The pyridine nitrogen acts as a potent hydrogen-bond acceptor, frequently utilized to anchor the molecule to the hinge region of kinases (e.g., CDK2, FLT3)[3].

  • The 5-Bromo Substituent (Halogen Bonding & Cross-Coupling): The bromine atom is not merely a steric bulk provider. Due to its anisotropic electron distribution, it features a positive electrostatic cap (the

    
    -hole). This enables highly directional halogen bonding  with backbone carbonyl oxygens in deep, hydrophobic subpockets—a critical interaction for targeting intrinsically disordered proteins (IDPs)[4]. Furthermore, the aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling late-stage functionalization.
    

Scaffold_Derivatization Scaffold 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde Aldehyde Aldehyde Vector (Reductive Amination) Scaffold->Aldehyde Primary Amines Bromo 5-Bromo Vector (Suzuki Coupling) Scaffold->Bromo Boronic Acids, Pd Cat. Ether Pyridine Vector (Hinge Binding) Scaffold->Ether Conformational Flex Kinase Kinase Inhibitors (FLT3/CDK2) Aldehyde->Kinase PPI PPI Inhibitors (MDM2-p53) Bromo->PPI Halogen Bonding Ether->Kinase H-Bond Acceptor

Fig 1: Pharmacophoric vectors and derivatization pathways of the scaffold.

Primary Therapeutic Targets

Dual FLT3/CDK2 Kinase Inhibition (Leukemia & Solid Tumors)

Derivatives bearing the pyridyl group have shown exceptional efficacy as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2)[5]. In acute myeloid leukemia (AML), FLT3 mutations drive uncontrolled proliferation. By integrating the pyridin-2-ylmethoxy scaffold into oxindole cores, researchers have achieved nanomolar inhibition. The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site, while the ether linkage allows the molecule to navigate the gatekeeper residue[6].

MDM2-p53 Protein-Protein Interaction (PPI) Inhibition

Targeting the intrinsically disordered N-terminal "lid" of MDM2 is notoriously difficult. The p53-MDM2 interaction relies on a deep hydrophobic cleft. Scaffold hopping utilizing the benzaldehyde core has revealed that halogen substitution (such as the 5-bromo group) is ideal for targeting the induced Leu26 subpocket of MDM2[7]. The bromine atom forms a highly directional halogen bond with the carbonyl oxygen of adjacent amino acids, stabilizing the "open" Tyr100 conformation and creating a potent 4-point pharmacophore interaction[8].

BRAF and Intracellular Kinases

Condensation of the aldehyde to form oximes, followed by reduction and urea formation, yields N-aryl-N'-benzylurea derivatives. These compounds exploit the extra space in the intracellular serine/threonine kinase binding pockets (such as BRAF), inducing profound G2/M cell cycle arrest in breast cancer (MCF-7) models[2].

Target & SAR Data Summary
Therapeutic TargetScaffold ModificationPrimary Interaction MechanismCellular Efficacy (IC₅₀ / GI₅₀)Ref
FLT3 / CDK2 Oxindole condensation at aldehydePyridine H-bonding at kinase hingeFLT3: 36.2 nM CDK2: 8.17 nM[5]
MDM2-p53 Elongated benzylamines / MCRsHalogen bonding in Leu26 subpocket

~ 0.26 - 0.76 µM
[8]
BRAF / Kinases N-aryl-N'-benzylurea formationHydrophobic packing & Urea H-bondingMCF-7 G2/M Arrest at < 3 µM[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Late-Stage Scaffold Derivatization via Suzuki-Miyaura Coupling

Objective: Functionalize the 5-bromo position while preserving the reactive aldehyde for subsequent combinatorial chemistry.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
    • Causality:

      
       is chosen over stronger bases (like 
      
      
      
      ) to prevent base-catalyzed aldol self-condensation or degradation of the aldehyde handle.
  • Catalyst Addition: Add

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial when dealing with sterically hindered ortho-substituted benzaldehydes.

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/Water (4:1, v/v). Heat to 90°C for 6 hours.

  • Validation Checkpoint (In-Process): Monitor via LC-MS. The disappearance of the isotopic doublet (characteristic of

    
    ) at 
    
    
    
    292/294 and the appearance of the cross-coupled product mass confirms conversion.
  • Workup & Purification: Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
  • Final Validation:

    
    -NMR must show the intact aldehyde proton at ~10.4 ppm and the characteristic pyridine protons (e.g., doublet at ~8.6 ppm).
    
Protocol 2: TR-FRET Kinase Assay (FLT3/CDK2)

Objective: Quantify the inhibitory potency of the synthesized derivatives while eliminating false positives caused by compound auto-fluorescence.

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the kinase domain (FLT3 or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Add 100 nL of the inhibitor in DMSO (10-point dose-response curve). Incubate for 15 minutes at RT.

    • Causality: Pre-incubation allows for the equilibration of binding, especially critical if the ether linkage induces a slow conformational adaptation in the kinase gatekeeper region.

  • Reaction Initiation: Add 5 µL of ATP (at the

    
     value for the specific kinase) and ULight-labeled peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add 10 µL of Europium-anti-phospho-antibody in EDTA stop buffer.

    • Causality: EDTA chelates

      
      , immediately halting kinase activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because the delayed emission reading (after a 50 µs delay) completely bypasses the inherent auto-fluorescence of highly conjugated benzaldehyde/oxindole derivatives, ensuring high data fidelity.
      
  • Data Analysis: Calculate the FRET signal ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Mechanism of Action Pathway

The following diagram illustrates the dual-pathway disruption achieved by advanced derivatives of the 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde scaffold.

MOA_Pathway cluster_0 Kinase Pathway (Leukemia/Solid Tumors) cluster_1 PPI Pathway (Tumor Suppression) Compound Scaffold Derivatives FLT3 FLT3 / CDK2 Compound->FLT3 Inhibits (Hinge Binder) MDM2 MDM2 (Leu26 Pocket) Compound->MDM2 Inhibits (Halogen Bond) Proliferation Cell Proliferation FLT3->Proliferation Phosphorylation Cascade Apoptosis Apoptosis / Cell Cycle Arrest Proliferation->Apoptosis Blocked p53 p53 Degradation MDM2->p53 Ubiquitination p53->Apoptosis Restored p53 Activity

Fig 2: Dual inhibition of Kinase and PPI pathways leading to apoptosis.

Conclusion

The 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde scaffold is a masterclass in rational drug design. By providing a trifecta of reactive sites—an aldehyde for covalent or combinatorial expansion, a pyridine ether for hinge-binding and flexibility, and a heavy bromine atom for deep-pocket halogen bonding—it allows medicinal chemists to target both traditional active sites (kinases) and notoriously difficult intrinsically disordered protein interfaces (MDM2). Strict adherence to validated synthetic workflows and interference-free biochemical assays (like TR-FRET) is essential for successfully translating this building block into viable clinical candidates.

References

  • Soudi A, Bender O, Celik I, et al. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals. 2024; 17(5):659. Available at:[Link]

  • Neochoritis CG, Atmaj J, Twarda-Clapa A, et al. Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction. European Journal of Medicinal Chemistry. 2019; 182:111588. Available at:[Link]

  • Hou S, Liang S, Zhang C, et al. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2021; 26(12):3496. Available at:[Link]

Sources

Exploratory

Reactivity profile of aldehyde vs bromine groups in 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

A Technical Guide to Chemoselective Functionalization[1] Executive Summary 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde presents a classic "divergent scaffold" challenge in medicinal chemistry. It contains two distinct el...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Chemoselective Functionalization[1]

Executive Summary

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde presents a classic "divergent scaffold" challenge in medicinal chemistry. It contains two distinct electrophilic sites—the formyl group (C-1) and the aryl bromide (C-5) —along with a Lewis-basic pyridine nitrogen .[1]

Successful utilization of this scaffold requires navigating a reactivity hierarchy where the aldehyde is kinetically labile toward nucleophiles, while the aryl bromide is inert until activated by transition metals. This guide defines the orthogonal strategies required to modify one site while preserving the other, specifically addressing the complicating factor of pyridine-palladium coordination.

Structural & Electronic Analysis

To predict reactivity, we must quantify the electronic push-pull effects on the benzene ring.

  • The Aldehyde (C-1): The ortho-alkoxy group (pyridin-2-ylmethoxy) acts as a strong

    
    -donor (+M effect), significantly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1] However, the meta-bromine exerts a withdrawing inductive effect (-I), partially restoring reactivity.[1]
    
    • Implication: Imine formation may be slower than with electron-deficient benzaldehydes, requiring Lewis acid catalysis (e.g., Ti(OiPr)₄) or dehydrating conditions.

  • The Aryl Bromide (C-5): The position is electronically activated for oxidative addition by the para-carbonyl group (electron-withdrawing), making it a willing partner for Pd(0) insertion.[1]

  • The Pyridine Nitrogen: This is the "silent killer" in catalytic cycles. The sp² nitrogen is a competent ligand for Pd(II) species, potentially arresting the catalytic cycle by forming stable, non-reactive complexes (catalyst poisoning).

Table 1: Comparative Reactivity Profile
Functional GroupReactivity ModeKinetic ProfilePrimary Risk
Aldehyde (-CHO) Nucleophilic Addition (1,[1]2)Fast / ReversibleOver-reduction to alcohol; Cannizzaro disproportionation under basic Suzuki conditions.[1]
Aryl Bromide (-Br) Oxidative Addition (Pd)Slow / IrreversibleCatalyst poisoning by Pyridine N; Homocoupling.[1]
Pyridine Nitrogen Metal CoordinationEquilibrium-drivenSequestration of Pd catalyst; Interference with acidic reagents.[1]
Decision Framework: The Order of Operations

The central decision in working with this molecule is the Sequence of Functionalization .

  • Route A (Aldehyde First): Preferred. The aryl bromide is generally inert to the mild reducing agents used for aldehydes.

  • Route B (Bromide First): Challenging. Suzuki coupling conditions (Base + Heat) often degrade unprotected aldehydes.[1]

  • Route C (Protection): Required for organometallic reagents (e.g., Lithium-Halogen exchange).[1]

Chemoselectivity Start Target Modification Q1 Targeting Aldehyde? Start->Q1 Q2 Targeting Bromide? Q1->Q2 No Action_RedAm Reductive Amination (NaBH(OAc)3) Q1->Action_RedAm Yes (Br is inert) Action_Suzuki Suzuki Coupling (Use Mild Base) Q2->Action_Suzuki Pd-Catalysis Action_Li Li-Halogen Exchange Q2->Action_Li Organolithium Action_Protect MANDATORY PROTECTION (Acetal Formation) Action_Li->Action_Protect Aldehyde incompatible

Figure 1: Decision tree for chemoselective modification of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Pathway A: The Aldehyde Vector (Reductive Amination)

Objective: Convert the aldehyde to a secondary/tertiary amine while leaving the bromine intact for future cross-coupling.

The Challenge: Standard reducing agents like NaBH₄ are too aggressive and may reduce the aldehyde to an alcohol before the imine forms. Furthermore, strong hydrides (LiAlH₄) can debrominate the ring.

The Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] It is less basic and sterically bulky, reacting selectively with the iminium ion rather than the carbonyl.

Protocol 1: Bromine-Tolerant Reductive Amination[1]
  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.[1]

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIEA (Diisopropylethylamine) to free the base.

  • Activation: Add Acetic Acid (1-2 equiv). This catalyzes imine formation and buffers the system.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at Room Temp for 2-16 hours.

  • Validation: Monitor by LCMS. The Br isotope pattern (1:1 doublet) must be preserved in the product mass.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

Citation Grounding: This protocol aligns with the standard Abdel-Magid reductive amination, which is proven to tolerate aryl halides [1].[1]

Pathway B: The Bromide Vector (Suzuki-Miyaura Coupling)[1]

Objective: Couple the aryl bromide with a boronic acid while preserving the aldehyde.

The Challenge:

  • Aldehyde Instability: Hot, aqueous base (standard Suzuki conditions) causes aldehydes to undergo Cannizzaro reactions or aldol condensations.

  • Catalyst Poisoning: The pyridine nitrogen can displace phosphine ligands on Palladium, shutting down the catalytic cycle.

The Solution: Use a non-aqueous mild base system and a bulky, electron-rich ligand (e.g., XPhos or SPhos) that cannot be easily displaced by the pyridine nitrogen.

Protocol 2: Aldehyde-Tolerant Suzuki Coupling[1]
  • Catalyst System: Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) .[1][2] Alternatively, use the precatalyst XPhos Pd G2 .

    • Why XPhos? The biaryl ligand creates a steric shell around the Pd, preventing the pyridine nitrogen from binding [2].

  • Base Selection: Use K₃PO₄ (Potassium Phosphate, tribasic) .[1]

    • Why? It is milder than hydroxides or alkoxides, minimizing aldehyde side reactions.

  • Solvent: 1,4-Dioxane/Water (9:[1]1) or Toluene/Water (10:1).[1]

  • Procedure:

    • Combine substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Catalyst in a sealed vial.

    • Purge with Nitrogen/Argon (Oxygen kills the active catalyst).[1]

    • Heat to 80°C. Do not exceed 100°C to protect the aldehyde.[1]

  • Workup: Dilute with EtOAc, wash with water.[1][2] Purify via silica gel chromatography immediately to remove residual Pd which can catalyze aldehyde oxidation.[1]

Pathway C: Orthogonal Protection (Acetals)

If you must perform a reaction incompatible with aldehydes (e.g., Grignard addition or Lithium-Halogen exchange to convert the Br to a nucleophile), you must protect the aldehyde.

Protocol:

  • Reflux the aldehyde with Ethylene Glycol (5 equiv) and catalytic p-Toluenesulfonic acid (pTSA) in Toluene.[1]

  • Use a Dean-Stark trap to remove water (driving the equilibrium).[1]

  • The resulting acetal is stable to bases and organolithiums but can be removed later with aqueous HCl.[1]

Visualizing the Reaction Pathways[3]

ReactionPathways Substrate 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde Prod_Amine Product A: Secondary Amine (Br Intact) Substrate->Prod_Amine R-NH2, NaBH(OAc)3 DCM, AcOH Prod_Biaryl Product B: Biaryl Aldehyde (CHO Intact) Substrate->Prod_Biaryl Ar-B(OH)2, Pd-XPhos K3PO4, 80°C Prod_Acetal Intermediate C: Bromo-Acetal (Protected) Substrate->Prod_Acetal Ethylene Glycol pTSA, Toluene, Reflux Li-Halogen Exch. Li-Halogen Exch. Prod_Acetal->Li-Halogen Exch. n-BuLi

Figure 2: Divergent synthesis workflows available from the parent scaffold.

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Foundational

Technical Guide: Ether-Linked Pyridine Benzaldehyde Building Blocks

Topic: Overview of Ether-Linked Pyridine Benzaldehyde Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ether-linked pyridine b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overview of Ether-Linked Pyridine Benzaldehyde Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ether-linked pyridine benzaldehydes represent a high-value class of bifunctional building blocks in modern medicinal chemistry.[1] Characterized by a pyridine ring connected to a benzaldehyde moiety via an oxygen atom (C–O–C), these scaffolds bridge the gap between solubility-enhancing heterocycles and versatile electrophilic handles.

This guide provides a comprehensive technical analysis of these building blocks, focusing on 4-(pyridin-2-yloxy)benzaldehyde and its isomers. It details the structural rationale for their use, robust synthetic methodologies, and their divergent applications in synthesizing kinase inhibitors and antimicrobial agents.

Structural Rationale & Pharmacophore Design[1]

The utility of ether-linked pyridine benzaldehydes stems from the synergistic properties of their three distinct components.

The Pyridine Moiety[1][2][3][4][5][6][7][8]
  • Solubility & Basicity: The pyridine nitrogen (

    
    ) acts as a weak base, capable of forming salts to improve aqueous solubility—a critical parameter in oral bioavailability (Lipinski’s Rule of 5).
    
  • Hydrogen Bonding: It serves as a hydrogen bond acceptor (HBA), frequently interacting with the hinge region of kinase domains or specific residues in GPCR active sites.

The Ether Linkage (–O–)
  • Conformational Flexibility: Unlike rigid biaryl bonds, the ether linkage introduces a rotational degree of freedom (bond angle

    
    ), allowing the molecule to adopt an induced fit within a binding pocket.
    
  • Metabolic Stability: Ether bonds are generally resistant to hydrolysis and metabolic cleavage compared to esters or amides, enhancing the in vivo half-life of the final drug candidate.

The Benzaldehyde Handle[1]
  • Divergent Synthesis: The aldehyde group is a "soft" electrophile, ideal for late-stage functionalization via reductive amination, Knoevenagel condensation, or multicomponent reactions (e.g., Ugi, Passerini).

Synthetic Methodologies

The preparation of these building blocks relies primarily on Nucleophilic Aromatic Substitution (


) , favored for its scalability and atom economy.
Primary Route: Displacement

The reaction involves the coupling of a hydroxybenzaldehyde (nucleophile) with an activated halopyridine (electrophile).

  • Regioselectivity: Substitution occurs preferentially at the C-2 and C-4 positions of the pyridine ring.[2] This is driven by the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate via resonance.[3]

  • Leaving Group Hierarchy:

    
    . Fluoropyridines are most reactive due to the high electronegativity of fluorine, which lowers the energy of the transition state for the initial nucleophilic attack.
    
Alternative Route: Ullmann/Chan-Lam Coupling

For unactivated pyridines (e.g., C-3 substitution) where


 is electronically disfavored, copper-catalyzed Ullmann coupling or Chan-Lam coupling (using boronic acids) is required.
Visualization: General Synthetic Workflow

SyntheticWorkflow cluster_conditions Reaction Parameters Start1 Hydroxybenzaldehyde (Nucleophile) Base Base Activation (K2CO3/Cs2CO3) Start1->Base Deprotonation Start2 Halopyridine (Electrophile) Complex Meisenheimer Intermediate Start2->Complex + Base->Complex Nucleophilic Attack Product Ether-Linked Pyridine Benzaldehyde Complex->Product Elimination of X- Params Solvent: DMF/DMSO Temp: 80-120°C Time: 4-12h

Caption: General


 workflow for synthesizing ether-linked pyridine benzaldehydes. Note the critical Meisenheimer intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-2-yloxy)benzaldehyde

Objective: Preparation of the core scaffold via


 coupling.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 2-Fluoropyridine (1.1 equiv) or 2-Chloropyridine (requires higher temp)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and

    
     (27.6 g, 200 mmol) in DMF (100 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Color change to yellow/orange indicates anion formation.
    
  • Coupling: Add 2-fluoropyridine (10.7 g, 110 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product or extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation:

    • Appearance: Pale yellow solid/oil.

    • 1H NMR (CDCl3): Look for aldehyde proton (~9.9 ppm) and characteristic pyridine protons.

Reactivity & Functionalization[1][6][10][11]

Once synthesized, the building block serves as a divergence point.

Reductive Amination (Kinase Inhibitor Synthesis)

The most common transformation is the reaction with amines to form secondary/tertiary amines, a motif prevalent in kinase inhibitors (e.g., targeting PI3K/Akt).

Multicomponent Reactions (MCRs)

The aldehyde participates in the Betti Reaction (Aldehyde + Amine + Phenol) to generate chiral aminobenzylphenols, or the Ugi Reaction to form peptide-mimetics.[4]

Visualization: Divergent Synthesis Pathways

DivergentPathways Core 4-(Pyridin-2-yloxy) benzaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxidation Oxidation (NaClO2) Core->Oxidation MCR Ugi/Passerini MCR (R-NC, R-COOH) Core->MCR Prod1 Benzylamines (Kinase Inhibitors) RedAm->Prod1 Prod2 Styrene Derivatives (Polymer/Materials) Wittig->Prod2 Prod3 Carboxylic Acids (Peptide Coupling) Oxidation->Prod3 Prod4 Peptidomimetics (Library Generation) MCR->Prod4

Caption: Divergent synthetic pathways utilizing the aldehyde handle for library generation.

Quantitative Data: Substituent Effects

The position of the nitrogen on the pyridine ring significantly impacts the yield of the ether formation (


) and the physicochemical properties (LogP) of the final block.
Pyridine IsomerReactivity (

)
LogP (Calc)Primary Application
2-Pyridyl High (N stabilizes charge)1.9Kinase Inhibitors, GPCRs
4-Pyridyl High (N stabilizes charge)1.8Antimicrobials
3-Pyridyl Low (Requires Cu-catalysis)1.9Specialist Ligands

References

  • BenchChem. (2025).[1][4] Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors. Retrieved from

  • Ranjbar-Karimi, R., et al. (2010). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. New Journal of Chemistry. Retrieved from

  • PubChem. 4-(Pyridin-2-yloxy)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Mora-Radó, H., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. White Rose Research Online. Retrieved from

  • Chem-Impex. 4-(Pyridin-2-Yloxy)Benzaldehyde Hydrochloride Product Data. Retrieved from [5]

Sources

Exploratory

Thermodynamic Profiling and Stability Assessment of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary & Structural Context[1][2] 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (hereafter referred to as BPMB ) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (hereafter referred to as BPMB ) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and protein-protein interaction inhibitors.

Unlike simple benzaldehydes, BPMB possesses a triad of reactive functionalities—an aryl aldehyde, an aryl-alkyl ether, and a basic pyridine ring—that creates a complex thermodynamic landscape. This guide moves beyond standard datasheets to analyze the causality of its instability and provides a self-validating framework for its characterization.

Structural Analysis & Thermodynamic Implications[3]
Functional GroupThermodynamic RiskKinetic Implication
Aldehyde (-CHO) High. Oxidation to carboxylic acid is thermodynamically favored (

).
Primary Instability Mode. Susceptible to radical-mediated autoxidation.
Ether Linker (-O-CH

-)
Low to Moderate. Generally stable, but adds rotational degrees of freedom.Flexible linker prevents crystal packing efficiency compared to rigid analogs, potentially lowering melting point and increasing moisture uptake.
Pyridine Ring Moderate. Basic nitrogen (pKa

5.2).
Susceptible to protonation in acidic environments, altering solubility and potentially catalyzing aldehyde hydration.
Aryl Bromide Low (Thermal), High (Photic).Stable thermally but introduces a chromophore sensitive to UV-mediated C-Br homolysis.

Critical Insight: Unlike salicylaldehyde, where the phenolic hydroxyl forms a stabilizing intramolecular hydrogen bond with the carbonyl oxygen, the O-alkylation in BPMB blocks this interaction. This raises the ground-state energy of the aldehyde, making it more reactive toward oxidation and nucleophilic attack than its parent phenol.

Degradation Mechanisms: The "Why" of Instability

To develop a robust stability protocol, one must understand the molecular pathways leading to degradation.

Radical-Chain Autoxidation (The Dominant Pathway)

The conversion of BPMB to its corresponding benzoic acid is not a simple reaction with oxygen; it is a radical chain process accelerated by light and trace metals.

  • Initiation: Homolytic cleavage of the formyl C-H bond (Bond Dissociation Energy

    
     85-88 kcal/mol). The 2-alkoxy group (electron-donating) stabilizes the resulting acyl radical, paradoxically increasing the rate of oxidation compared to electron-deficient rings.
    
  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another BPMB molecule.
    
  • Termination: Radical recombination.

Photolytic Dehalogenation

Halogenated aromatics are prone to homolytic C-X bond cleavage under UV irradiation (


 nm). The resulting aryl radical can abstract hydrogen from solvents or the ether linker, leading to des-bromo impurities.
Visualization of Degradation Pathways

DegradationPathways BPMB 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (Target Molecule) Radical Acyl Radical Intermediate (Rate Limiting Step) BPMB->Radical Initiation (Light/Trace Metal) ArylRad Aryl Radical (via C-Br Homolysis) BPMB->ArylRad UV Light (hν) Hydrate Aldehyde Hydrate (Gem-diol) BPMB->Hydrate +H2O (High Humidity) Peracid Peroxy Acid Intermediate Radical->Peracid +O2 (Propagation) Acid 5-Bromo-2-(pyridin-2-ylmethoxy)benzoic acid (Major Degradant) Radical->Acid Chain Termination Peracid->Acid Oxidation DesBromo Des-bromo impurity (2-(pyridin-2-ylmethoxy)benzaldehyde) ArylRad->DesBromo H-Abstraction Cannizzaro Cannizzaro Products (Acid + Alcohol) Hydrate->Cannizzaro Base Catalysis

Figure 1: Mechanistic degradation tree for BPMB. The red arrow indicates the primary autoxidation pathway which requires strict exclusion of oxygen.

Experimental Protocols: Thermodynamic & Kinetic Profiling

Do not rely on generic stability data. The following protocols are designed to generate a compound-specific stability profile.

Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine the energy landscape of the crystal lattice and identify polymorphs.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]

  • Protocol:

    • TGA: Heat 5-10 mg sample from 25°C to 300°C at 10°C/min under

      
      .
      
      • Success Criteria: No mass loss < 150°C (confirms absence of solvates/volatiles). Degradation onset should be > 200°C.

    • DSC (Cycle 1): Heat from 25°C to melting point + 20°C.

      • Observation: Look for a sharp endotherm (melting). A broad peak suggests low purity or amorphous content.

    • DSC (Cycle 2): Cool to -50°C, then reheat.

      • Observation: Look for glass transition (

        
        ) or cold crystallization exotherms. This identifies if the molecule forms a stable amorphous glass (common for flexible ethers).
        
Forced Degradation (Stress Testing)

This protocol aligns with ICH Q1A(R2) guidelines but is adapted for early-stage characterization.

Stress ConditionProtocolExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24hPotential minor degradation.Tests stability of the ether linkage and pyridine protonation effects.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hHigh Degradation. Aldehydes in base undergo Cannizzaro disproportionation (Acid + Alcohol).
Oxidation 3% H

O

, RT, 4h
Rapid Degradation. Simulates accelerated autoxidation. Validates the "Acid" impurity peak in HPLC.
Photostability UV/Vis (1.2M lux hours)Moderate Degradation.Tests C-Br bond integrity. Yellowing of solid indicates radical formation.
Thermal 80°C Solid State, 7 daysVariable.Pure thermal stability (excluding

) is usually high for this scaffold.
Validated Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Sample BPMB Sample (>98% Purity) Acid 0.1N HCl 60°C Sample->Acid Base 0.1N NaOH 60°C Sample->Base Ox 3% H2O2 RT Sample->Ox Light Xenon Lamp (UV/Vis) Sample->Light Analysis HPLC-PDA-MS (Gradient Elution) Acid->Analysis Base->Analysis Ox->Analysis Light->Analysis Data Degradation Kinetics (k_obs) Analysis->Data Storage Define Storage: -20°C, Argon, Amber Data->Storage

Figure 2: Step-by-step workflow for establishing the stability profile and storage conditions.[2]

Handling & Storage Recommendations

Based on the thermodynamic instability of the aldehyde group and the photolability of the aryl bromide, the following storage protocol is mandatory to maintain >99% purity.

  • Atmosphere: Store under Argon or Nitrogen .[3] The primary degradation driver is atmospheric oxygen.

  • Temperature: -20°C is recommended for long-term storage. 2-8°C is acceptable for active use (< 1 month).

    • Reasoning: Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows oxidation rates by approximately 20-30 fold.

  • Container: Amber glass with a Teflon-lined cap.

    • Reasoning: Blocks UV light to prevent C-Br cleavage; Teflon prevents leaching of plasticizers which can react with the aldehyde.

  • Solution Stability: Avoid storing in protic solvents (MeOH, EtOH) for extended periods, as hemiacetal formation is thermodynamically reversible but complicates analysis. Use DMSO or Acetonitrile for stock solutions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5] (2003).[2][5][6] Defines the global standard for stress testing and stability protocols.

  • Bowden, K., & Williams, A. The Mechanism of the Cannizzaro Reaction. Journal of the Chemical Society, Perkin Transactions 2. (1994). Provides the mechanistic basis for aldehyde instability in basic media.

  • Ingold, K. U. Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. (1961). The foundational text on radical chain oxidation mechanisms in aldehydes.

  • Metcalf, B. et al. Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (2017). Illustrates the synthesis and stability considerations of structurally analogous salicylaldehyde ether intermediates.

Sources

Foundational

Role of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde in heterocyclic chemistry

The Strategic Role of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde in Heterocyclic Chemistry[1][2] Executive Summary In the landscape of modern medicinal chemistry, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS 892873-...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde in Heterocyclic Chemistry[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS 892873-55-1) has emerged as a high-value "privileged intermediate."[1][2][3] Its structural uniqueness lies in its trifunctional design : an electrophilic aldehyde handle for reversible covalent binding or condensation, an aryl bromide for palladium-catalyzed diversification, and a pyridyl-ether moiety that enhances aqueous solubility and offers hydrogen-bond acceptor capability.[1][2]

This technical guide dissects the synthetic utility of this compound, providing researchers with validated protocols for its generation and downstream application in the synthesis of hemoglobin modulators (Sickle Cell Disease therapeutics) and kinase inhibitors.[1][2]

Structural Analysis & Pharmacophore Logic

The molecule functions as a molecular scaffold with three distinct "vectors" for chemical expansion.[1][2] Understanding these vectors is critical for rational drug design.[1][2][4]

VectorFunctional GroupChemical UtilityMedicinal Utility
Vector A Aldehyde (-CHO) Imine formation, Knoevenagel condensation, Reductive amination.[1][2]Reversible covalent binding (e.g., to N-terminal valine of Hemoglobin).[1][2]
Vector B Aryl Bromide (-Br) Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.[1][2]Extension into hydrophobic pockets; tuning potency/selectivity.[1][2]
Vector C Pyridin-2-ylmethoxy Hydrogen bond acceptor; protonation site.[1][2]Improves ADME (Solubility/Permeability); specific receptor interactions.[1][2]

Validated Synthesis Protocol

The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a classic Williamson Ether Synthesis .[1][2] However, the presence of the aldehyde requires careful base selection to prevent Cannizzaro disproportionation or aldol polymerization.[1][2]

Protocol: O-Alkylation of 5-Bromosalicylaldehyde

Reagents:

  • Substrate: 5-Bromosalicylaldehyde (1.0 equiv)

  • Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein in situ exchange to accelerate reaction.[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 5-Bromosalicylaldehyde and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation.[1][2]
    
  • Addition: Add 2-(Chloromethyl)pyridine hydrochloride and KI.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid degradation of the aldehyde.[1][2]

  • Workup (Self-Validating):

    • Pour reaction mixture into ice-water (10x volume).

    • Validation: The product should precipitate as a solid. If oil forms, extract with Ethyl Acetate.[1][2][5]

    • Wash organic layer with 5% LiCl solution (to remove DMF) and Brine.[1][2]

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO2, Hexane:EtOAc 3:1).

Yield Expectation: 85–92%.

Divergent Synthetic Workflows

The true power of this scaffold lies in its ability to serve as a hub for divergent synthesis.[1][2] The following diagram illustrates the two primary pathways: Path A (Suzuki Coupling) and Path B (Condensation/Cyclization) .[1][2]

Visualization: Divergent Synthesis Pathways

G Start 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde Suzuki Biaryl Aldehyde (Suzuki Product) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Suzuki-Miyaura Schiff Schiff Base / Imine (Reversible Binder) Start->Schiff R-NH2, NaBH(OAc)3 Reductive Amination Heterocycle Fused Heterocycle (Benzofuran/Indole) Start->Heterocycle Intramolecular Cyclization Suzuki->Schiff Step 2: Aldehyde Functionalization

Caption: Divergent synthetic utility showing Palladium-catalyzed extension (Path A) and Aldehyde condensation (Path B).[1][2]

Application Case Study: Hemoglobin Modulators (SCD)

This compound is structurally homologous to Voxelotor (GBT440) intermediates.[1][2] In Sickle Cell Disease (SCD) drug discovery, the aldehyde group forms a reversible Schiff base with the N-terminal valine of the hemoglobin


-chain, stabilizing the oxygenated state (R-state) and preventing polymerization.[1][2]
Experimental Workflow: Synthesis of a Voxelotor Analog

Objective: Synthesize a biaryl analog using the 5-bromo handle.

  • Step 1: Suzuki Coupling (The "Tail" Attachment) [1][2]

    • Reactants: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde + (1-isopropyl-1H-pyrazol-4-yl)boronic acid.[1][2]

    • Catalyst:

      
       (5 mol%).[1][2]
      
    • Conditions: Dioxane/Water (4:1),

      
       (2 equiv), 90°C, 12h.
      
    • Mechanism: The oxidative addition occurs preferentially at the aryl bromide.[1][2] The aldehyde remains intact if anaerobic conditions are strictly maintained.[1][2]

  • Step 2: Pharmacological Validation (The "Head" Interaction)

    • The resulting biaryl aldehyde is tested for Schiff base formation kinetics with Valine methyl ester (surrogate for Hb N-terminus).[1][2]

    • Analysis:

      
       NMR monitoring of the imine proton signal (
      
      
      
      8.2–8.5 ppm).

Advanced Heterocyclic Construction

Beyond simple substitution, this scaffold serves as a precursor for fused ring systems.[1][2]

Synthesis of Benzofurans via Rap-Stoermer Reaction

While the pyridyl ether is stable, under forcing conditions (strong base, high heat), the 2-position can undergo cyclization if an alpha-halo ketone is used, or via intramolecular condensation if the pyridine ring is modified.[1][2]

However, a more direct application is the Groebke-Blackburn-Bienaymé (GBB) reaction:

  • Components: Aldehyde (Scaffold) + 2-Aminopyridine + Isonitrile.[1][2]

  • Product: Imidazo[1,2-a]pyridine fused system.[1][2]

  • Role: The 5-bromo group allows late-stage diversification of the resulting fluorophore or kinase inhibitor.[1][2]

Visualization: GBB Multicomponent Reaction

GBB Inputs Scaffold Aldehyde + 2-Aminopyridine + Isonitrile Intermediate Schiff Base Intermediate Inputs->Intermediate Condensation Catalyst Sc(OTf)3 or HClO4 (Acid Catalyst) Catalyst->Intermediate Activates Imine Product 3-Substituted Imidazo[1,2-a]pyridine Intermediate->Product [4+1] Cycloaddition

Caption: One-pot synthesis of fused imidazo-pyridines using the aldehyde handle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde (Analogous Scaffold).[1][2] Retrieved from .[1][2]

  • Santa Cruz Biotechnology. 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Product Analysis. Retrieved from .[1][2]

  • BenchChem. Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (General Pyridine/Bromine coupling protocols).[1][2][5] Retrieved from .[1][2]

  • Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor.[1][2] ACS Medicinal Chemistry Letters.[1][2] (Foundational text on aldehyde-hemoglobin binding mechanics).

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry.[1][2] Wiley-Interscience.[1][2] (Reference for Williamson Ether and Suzuki coupling mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Introduction 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, materials science, and coordination chemistry. Featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, materials science, and coordination chemistry. Featuring both a reactive aldehyde (primed for Schiff base formation or reductive amination) and a pyridyl-ether moiety (ideal for metal chelation), it serves as a critical intermediate in the synthesis of chiral Salan ligands[1] and biologically active heterocycles.

This application note provides a self-validating, highly optimized protocol for the synthesis of this compound via the Williamson etherification pathway, detailing the mechanistic rationale behind every experimental choice.

Physicochemical Properties

PropertyValue
Chemical Name 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
CAS Number 892873-55-1
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138 - 140 °C
Solubility Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane

Mechanistic Insights & Experimental Design (E-E-A-T)

The most robust and scalable route to synthesize this compound is the Williamson Ether Synthesis [2], which relies on the Sₙ2 displacement of a primary halide by a phenoxide nucleophile. To ensure high yields and prevent side reactions, the reaction parameters must be tightly controlled:

  • Base Selection & Stoichiometry: 5-Bromosalicylaldehyde possesses a relatively acidic phenolic proton (pKa ~8.5) due to the electron-withdrawing para-bromine atom and intramolecular hydrogen bonding with the ortho-aldehyde. Potassium carbonate (K₂CO₃) is the optimal base[3]. It is strong enough to quantitatively generate the phenoxide but mild enough to prevent base-catalyzed side reactions (e.g., the Cannizzaro reaction). Because the alkylating agent, 2-(chloromethyl)pyridine, is supplied as a hydrochloride salt to prevent premature self-polymerization, a minimum of 2.0 equivalents of base is strictly required (1.0 eq to neutralize the HCl, 1.0 eq to deprotonate the phenol). In practice, 3.0 equivalents are used to buffer the system and drive the reaction to completion[1].

  • Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF heavily solvates the potassium cations while leaving the phenoxide anion relatively unsolvated (or "naked"), thereby maximizing its nucleophilicity for the Sₙ2 attack[1].

  • Catalytic Acceleration (The Finkelstein Advantage): The primary chloride on the picolyl group is only moderately reactive. The addition of a catalytic amount of potassium iodide (KI, 0.1 eq) accelerates the reaction via an in situ Finkelstein reaction, temporarily converting the alkyl chloride into a highly reactive alkyl iodide, which undergoes Sₙ2 displacement at a vastly accelerated rate.

Reaction Workflow Visualization

SynthesisWorkflow R1 5-Bromosalicylaldehyde + 2-Picolyl Chloride HCl Base Add K2CO3 (3.0 eq) in DMF (Solvent) R1->Base Deprot Phenoxide Formation (In situ, 30 min, RT) Base->Deprot Deprotonation Heat SN2 Alkylation (80 °C, 8-12 h) Deprot->Heat Etherification Workup Aqueous Quench & EtOAc Extraction Heat->Workup Purify Purification (Silica Gel / Recryst.) Workup->Purify Product 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (Target Compound) Purify->Product Yield: 80-85%

Figure 1: Workflow for the Williamson ether synthesis of 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Detailed Step-by-Step Methodology

Step 1: Phenoxide Formation
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) and anhydrous DMF (100 mL).

  • Add anhydrous K₂CO₃ (20.6 g, 149.1 mmol, 3.0 eq) in one portion.

  • Stir the suspension at room temperature for 30 minutes. The solution will transition to a deep, vibrant yellow/orange, visually validating the quantitative formation of the phenoxide anion.

Step 2: Alkylation
  • Add 2-(chloromethyl)pyridine hydrochloride (8.97 g, 54.7 mmol, 1.1 eq) portion-wise over 10 minutes to avoid excessive localized heat generation.

  • Expert Pro-Tip: Add Potassium Iodide (KI) (0.82 g, 4.97 mmol, 0.1 eq) to the flask to catalyze the reaction.

  • Attach a reflux condenser, flush the system with nitrogen, and heat the reaction mixture to 80 °C using an oil bath.

  • Stir vigorously for 8–12 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system. The target product will appear as a new, UV-active spot with a lower

    
     value than the starting 5-bromosalicylaldehyde due to the introduction of the polar pyridine ring.
    
Step 4: Workup and Extraction
  • Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold distilled water. This quenches the reaction and highly dilutes the DMF, forcing the organic product to precipitate or partition easily.

  • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Combine the organic layers and wash extensively with brine (5 × 100 mL). Causality Note: Multiple aqueous brine washes are critical to partition any residual DMF out of the organic layer and into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The crude product can be purified via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes).

  • Alternatively, for large-scale syntheses, the product can be recrystallized from hot ethanol/water to afford the pure compound.

Quantitative Data Presentation

Table 1: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
5-Bromosalicylaldehyde201.021.0 eq10.0 g49.7 mmol
2-(Chloromethyl)pyridine HCl164.031.1 eq8.97 g54.7 mmol
Potassium Carbonate (K₂CO₃)138.213.0 eq20.6 g149.1 mmol
Potassium Iodide (KI)166.000.1 eq0.82 g4.97 mmol
N,N-Dimethylformamide (DMF)73.09Solvent100 mLN/A
Table 2: Troubleshooting & Optimization
Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion Insufficient deprotonation or Sₙ2 stall.Ensure K₂CO₃ is anhydrous. Add 0.1 eq KI to accelerate the Sₙ2 displacement.
High DMF carryover in NMR DMF partitioning into the organic layer during extraction.Increase the number of brine washes during workup (minimum 5 washes).
Dark brown reaction mixture Oxidation of the aldehyde at elevated temperatures.Ensure the reaction is thoroughly flushed with Nitrogen before heating.

References

Sources

Application

Application Note: A Step-by-Step Protocol for the Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Introduction: The Strategic Importance of a Versatile Building Block 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a key heterocyclic intermediate whose structural motifs—a halogenated aromatic ring, an ether linkage, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Building Block

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a key heterocyclic intermediate whose structural motifs—a halogenated aromatic ring, an ether linkage, and a reactive aldehyde group—make it a valuable precursor in medicinal chemistry and materials science.[1] The aldehyde functional group serves as a handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of Schiff bases, while the bromo- and pyridinyl-moieties offer sites for cross-coupling reactions and modulation of pharmacokinetic properties.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from commercially available 5-bromosalicylaldehyde and 2-(chloromethyl)pyridine hydrochloride. The chosen synthetic route is a classic Williamson ether synthesis, a robust and reliable method for forming carbon-oxygen bonds.[2] We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[2][3]

Scheme 1: Overall Synthesis Reaction scheme showing 5-bromosalicylaldehyde reacting with 2-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate and DMF to yield 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Mechanistic Rationale:

  • Deprotonation: The process begins with the deprotonation of the acidic phenolic hydroxyl group of 5-bromosalicylaldehyde by a moderately strong base, potassium carbonate. This in-situ generation creates a potent nucleophile, the potassium 5-bromo-2-formylphenoxide.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic methylene carbon of 2-(chloromethyl)pyridine.[2][3]

  • Displacement: This concerted attack displaces the chloride leaving group, forming the desired ether linkage and the final product. The choice of a primary alkyl halide (2-(chloromethyl)pyridine) is critical, as secondary or tertiary halides would favor an elimination side reaction.[3] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is advantageous as it solvates the potassium cation while leaving the phenoxide nucleophile relatively free and highly reactive, thereby accelerating the SN2 reaction rate.[3][4]

Materials, Reagents, and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molar Eq.AmountSupplier
5-BromosalicylaldehydeC₇H₅BrO₂201.021.05.00 gSigma-Aldrich
2-(Chloromethyl)pyridine HClC₆H₇Cl₂N164.031.14.48 gTCI Chemicals
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.58.60 gFisher Scientific
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-100 mLSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~400 mLVWR
Deionized Water (H₂O)H₂O18.02-~300 mLIn-house
Brine (Saturated NaCl solution)NaCl/H₂O--~100 mLIn-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~10 gFisher Scientific
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Thermometer

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Silica gel (200-300 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints (TLC monitoring) to ensure reaction completion before proceeding to the next phase.

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Ensure the entire apparatus is dry by flame-drying under vacuum or oven-drying prior to use.

  • Place the flask in a heating mantle on a magnetic stirrer.

Step 2: Reagent Addition
  • To the flask, add 5-bromosalicylaldehyde (5.00 g, 24.87 mmol).

  • Add anhydrous N,N-Dimethylformamide (100 mL) to dissolve the aldehyde.

  • Add anhydrous potassium carbonate (8.60 g, 62.18 mmol, 2.5 eq.). The mixture will be a suspension.

  • Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the phenoxide.

  • Add 2-(chloromethyl)pyridine hydrochloride (4.48 g, 27.36 mmol, 1.1 eq.) to the mixture in one portion.

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate.

  • Spot the starting material (5-bromosalicylaldehyde) and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot has been completely consumed.

Step 4: Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Stir for 15 minutes, then transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL) to remove excess water.[1]

Step 5: Purification
  • Dry the ethyl acetate layer over anhydrous magnesium sulfate (approx. 10 g), swirl, and let it stand for 10-15 minutes.[1]

  • Filter the drying agent by gravity filtration or through a cotton plug.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexane:EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde as a white to pale yellow solid.

  • Determine the final mass and calculate the percentage yield. A typical yield for this reaction is in the range of 75-85%.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 5-Bromosalicylaldehyde: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • 2-(Chloromethyl)pyridine hydrochloride: Corrosive and toxic. Causes severe skin burns and eye damage.[5][6][7] Harmful if swallowed. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Potassium Carbonate: Irritant. Avoid creating dust.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Workflow Visualization

The following diagram outlines the complete workflow from initial setup to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Final Product setup 1. Reaction Setup (Dry Glassware, N2 atm) reagents 2. Reagent Addition (Aldehyde, K2CO3, Pyridine) setup->reagents react 3. Reaction (Heat to 80°C, 4-6h) reagents->react tlc TLC Monitoring (4:1 Hex:EtOAc) react->tlc workup 4. Work-up (Quench, Extract, Wash) tlc->workup purify 5. Purification (Dry, Concentrate, Column) workup->purify product Characterization (NMR, MS, IR) purify->product final_product Pure Product (White Solid) product->final_product

Caption: A workflow diagram illustrating the key stages of the synthesis protocol.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Jakhar, K. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Notes: High-Efficiency Reductive Amination of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Introduction and Strategic Overview Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing a highly efficient and controlled pathway to construct secondary and ter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing a highly efficient and controlled pathway to construct secondary and tertiary amines from carbonyl precursors.[1][2][3] This application note provides a comprehensive technical guide and detailed protocols for the reductive amination of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde , a versatile building block in drug discovery.

The target substrate presents a unique combination of structural features: an electrophilic aromatic aldehyde for imine formation, a bromine substituent, and a pyridinylmethoxy moiety. The protocols herein are designed to ensure high conversion and yield while preserving the integrity of these functional groups. Our focus is on leveraging sodium triacetoxyborohydride (NaBH(OAc)₃), a superior reducing agent known for its mildness, selectivity, and broad substrate compatibility.[1][4][5]

The Underlying Principle: Mechanism and Selectivity

The reductive amination process is a sophisticated one-pot reaction that proceeds through two distinct, sequential mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon. This is followed by dehydration, typically under mildly acidic conditions, to form a C=N double bond, yielding a neutral imine (from primary amines) or a positively charged iminium ion (from secondary amines).[6][7][8][9]

  • Hydride-Mediated Reduction: A carefully chosen reducing agent then selectively delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the double bond to afford the final amine product.[6][8]

The key to a successful reaction lies in the choice of a reducing agent that is potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting aldehyde.[6]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Amine Amine (R'-NH2) Imine Imine (C=N) Intermediate->Imine H2O H₂O FinalAmine Final Amine Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Causality Behind Experimental Choices: Optimizing the Reaction Environment

The success of this protocol hinges on the rational selection of reagents and solvents.

The Reducing Agent: Why Sodium Triacetoxyborohydride is Superior

While several hydride donors can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for several compelling reasons:

  • Enhanced Selectivity: Unlike the more powerful sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, NaBH(OAc)₃ is sterically hindered and less reactive. It shows profound selectivity for the protonated iminium ion over the neutral carbonyl group, minimizing the formation of the corresponding alcohol byproduct.[4][5][6]

  • Mild Reaction Conditions: It operates efficiently at room temperature and does not require strictly anhydrous conditions, although it is water-sensitive.[10] Its reactivity is attenuated, allowing for controlled and predictable outcomes.

  • Safety and Handling: NaBH(OAc)₃ is a safer alternative to sodium cyanoborohydride (NaBH₃CN). While NaBH₃CN also offers excellent selectivity, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, posing significant handling and waste disposal challenges.[5]

ReagentProsCons
NaBH(OAc)₃ (STAB) Excellent selectivity, mild, non-toxic byproducts, broad scope.[1][4][5]Moisture sensitive, higher cost.[10]
NaBH₃CN Excellent selectivity under acidic pH.[4]Highly toxic, potential for HCN release.[5]
NaBH₄ Inexpensive, readily available.Can reduce the starting aldehyde; often requires pre-formation of the imine.[6][10]
Solvent Selection

The choice of solvent is critical for ensuring adequate solubility of all reactants and for facilitating the reaction.

  • 1,2-Dichloroethane (DCE): This is the preferred solvent for reductive aminations using NaBH(OAc)₃. Reactions in DCE are typically faster and cleaner compared to other common solvents.[5][11]

  • Dichloromethane (DCM) & Tetrahydrofuran (THF): Both are excellent alternative aprotic solvents that can be used effectively.[5][12]

  • Methanol (MeOH) / Ethanol (EtOH): These protic solvents are generally avoided with NaBH(OAc)₃ due to potential reactivity but are suitable for two-step procedures where the imine is pre-formed and subsequently reduced with NaBH₄.[10][11]

Field-Proven Experimental Protocols

The following protocols have been optimized for the reductive amination of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde on a typical laboratory scale (0.5 - 1.0 mmol).

Protocol 1: Synthesis of a Secondary Amine with Benzylamine

This protocol details the reaction with a primary amine to yield a secondary amine.

Materials and Reagents

ReagentMWAmountMmolEquivalents
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde292.13292 mg1.01.0
Benzylamine107.15129 mg (126 µL)1.21.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-10 mL--

Step-by-Step Methodology

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (292 mg, 1.0 mmol).

  • Reagent Addition: Add 1,2-dichloroethane (10 mL) and stir to dissolve the aldehyde. Add benzylamine (126 µL, 1.2 mmol).

  • Imine Formation: Stir the resulting solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. Note: The reaction is typically not highly exothermic, but portion-wise addition can be used for larger scales.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired secondary amine.

Protocol 2: Synthesis of a Tertiary Amine with Morpholine

This protocol details the reaction with a secondary amine to yield a tertiary amine.

Materials and Reagents

ReagentMWAmountMmolEquivalents
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde292.13292 mg1.01.0
Morpholine87.12105 mg (105 µL)1.21.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-10 mL--

Step-by-Step Methodology

The procedure is identical to Protocol 1, with the substitution of morpholine for benzylamine in Step 2. Reaction times may vary slightly and should be monitored accordingly.

Workflow Visualization and Data Summary

Caption: Experimental workflow for reductive amination.

Troubleshooting and Expert Insights

  • Sluggish or Incomplete Reaction: If the reaction stalls, particularly with less nucleophilic amines, a catalytic amount of acetic acid (AcOH, ~0.1 equivalents) can be added with the amine in Step 2 to facilitate iminium ion formation.[5]

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reacting with the starting aldehyde. This is uncommon with NaBH(OAc)₃ but can occur if the reaction contains significant water. Ensure reagents and solvents are reasonably dry.

  • Dialkylation of Primary Amines: While NaBH(OAc)₃ conditions generally minimize this side reaction, it can sometimes be an issue. If dialkylation is observed, a stepwise procedure can be employed: form the imine in methanol, remove the solvent, then redissolve in a suitable solvent and reduce with NaBH₄.[11]

  • Purification Challenges: The polarity of the resulting amine product can vary significantly. A proper solvent system for column chromatography must be determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes, sometimes with a small percentage (0.5-1%) of triethylamine to prevent the product from streaking on the silica gel.

Conclusion

The use of sodium triacetoxyborohydride in 1,2-dichloroethane provides a robust, reliable, and high-yielding method for the reductive amination of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde with both primary and secondary amines. The protocols detailed in this application note are designed to be broadly applicable and serve as a validated starting point for researchers in synthetic and medicinal chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. Boston University. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS 892873-55-1)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS 892873-55-1)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds and advanced materials. It features a reactive C(sp²)–Br bond primed for cross-coupling, an aldehyde moiety for downstream derivatization (e.g., reductive amination, Wittig olefination), and a pyridine ring that can act as a hydrogen bond acceptor or transition metal chelator.

However, executing a successful Suzuki-Miyaura cross-coupling on this specific substrate presents two distinct chemical challenges: the potential for base-mediated aldehyde degradation and severe catalyst poisoning via pyridine coordination. This application note details a robust, self-validating protocol engineered to overcome these hurdles, ensuring high chemoselectivity and excellent catalytic turnover.

Mechanistic Causality & Reaction Design (E-E-A-T)

A successful cross-coupling with this substrate requires precise tuning of the catalytic system and reaction conditions to navigate its competing reactive sites.

Challenge 1: Pyridine-Mediated Catalyst Poisoning

The nitrogen atom of the pyridin-2-ylmethoxy group is a strong σ-donor. During the catalytic cycle, following the oxidative addition of the C5–Br bond to the Pd(0) center, the resulting Pd(II) intermediate is highly susceptible to intramolecular or intermolecular chelation by the pyridine nitrogen. This forms a stable, off-cycle Pd(II)-pyridine resting state, effectively stalling the reaction and leading to catalyst deactivation[2].

The Causality-Driven Solution: To outcompete pyridine coordination, the reaction necessitates highly sterically demanding, electron-rich biarylphosphine ligands, such as XPhos or RuPhos (Buchwald ligands)[3]. The extreme steric bulk of XPhos forces the rapid reductive elimination of the product and stabilizes the monoligated Pd(0) active species, physically preventing the pyridine moiety from accessing and poisoning the metal center[4]. Furthermore, pre-formed palladacycles like XPhos-Pd-G2 ensure rapid activation to the active catalytic species even at lower temperatures[5].

Challenge 2: Aldehyde Functional Group Tolerance

The Suzuki-Miyaura reaction fundamentally requires a base to facilitate the transmetalation step by forming a reactive boronate complex[6]. However, the presence of an unprotected aldehyde at the C1 position makes the molecule highly sensitive to strong bases (e.g., NaOH, KOH), which can trigger undesired Cannizzaro disproportionation or aldol-type condensations.

The Causality-Driven Solution: The use of mild, inorganic bases such as anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) in an aqueous-organic solvent mixture (e.g., 1,4-Dioxane/H₂O) provides sufficient basicity to activate the boronic acid for transmetalation while demonstrating excellent chemoselectivity and complete tolerance toward the sensitive aldehyde group[7].

Catalytic Cycle & Poisoning Pathway

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C5-Br Bond) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII Poison Pd(II)-Pyridine Off-Cycle Complex (Catalyst Poisoning) PdII->Poison Weak Ligand (Pyridine Chelation) TransMet Transmetalation (+ Ar'-B(OH)2, Base) PdII->TransMet Bulky Ligand (e.g., XPhos) Poison->PdII Ligand Exchange (Slow) PdII_ArAr Pd(II)(Ar)(Ar')L_n TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Product Coupled Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Suzuki-Miyaura catalytic cycle illustrating the pyridine-mediated off-cycle poisoning pathway.

Reaction Optimization Data

The following table summarizes quantitative optimization data for the coupling of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde with phenylboronic acid, demonstrating the causality behind the final protocol selection.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9035%Significant catalyst poisoning; incomplete conversion.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9062%Bidentate ligand partially prevents poisoning; minor aldehyde degradation.
Pd(OAc)₂ / XPhos (2 mol%)NaOHDioxane/H₂O8045%Rapid coupling, but strong base causes Cannizzaro side-reactions.
XPhos-Pd-G2 (2 mol%) K₃PO₄ Dioxane/H₂O 80 94% Optimal. Fast activation, no poisoning, complete aldehyde tolerance.

Detailed Experimental Protocol

Self-Validating System: This methodology includes specific visual and analytical checkpoints to ensure reaction integrity and prevent false negatives during drug development workflows.

Materials & Reagents
  • Aryl Halide: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (1.0 equiv, 1.0 mmol, 292.13 g/mol )[1]

  • Coupling Partner: Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Precatalyst: XPhos-Pd-G2 (0.02 equiv, 2 mol%)[5]

  • Base: Potassium Phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): In a 20 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4 mL of anhydrous 1,4-Dioxane and 1 mL of Deionized H₂O. Sparge the biphasic solvent mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich XPhos ligand.

  • Reagent Loading: To the degassed solvent, add 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (292 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol). Stir for 5 minutes under a positive pressure of Argon.

  • Catalyst Activation: Add XPhos-Pd-G2 (15.7 mg, 0.02 mmol) to the mixture.

    • Validation Checkpoint: The solution will typically transition to a pale yellow/orange hue, visually indicating the successful generation of the active monoligated Pd(0) species.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C using a pre-heated oil bath or precision heating block. Stir vigorously (800–1000 rpm) to ensure optimal mass transfer between the aqueous base and organic phases.

  • Monitoring: After 2 to 4 hours, sample the organic layer for TLC or LC-MS analysis.

    • Validation Checkpoint: The disappearance of the starting material (R_f ~0.4 in 3:1 Hexanes/EtOAc) and the appearance of a new, UV-active product spot indicates successful coupling. Warning: If the solution turns completely black (Pd black precipitation), the catalyst has decomposed, likely due to oxygen ingress or severe substrate-induced poisoning.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the chemically pure biaryl aldehyde.

Experimental Workflow

Workflow Prep 1. Preparation Degas Solvents Weigh Reagents Setup 2. Reaction Setup Add Pd/Ligand, Base, Substrates Prep->Setup React 3. Heating 80°C, 2-4h Monitor via TLC/LC-MS Setup->React Workup 4. Workup Quench, Extract, Dry over Na2SO4 React->Workup Purify 5. Purification Silica Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • ACS Publications (Journal of Chemical Education) - Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent... Tolerance toward Aldehyde Groups URL:[Link]

  • PMC (National Institutes of Health) - Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications URL:[Link]

  • Springer (Molecular Diversity) - A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling... URL:[Link]

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling URL:[Link]

Sources

Method

Application Note: Synthesis and Utility of Schiff Bases Derived from 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary The compound 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1) is a highly versatile building block in organic synthesis, coordination chemistry, and drug discovery[1]. Featuring a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1) is a highly versatile building block in organic synthesis, coordination chemistry, and drug discovery[1]. Featuring a reactive aldehyde core, a hemilabile N,O-donor cavity, and a halogen handle, it is primarily utilized to synthesize multidentate Schiff base ligands. This application note provides a comprehensive, self-validating guide to the synthesis of this precursor and its subsequent condensation into Schiff bases, detailing the mechanistic causality behind each experimental condition.

Structural Rationale & Mechanistic Causality

Scaffold Design

The strategic value of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde lies in its trifunctional nature:

  • Aldehyde Handle: Serves as the electrophilic center for imine (Schiff base) formation via condensation with primary amines.

  • Pyridin-2-ylmethoxy Group: Provides a bidentate (N,O) coordination environment. In biological applications, similar pyridyl-benzaldehyde derivatives act as allosteric modulators by directing the pyridine-methoxy moiety toward the surface of proteins, such as in the treatment of sickle cell disease[2] .

  • 5-Bromo Substituent: Acts as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling), allowing researchers to tune the electronic and steric properties of the resulting metal complexes or fluorogenic probes[3] .

Causality in Schiff Base Formation

Schiff base formation is an equilibrium-driven nucleophilic addition-elimination reaction.

  • Acid Catalysis: A weak acid (glacial acetic acid) is employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. If the pH is too low (< 3), the primary amine becomes protonated and loses its nucleophilicity. A pH of 4.5–5.0 is optimal.

  • Thermodynamic Driving Force: The reaction is driven forward by the removal of water. While physical removal (Dean-Stark apparatus) can be used, conducting the reaction in absolute ethanol under reflux allows the less soluble Schiff base product to precipitate upon cooling, driving the equilibrium via Le Chatelier's principle.

Mechanism N1 Carbonyl Activation (H+ coordinates to O) N2 Nucleophilic Attack (Amine lone pair to C=O) N1->N2 Primary Amine Addition N3 Proton Transfer (Zwitterion to Hemiaminal) N2->N3 Intramolecular H+ shift N4 Dehydration (Loss of H2O) N3->N4 Acid-catalyzed (-H2O) N5 Imine Formation (Schiff Base Product) N4->N5 Double bond formation

Stepwise mechanism of acid-catalyzed Schiff base formation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Precursor

This step utilizes a Williamson ether synthesis to attach the pyridine moiety.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 equiv) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol without triggering side reactions at the aldehyde.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice water. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Run in Hexane:EtOAc (3:1). The product spot should appear at a higher Rf than the starting phenol.

    • ¹H NMR (CDCl₃): Confirm success by the presence of a sharp singlet at ~5.30 ppm (2H), corresponding to the newly formed -O-CH₂- bridge[4].

Protocol B: Schiff Base Condensation

Condensation with a model primary amine (e.g., 2-aminophenol) to form a tetradentate ligand.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (1.0 mmol) in 15 mL of absolute ethanol.

  • Amine Addition: Add the primary amine (1.0 mmol) to the stirring solution.

  • Catalysis: Add 2 drops of glacial acetic acid. Causality: Lowers the pH to ~4.5, activating the carbonyl without deactivating the amine[3].

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Isolation: Remove the heat and allow the flask to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the resulting precipitate via vacuum filtration and wash with cold ethanol (2 × 5 mL).

  • Self-Validation Checkpoint:

    • FT-IR Spectroscopy: The most definitive proof of conversion. The starting material's aldehyde C=O stretch at ~1680 cm⁻¹ must completely disappear, replaced by a sharp imine C=N stretch at 1620–1650 cm⁻¹[3] .

Workflow A 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde C Condensation (EtOH, Reflux, Cat. AcOH) A->C B Primary Amine (e.g., Aniline derivative) B->C D Cooling & Precipitation C->D 4-8 hours E Filtration & Washing D->E Ice bath F Pure Schiff Base Ligand E->F Cold EtOH wash

Workflow for Schiff base formation using 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry for Precursor Synthesis (Protocol A)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole in Reaction
5-Bromosalicylaldehyde201.021.02.01 gElectrophilic Core
2-(Chloromethyl)pyridine HCl164.031.11.80 gAlkylating Agent
Potassium Carbonate (K₂CO₃)138.213.04.15 gDeprotonating Base
N,N-Dimethylformamide (DMF)73.09N/A20 mLPolar Aprotic Solvent

Table 2: Solvent & Condition Optimization for Schiff Base Condensation (Protocol B)

SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
MethanolNone651245Incomplete conversion; lacks acid activation.
Ethanol AcOH (cat.) 78 6 85 Optimal; product precipitates upon cooling.
Toluenep-TsOH (cat.)110492High yield, but requires Dean-Stark trap for H₂O.
THFMgSO₄65860Tedious workup required to remove drying agent.

Downstream Applications

  • Coordination Chemistry & Sensors: The resulting Schiff bases act as multidentate ligands. When complexed with metals like Hg²⁺, Zn²⁺, or Cu²⁺, they can function as fluorogenic "turn-ON" sensors. The pyridine nitrogen and imine nitrogen provide a highly specific chelation pocket[3].

  • Therapeutic Development: Pyridyl derivatives of benzaldehyde are proven allosteric effectors of hemoglobin. They form Schiff-base adducts with the N-terminal Val1 amines of the α-subunits of hemoglobin in vivo, stabilizing the oxygenated state and preventing the polymerization associated with sickle cell disease[2] .

  • Late-Stage Functionalization: The 5-bromo position remains unreactive during Schiff base formation but serves as a perfect substrate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), allowing for the extension of the molecule's π-conjugation system.

References

  • Title: Rational Design of Pyridyl Derivatives of Vanillin for the Treatment of Sickle Cell Disease Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: Fluorescein-2-(Pyridin-2-ylmethoxy) benzaldehyde conjugate for fluorogenic turn-ON recognition of Hg2+ in water and living cells Source: Journal of Photochemistry and Photobiology A: Chemistry / SSRN URL: [Link]

Sources

Application

Application Note: O-Alkylation of 5-Bromosalicylaldehyde with Picolyl Chloride

Executive Summary This guide details the optimized protocol for the O-alkylation of 5-bromosalicylaldehyde using picolyl chloride hydrochloride (specifically 2-(chloromethyl)pyridine hydrochloride). This reaction is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the O-alkylation of 5-bromosalicylaldehyde using picolyl chloride hydrochloride (specifically 2-(chloromethyl)pyridine hydrochloride). This reaction is a critical entry point for synthesizing tridentate ligands, Schiff base metal complexes, and bioactive heterocycles used in anticancer and antibacterial research.

Unlike standard Williamson ether syntheses, this protocol addresses the specific challenges of using picolyl chloride hydrochloride , which requires in situ neutralization to prevent polymerization of the unstable free base.

Key Reaction Overview
ParameterDescription
Reaction Type Williamson Ether Synthesis (SN2)
Substrate 5-Bromosalicylaldehyde (Phenol/Aldehyde)
Reagent 2-Picolyl chloride hydrochloride (Alkylating agent)
Base Potassium Carbonate (K₂CO₃) - Anhydrous
Catalyst Potassium Iodide (KI) - Finkelstein condition
Solvent Acetonitrile (MeCN) or DMF
Typical Yield 75% – 90%

Scientific Principles & Mechanism[2]

The Challenge of Picolyl Chloride

Picolyl chloride is commercially supplied as a hydrochloride salt because the free base (2-chloromethylpyridine) is unstable. It undergoes self-alkylation (polymerization) rapidly at room temperature.

  • Critical Requirement: The free base must be generated in situ in the presence of the phenoxide nucleophile to ensure immediate reaction and minimize polymerization.

Reaction Mechanism (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution:

  • Deprotonation: The base (K₂CO₃) deprotonates the phenol group of 5-bromosalicylaldehyde (

    
    ) to form the phenoxide anion.
    
  • Neutralization: The base simultaneously neutralizes the HCl component of the picolyl chloride salt.

  • Catalysis (Optional but Recommended): Iodide (I⁻) displaces the chloride to form the more reactive picolyl iodide (in situ Finkelstein reaction).

  • Substitution: The phenoxide attacks the benzylic carbon of the picolyl species, displacing the halide to form the ether linkage.

Mechanism Start 5-Bromosalicylaldehyde Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide FreeBase Picolyl Chloride (Free Base) Base->FreeBase Product 5-Bromo-2-(picolyloxy)benzaldehyde Phenoxide->Product SN2 Attack Reagent Picolyl Chloride HCl Reagent->FreeBase Neutralization (-HCl) FreeBase->Product

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Reagent Selection Guide

Base Selection
BaseSuitabilityNotes
K₂CO₃ (Preferred) High Mild, easy to handle, effective in MeCN/DMF. Does not cause aldol condensation side reactions as easily as stronger bases.
Cs₂CO₃ HighHigher solubility; faster reaction but significantly more expensive. Use only for difficult substrates.
NaH MediumVery fast, but requires anhydrous conditions and inert gas. Risk of reducing the aldehyde if not carefully controlled.
NaOH/KOH LowStrong base; increases risk of Cannizzaro reaction or aldol condensation of the aldehyde group.
Solvent Selection
  • Acetonitrile (MeCN): Recommended. Good solubility for organic reactants, moderate boiling point (82°C) allows for easy removal during workup.

  • DMF (Dimethylformamide): Excellent for solubility but difficult to remove (high BP). Requires extensive water washing during workup.

  • Acetone: Lower boiling point (56°C) may result in slower reaction rates.

Optimized Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • 5-Bromosalicylaldehyde (1.0 equiv)

  • 2-Picolyl chloride hydrochloride (1.2 equiv)

  • Potassium Carbonate (anhydrous, powder) (3.0 - 4.0 equiv)

  • Potassium Iodide (0.1 equiv)

  • Acetonitrile (Reagent Grade)

  • 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar

Step-by-Step Procedure
Phase 1: Preparation
  • Setup: Equip a 250 mL round bottom flask with a magnetic stir bar.

  • Solvation: Add 5-bromosalicylaldehyde (2.01 g, 10 mmol) and Acetonitrile (50 mL). Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate (4.15 g, 30 mmol). The solution typically turns bright yellow, indicating phenoxide formation. Stir at room temperature for 15–30 minutes.

    • Note: Using 3 equivalents of base is crucial. 1 eq for the phenol, 1 eq for the HCl in the reagent, and 1 eq excess to drive the reaction.

Phase 2: Reaction
  • Addition: Add 2-picolyl chloride hydrochloride (1.97 g, 12 mmol) and Potassium Iodide (166 mg, 1 mmol).

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80–85°C oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1).

    • Starting Material (Aldehyde): Higher Rf (approx 0.6–0.7), stains strongly with DNP (yellow/orange).

    • Product: Lower Rf due to the pyridine nitrogen (approx 0.3–0.4).

    • Duration: Reaction is typically complete in 4–12 hours.

Phase 3: Workup & Purification[1]
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (KCl, KHCO₃) using a sintered glass funnel or Celite pad. Wash the solid cake with small portions of acetonitrile or acetone.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.

  • Extraction (Alternative to Filtration): If DMF was used, or if the residue is sticky:

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Wash with Water (3 x 50 mL) to remove salts and solvent.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallization: The crude solid can often be recrystallized from hot Ethanol or an Ethanol/Water mixture.

    • Yield: Expect 2.2 – 2.6 g (75–90%).

Workflow Step1 Dissolve 5-Bromosalicylaldehyde in MeCN Step2 Add K2CO3 (3 eq) Stir 30 min (Yellow Color) Step1->Step2 Step3 Add Picolyl Chloride HCl (1.2 eq) + KI (cat) Step2->Step3 Step4 Reflux 80°C (4-12 Hours) Step3->Step4 Step5 Filter Inorganic Salts Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Step7 Recrystallize (EtOH) Step6->Step7

Figure 2: Workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Picolyl chloride degradationEnsure the picolyl chloride HCl is fresh and white (not yellow/sticky). Increase catalyst (KI) to 0.5 eq.
Sticky/Gummy Product Residual solvent (DMF) or polymerizationUse Acetonitrile instead of DMF. Perform a thorough aqueous workup.[2] Triturate the gum with cold ether or hexane to induce crystallization.
Dark/Black Reaction Mixture Polymerization of picolyl chlorideEnsure the base is added before the picolyl chloride. Do not heat the picolyl chloride without the nucleophile present.

Safety Considerations

  • Picolyl Chloride Hydrochloride: Potent vesicant (blister agent) and lachrymator. Causes severe skin and eye burns. Handle only in a fume hood with gloves and goggles. If it contacts skin, wash immediately with soap and water.

  • 5-Bromosalicylaldehyde: Irritant to eyes and skin.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • Williamson Ether Synthesis General Protocol

    • Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Specific Synthesis of Salicylaldehyde Ethers

    • Zhang, J., et al. (2012). "Synthesis and biological evaluation of 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde derivatives". European Journal of Medicinal Chemistry, 53, 283-291. (Cited for stoichiometry and workup).
  • Picolyl Chloride Handling: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, 2, 165-314. (Discusses instability of free base picolyl chloride).

Sources

Method

Technical Application Note: Bifunctional Utility of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1289022-29-0) as a bifunctional scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1289022-29-0) as a bifunctional scaffold.

This molecule is a critical intermediate in the synthesis of Hemoglobin S (HbS) allosteric modulators (similar to Voxelotor/GBT-440) and various kinase inhibitors. Its value lies in its dual reactivity: the aldehyde serves as a reversible covalent warhead (for protein binding) or a reductive amination handle, while the aryl bromide allows for rapid structural diversification via cross-coupling.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
CAS Number 1289022-29-0
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DCM, DMF; Sparingly soluble in MeOH
Key Functionality Electrophile (Aldehyde): Schiff base formation (reversible covalent binding).Electrophile (Aryl Halide): Pd-catalyzed cross-coupling.[1]
Structural Role in Drug Design

This scaffold represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

  • The Ether Linkage: The pyridin-2-ylmethoxy group mimics the pharmacophore found in several antiviral and antisickling agents, providing hydrogen bond acceptors and modulating lipophilicity (LogP).

  • The Aldehyde: In HbS modulators, this group forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin

    
    -chain, stabilizing the oxygenated state (R-state).
    
  • The Bromine: Positioned para to the ether, it allows the attachment of solubilizing tails or heteroaromatic systems (e.g., pyrazoles) to optimize potency.

Strategic Reaction Pathways (Visualized)

The following diagram illustrates the divergent synthetic utility of the scaffold.

SyntheticPathways Scaffold 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde SchiffBase Pathway A: Schiff Base Formation (HbS Modulation Mechanism) Scaffold->SchiffBase R-NH2 (Reversible) RedAmin Pathway B: Reductive Amination (Linker Synthesis) Scaffold->RedAmin 1. R-NH2 2. NaBH(OAc)3 Suzuki Pathway C: Suzuki-Miyaura Coupling (Scaffold Expansion) Scaffold->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Pathway D: Buchwald-Hartwig (Amination) Scaffold->Buchwald R2NH Pd-Catalyst

Caption: Divergent synthetic vectors: The aldehyde (blue paths) targets amine condensation, while the bromide (red paths) enables carbon framework expansion.

Experimental Protocols

Protocol A: Reductive Amination (Linker Synthesis)

Objective: To convert the aldehyde into a secondary amine, a common transformation for creating kinase inhibitor libraries. Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium Borohydride (


) because it is milder and allows for "one-pot" reductive amination without pre-forming the imine in a separate step.

Reagents:

  • Scaffold (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde  (1.0 mmol) in DCM (5 mL).
    
  • Add the primary amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA) to free-base it.

  • Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC. The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C-5 position with a heteroaryl group (e.g., pyrazole), mimicking the Voxelotor scaffold. Rationale: The ether linkage at C-2 can be sensitive to strong Lewis acids; therefore, basic conditions using


 are preferred for their robustness and tolerance of the aldehyde.

Reagents:

  • Scaffold (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the Scaffold (1.0 mmol), Boronic Acid (1.2 mmol), and

    
      (0.05 mmol).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (1.5 mL).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup: Dilute with EtOAc and water. Filter through a pad of Celite to remove Palladium black.

  • Separation: Separate layers. Extract aqueous layer with EtOAc.

  • Purification: The aldehyde group makes the product visible under UV (254 nm). Purify via silica gel chromatography.

Mechanism of Action: Hemoglobin S Modulation

In the context of Sickle Cell Disease (SCD) research, this scaffold is often tested for its ability to bind Hemoglobin. The following diagram explains the specific chemical interaction.

HbInteraction Aldehyde Scaffold Aldehyde (Electrophile) Imine Schiff Base (Imine) Stabilizes R-State Hb Aldehyde->Imine Condensation (-H2O) Valine Hb N-terminal Valine (Nucleophile - NH2) Valine->Imine Condensation (-H2O) Equilibrium Reversible Equilibrium (Allows O2 off-loading) Imine->Equilibrium In vivo Equilibrium->Aldehyde Hydrolysis

Caption: The aldehyde forms a reversible covalent bond with hemoglobin, preventing the polymerization of HbS.

Quality Control & Safety

Analytical Standards
  • 1H NMR (DMSO-d6):

    • Aldehyde (-CHO): Distinct singlet at

      
       ppm.
      
    • Pyridine Protons: Multiplets in the aromatic region (

      
       ppm).
      
    • Methylene (-O-CH2-): Singlet at

      
       ppm.
      
  • HPLC Purity: >95% required for biological assays. Use a C18 column with an Acetonitrile/Water (+0.1% Formic Acid) gradient.

Safety Precautions
  • Sensitizer: Benzaldehyde derivatives can be skin sensitizers. Wear nitrile gloves.

  • Inhalation: Handle in a fume hood to avoid inhaling dust or vapors.

  • Reactivity: Avoid contact with strong oxidizing agents.

References

  • Global Blood Therapeutics. (2017).[2] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. World Intellectual Property Organization.[1] WO2017197083A1. Link[3]

  • Metcalf, B., et al. (2017).[2] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[2] ACS Medicinal Chemistry Letters, 8(3), 321–326.[1][2] Link

  • Santa Cruz Biotechnology. (2024). 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Product Data Sheet.Link

  • ACS Green Chemistry Institute. (2023). Reductive Amination Guide.[4] ACS GCI Pharmaceutical Roundtable. Link

Sources

Application

Metal coordination chemistry using 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde ligands

Protocol Series: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Derivatives Executive Summary This Application Note details the synthesis, functionalization, and metallation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde ....

Author: BenchChem Technical Support Team. Date: March 2026

Protocol Series: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Derivatives

Executive Summary

This Application Note details the synthesis, functionalization, and metallation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde . While the aldehyde itself serves as a versatile intermediate, its primary utility in drug discovery lies in its conversion into polydentate Schiff base ligands. The presence of the bromine atom at the C5 position enhances lipophilicity and provides a handle for further cross-coupling, while the pyridin-2-ylmethoxy arm offers a flexible "pendant" coordination site.

This guide provides validated protocols for:

  • Ligand Synthesis: Etherification of 5-bromosalicylaldehyde.

  • Functionalization: Schiff base condensation (Thiosemicarbazone derivative focus).

  • Metallation: Coordination with Cu(II) and Zn(II).

  • Biological Validation: DNA binding and cytotoxicity screening workflows.

Ligand Design & Retrosynthesis

The target ligand system operates on a "bi-functional" recognition principle:

  • The Metal Binding Domain: The Schiff base nitrogen and pyridine nitrogen create a chelate pocket (N-N-O or N-N-S) to stabilize transition metals.

  • The Pharmacophore: The 5-bromo substituent increases membrane permeability, while the pyridine ring facilitates

    
    -stacking interactions with DNA base pairs.
    
Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Precursor1 5-Bromosalicylaldehyde Intermediate 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde (Ligand L) Precursor1->Intermediate K2CO3, DMF 80°C, 4h Precursor2 2-(Chloromethyl)pyridine HCl Precursor2->Intermediate SchiffBase Schiff Base Ligand (HL) Intermediate->SchiffBase EtOH, Reflux AcOH (cat.) Amine Thiosemicarbazide Amine->SchiffBase Complex Metal Complex [M(L)Cl] SchiffBase->Complex MeOH, Reflux Et3N (deprotonation) MetalSalt MX2 (Cu, Zn) MetalSalt->Complex

Figure 1: Step-wise synthesis pathway from commercial precursors to the final metal complex.[1]

Phase 1: Precursor Synthesis (Etherification)

Objective: Synthesize 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Materials
  • 5-Bromosalicylaldehyde (20 mmol)

  • 2-(Chloromethyl)pyridine hydrochloride (20 mmol)

  • Potassium Carbonate (anhydrous, 60 mmol)

  • Potassium Iodide (catalytic, 1 mmol)

  • Solvent: DMF (Dry, 50 mL) or Acetone (reflux)

Protocol
  • Activation: In a 250 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (4.02 g) in DMF. Add

    
     and stir at room temperature for 30 mins to generate the phenoxide anion.
    
    • Note: The solution will turn bright yellow/orange.

  • Addition: Add 2-(chloromethyl)pyridine hydrochloride and catalytic KI.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). A precipitate should form.

  • Purification: Filter the solid, wash with water (

    
     mL), and recrystallize from Ethanol.
    
    • Yield Expectation: 75–85%.[2]

    • Appearance: Pale yellow crystalline solid.

Phase 2: Schiff Base Functionalization

Objective: Condense the aldehyde with Thiosemicarbazide to form a tridentate chelator.

Protocol
  • Charge: Dissolve the aldehyde (10 mmol) in hot Ethanol (30 mL).

  • Amine Addition: Add Thiosemicarbazide (10 mmol) dissolved in hot Ethanol/Water (10 mL).

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 3–5 hours.

    • Observation: A heavy precipitate usually forms within the first hour.

  • Isolation: Cool to room temperature, filter, and wash with cold ethanol and diethyl ether.

Chemical Insight: The resulting ligand (HL) is thione-thiol tautomeric. In solution, it can exist as the thione form, but upon coordination, it often deprotonates to the thiol form, coordinating as a mono-anionic ligand.

Phase 3: Metal Coordination Protocols

Objective: Synthesize Cu(II) and Zn(II) complexes.

General Procedure
ParameterCondition
Stoichiometry 1:1 (Metal:Ligand) or 1:2 depending on coordination geometry desired.
Solvent System Methanol (preferred for solubility of metal salts).
Temperature Reflux (60–65°C).
Time 3–6 hours.
Step-by-Step (Copper(II) Complex)
  • Dissolve the Schiff Base Ligand (1 mmol) in hot Methanol (20 mL).

  • Optional: If targeting the deprotonated form, add Triethylamine (

    
    , 1 mmol).
    
  • Add

    
     (1 mmol) dissolved in Methanol (10 mL) dropwise.
    
  • Reflux for 3 hours. The color will change (typically to green or brown).

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation. Cool to

    
     overnight.
    
  • Filter and dry in a vacuum desiccator over

    
    .
    

Troubleshooting Table:

Issue Probable Cause Solution
No Precipitate Complex is too soluble. Add cold Diethyl Ether to induce precipitation.
Gummy Product Solvent trapped or impurities.[3] Triturate with Hexane; recrystallize from DMSO/EtOH.

| Low Yield | Incomplete deprotonation. | Ensure


 or NaOAc is used to buffer the HCl generated. |
Phase 4: Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

  • IR Spectroscopy:

    • Ligand: Look for

      
       imine stretch at ~1600–1620 
      
      
      
      .
    • Complex: Shift of

      
       by 10–20 
      
      
      
      (indicating N-coordination). Disappearance of
      
      
      or shift in
      
      
      indicates S-coordination.
  • H-NMR (DMSO-d6):

    • Aldehyde: Singlet at ~10.2 ppm (CHO).

    • Schiff Base: Disappearance of CHO; appearance of imine proton (~8.3–8.6 ppm) and NH singlet (if thione form).

    • Note: Paramagnetic metals (Cu, Co) will broaden NMR signals, rendering them useless. Use Mass Spec (ESI-MS) and Elemental Analysis for these.

  • UV-Vis Spectroscopy:

    • Ligand:

      
       transitions (<350 nm).
      
    • Complex: d-d transitions (500–800 nm for Cu(II)).

Phase 5: Biological Assay Context

Target Audience: Drug Development Professionals. Mechanism: These planar complexes often act as DNA intercalators.

Biological Mechanism (DOT Visualization)

BioMechanism Complex Metal Complex (Planar Geometry) Intercalation Intercalation (Pi-Stacking) Complex->Intercalation Binds to DNA dsDNA (Base Pairs) DNA->Intercalation OxStress ROS Generation (Fenton Reaction) Intercalation->OxStress Cu(II) -> Cu(I) redox Cleavage DNA Strand Cleavage OxStress->Cleavage Apoptosis Cell Apoptosis Cleavage->Apoptosis

Figure 2: Proposed mechanism of action for cytotoxicity. The pyridine moiety facilitates intercalation, while the metal center generates Reactive Oxygen Species (ROS).

Protocol: DNA Binding (UV-Vis Titration)
  • Prepare Stock:

    
     Metal Complex in Tris-HCl buffer (pH 7.2).
    
  • Titration: Add incremental amounts of CT-DNA (

    
    ).
    
  • Measurement: Record absorption spectra (200–600 nm) after each addition.

  • Analysis: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift), which confirm intercalation.

References
  • Ligand Synthesis & Properties

    • Neelima, D., & Kulkarni, P. K. (1987).[2][4] Synthesis and characterization of Schiff base ligands derived from 5-bromo-2-hydroxybenzaldehyde. Canadian Journal of Chemistry, 65, 348.[2][4] Link

  • Schiff Base Metal Complexes

    • Muzammil, M., et al. (2018).[2][4] Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo-2-Hydroxyl Benzaldehyde And Their Metal Complexes. International Journal of Recent Scientific Research, 9(4). Link

  • Biological Activity (Antimicrobial/Anticancer)

    • Hassan, A. S., et al. (2019). Synthesis, Spectroscopic Characterization And X-ray structure Determination of Zinc(II) Complexes of N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide. IOSR Journal of Applied Chemistry. Link

  • General Methodology for Pyridine-Alkoxy Benzaldehydes

    • Santa Cruz Biotechnology.[5] Product Data Sheet: 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. Link

Disclaimer: This protocol involves the use of transition metals and organic solvents.[6][3][1][2][4] All procedures should be performed in a fume hood with appropriate PPE. The biological activities described are for research purposes only.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary & Chemical Context This guide addresses the synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde , a critical pharmacophore often used as an intermediate in the development of hemoglobin modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde , a critical pharmacophore often used as an intermediate in the development of hemoglobin modulators (similar to Voxelotor/GBT-440) and Schiff-base ligands.

The transformation is a Williamson Ether Synthesis between 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and a 2-(halomethyl)pyridine derivative. While theoretically simple, this reaction often suffers from variable yields (40–60%) due to specific pitfalls regarding the pyridine salt, solubility, and competitive hydrolysis.

This guide aims to elevate your isolated yields to >85% through rigorous control of reaction parameters.

The Mechanism & Critical Control Points

To troubleshoot effectively, we must visualize the "invisible" competition occurring in the flask. The reaction relies on the


 attack of a phenoxide ion on a primary alkyl halide.
Reaction Pathway Diagram

ReactionPathway Reactant1 5-Bromosalicylaldehyde Intermediate Phenoxide Anion (Nucleophile) Reactant1->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate TS Transition State (SN2) Intermediate->TS Attack Reactant2 2-(Chloromethyl)pyridine (HCl Salt) Reactant2->TS Electrophile Catalyst KI (Catalyst) Catalyst->TS Finkelstein Activation (Cl -> I) Product Target Ether (>85% Yield) TS->Product SideProduct Hydrolysis/Byproducts TS->SideProduct Moisture/Sterics

Figure 1: Mechanistic flow of the O-alkylation. Note the critical role of KI activation and Base stoichiometry.

The "Hidden" Yield Killers
  • The Salt Trap: 2-(Chloromethyl)pyridine is commercially supplied as the Hydrochloride (HCl) salt to prevent self-polymerization. If you calculate base equivalents based on the organic mass alone, you will under-dose. The first equivalent of base is sacrificed solely to neutralize the HCl.

  • The Leaving Group: Chloride is a mediocre leaving group. In polar aprotic solvents, the reaction can be sluggish, allowing moisture to hydrolyze the halide to an alcohol (dead end).

  • Aldehyde Oxidation: While less common under mild basic conditions, the aldehyde moiety can oxidize or undergo Cannizzaro reactions if exposed to strong hydroxides (NaOH/KOH) or excessive heat.

Optimized Experimental Protocol

This protocol uses Finkelstein conditions (KI catalyst) to convert the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the rate and improving yield.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromosalicylaldehyde Limiting Reagent1.0Dry thoroughly before use.
2-(Chloromethyl)pyridine HCl Electrophile1.2Crucial: Use slight excess.
Potassium Carbonate (

)
Base3.0 Requires 1.0 eq for HCl neutralization + 1.0 eq for phenol + 1.0 eq excess.
Potassium Iodide (KI) Catalyst0.1Activates the chloride.
DMF (Anhydrous) Solvent0.2 MAcetonitrile can be used but is slower.
Step-by-Step Methodology
  • Activation Phase:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromosalicylaldehyde (1.0 equiv) and

      
        (3.0 equiv).
      
    • Add Anhydrous DMF (concentration ~0.2 M relative to aldehyde).

    • Technique Tip: Stir at room temperature for 15–30 minutes. You will see the color change to bright yellow/orange, indicating the formation of the phenoxide anion.

  • Addition Phase:

    • Add 2-(Chloromethyl)pyridine hydrochloride (1.2 equiv) and KI (0.1 equiv) in one portion.

    • Why KI? It performs a halogen exchange (

      
      ), creating a more reactive electrophile.
      
  • Reaction Phase:

    • Heat the mixture to 60–70°C .

    • Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
    • Time: Typically 2–4 hours. Avoid overnight heating to prevent decomposition.

  • Workup (The "Crash" Method):

    • Cool the reaction to room temperature.

    • Pour the DMF mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter, wash with water (to remove DMF/inorganic salts), and dry.

  • Purification:

    • If the product is sticky (oiling out), recrystallize from Ethanol or Acetonitrile .

Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or purity issues.

Troubleshooting Problem Start: Low Yield or Impure Product Check1 Is the product an oil/sticky? Problem->Check1 Check2 Did the reaction go to completion? Check1->Check2 No (Solid but low mass) Sol1 Residual DMF is likely present. Dissolve in DCM, wash 3x with water, then recrystallize from EtOH. Check1->Sol1 Yes Check3 Did you use the HCl salt of the pyridine? Check2->Check3 No (SM remains) Sol2 Increase Temp to 80°C OR Add 0.2 eq more KI. Check3->Sol2 Yes, used 3.0 eq Base Sol3 CRITICAL ERROR: Base was consumed by HCl. Repeat with 3.0 - 4.0 eq of Base. Check3->Sol3 Yes, used 1.5 eq Base

Figure 2: Diagnostic workflow for common synthesis failures.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH instead of


 to speed up the reaction? 
A:  We strongly advise against it. Strong hydroxide bases can attack the aldehyde functionality (Cannizzaro reaction) or cause ring degradation. Carbonate bases (

or

) are mild enough to deprotonate the phenol (

) without touching the aldehyde.

Q2: Why is my product "oiling out" when I pour it into water? A: This usually happens if:

  • The water is not cold enough.

  • There is too much residual DMF.

  • The product has a low melting point. Fix: Extract the "oil" with Ethyl Acetate or DCM, wash the organic layer thoroughly with water (to remove DMF), dry over

    
    , and evaporate. Recrystallize the residue from hot Ethanol.
    

Q3: The 2-(chloromethyl)pyridine HCl is very hygroscopic. How does this affect the reaction? A: Wet starting material is a yield killer. Water competes with the phenoxide for the alkyl halide, forming the pyridine-alcohol byproduct. Always dry your pyridine salt in a desiccator or under vacuum before weighing.

Q4: Can I use Acetone as a solvent? A: Yes, Acetone is easier to remove than DMF. However, the boiling point (


) is lower, which may result in longer reaction times (12+ hours). If using Acetone, switch to 

(Cesium Carbonate) to improve solubility and reaction rate.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5] Link

  • Optimization of Salicylaldehyde Alkylation

    • MDPI (Molecules). "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." (Discusses

      
      /KI/DMF systems for salicylamide derivatives). Link
      
  • Synthesis of Voxelotor (GBT-440)

    • ACS Medicinal Chemistry Letters.[6] "Discovery of GBT440, an Orally Bioavailable R State Stabilizer of Sickle Cell Hemoglobin."[6][7] (Detailed experimental procedures for substituted benzaldehyde ether synthesis). Link[6]

  • Finkelstein Reaction (Catalytic Role of KI)

    • Wikipedia. "Finkelstein reaction." (Mechanism of Halide Exchange). Link

Sources

Optimization

Purification methods for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde: Recrystallization vs Chromatography

Technical Support Center: Purification of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde A Senior Application Scientist's Guide to Recrystallization and Chromatography Welcome to the technical support guide for the purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

A Senior Application Scientist's Guide to Recrystallization and Chromatography

Welcome to the technical support guide for the purification of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. This document provides in-depth guidance and troubleshooting for two primary purification techniques: recrystallization and column chromatography. As researchers and drug development professionals, selecting the appropriate purification strategy is paramount to ensuring the integrity of your subsequent synthetic steps and biological assays. This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Method Selection: Foundational Questions

Q1: I have a crude solid post-synthesis. How do I decide between recrystallization and column chromatography?

The choice between recrystallization and chromatography hinges on the purity of your crude material and the nature of the impurities.

  • Recrystallization is the method of choice when you have a relatively pure solid (typically >80-90% purity) where the impurities have different solubility profiles from your desired compound. It is a cost-effective and scalable technique ideal for removing small amounts of by-products. The fundamental principle is that the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[1][2]

  • Column Chromatography is essential for complex mixtures containing multiple components, or when impurities have solubilities very similar to the target compound.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.[3][5] It offers high resolution but is generally more time-consuming and resource-intensive than recrystallization.

A preliminary Thin-Layer Chromatography (TLC) analysis of your crude product is the most critical first step to inform this decision.

Q2: What initial analytical checks should I perform on my crude 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde?

Before attempting any large-scale purification, a small amount of the crude material should be analyzed to understand its composition.

  • Thin-Layer Chromatography (TLC): This is the most crucial preliminary check.[5] Dissolve a small sample of your crude product in a solvent like dichloromethane or ethyl acetate and spot it on a silica gel TLC plate. Develop the plate with a mixture of ethyl acetate and hexane (e.g., starting with 20% ethyl acetate in hexane).[3] Visualizing the plate under UV light will reveal the number of components in your mixture.

    • A single major spot with minor impurities: Recrystallization is a strong possibility.

    • Multiple spots of significant intensity: Column chromatography is likely necessary.

  • Solubility Tests: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.[1][6] This will provide valuable information for both recrystallization solvent selection and choosing a suitable solvent for loading onto a chromatography column. Based on the "like dissolves like" principle and the structure of your compound (a moderately polar aromatic aldehyde), good solubility is expected in solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), with moderate solubility in alcohols like ethanol.[7][8]

Troubleshooting Guide: Recrystallization

Recrystallization is an elegant and efficient technique when optimized. Here are solutions to common issues.

Q3: How do I select the best solvent for recrystallizing 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde?

The ideal solvent must satisfy several criteria:

  • The compound should be sparingly soluble at room temperature but highly soluble when the solvent is hot.[1][2]

  • The solvent's boiling point should be lower than the melting point of your compound.[9]

  • The solvent should not react with your compound.[2]

  • Impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.[2]

For 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde, consider screening the following single and mixed solvent systems:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.

  • Mixed Solvents (Solvent/Anti-solvent): This is often a powerful approach.[2] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate or DCM) and then slowly add a "bad" or "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination for moderately polar compounds is Ethyl Acetate/Hexane.

Q4: I've dissolved my compound in hot solvent, but no crystals form upon cooling. What should I do?

This is a common issue related to supersaturation or using too much solvent. Try the following techniques in order:

  • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a seed crystal. If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Cool to a lower temperature. Place the flask in an ice bath or refrigerator, but be aware that rapid cooling can sometimes trap impurities. Slow cooling is preferable for larger, purer crystals.[1]

Q5: My recrystallization yielded an oil instead of crystals. What went wrong?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated with impurities that depress the melting point.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the problem persists, you may need to reconsider your solvent choice or pre-purify the material using a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization again.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful separation technique that requires careful optimization of the mobile phase.

Q6: How do I determine the optimal mobile phase for purifying 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde?

The mobile phase (eluent) is selected using TLC. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.

  • Rf (Retardation factor): The distance traveled by the spot divided by the distance traveled by the solvent front.

  • Procedure:

    • Run several TLC plates with varying ratios of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane or petroleum ether).[10]

    • Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (20%, 30%, etc.).

    • The solvent system that gives your product an Rf of ~0.3 is an excellent starting point for your column.[3] Impurities should ideally have significantly different Rf values.

For a compound like 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde, a gradient elution starting with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate/Hexane) and gradually increasing the polarity is often effective.

Q7: My compounds are not separating well on the column (bands are overlapping). What can I do?

Poor separation can result from several factors:

  • Incorrect Mobile Phase: If the polarity is too high, all compounds will elute quickly with little separation. If it's too low, elution will be very slow, and bands will broaden due to diffusion. Re-optimize the mobile phase using TLC.

  • Column Overloading: Using too much crude material for the amount of silica gel will lead to broad, overlapping bands. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Poor Column Packing: Air bubbles or cracks in the silica bed will ruin separation. Ensure the silica is packed as a uniform, homogenous slurry.

  • Sample Loading: For best results, dissolve the crude product in a minimal amount of solvent (preferably the mobile phase or a stronger solvent like DCM) and load it onto the column in a narrow band. "Dry loading," where the compound is pre-adsorbed onto a small amount of silica, is a highly effective technique for improving resolution.[3]

Data Summary: Method Comparison

FeatureRecrystallizationColumn Chromatography
Primary Use Case Purification of relatively pure solids (>80%)Separation of complex mixtures, purification of oils
Purity Achievable Very high (can remove trace impurities)High (dependent on resolution)
Typical Yield Can be lower due to product loss in mother liquorGenerally higher if optimized
Speed Fast for a single batchTime-consuming
Cost & Resources Low (minimal solvent and glassware)High (requires large solvent volumes, silica gel)
Scalability Easily scalable to large quantitiesMore difficult to scale up

Detailed Experimental Protocols

Protocol 1: Recrystallization of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
  • Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
  • Mobile Phase Selection: Using TLC, determine an optimal eluent system (e.g., start with 10% Ethyl Acetate in Hexane). Prepare a sufficient volume of this solvent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.[3]

    • Allow the silica to settle, continuously tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a small protective layer of sand on top.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from an air line) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Outcome Crude Crude Solid Solvent Select Solvent Crude->Solvent Solubility Test Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Induce Crystallization Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Impurities) Filter->MotherLiquor Pure Pure Crystals Wash->Pure

Caption: A typical workflow for purification by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_process Separation cluster_result Outcome TLC TLC Analysis Eluent Select Eluent TLC->Eluent Rf ≈ 0.3 Pack Pack Column Eluent->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pure Combine Pure Fractions Analyze->Pure Waste Impure Fractions Analyze->Waste Evaporate Evaporate Solvent Pure->Evaporate Final Final Product Evaporate->Final

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1).

Handling this compound requires understanding its structural dichotomy: it possesses a highly lipophilic, heavy halogenated aromatic core (driven by the bromine atom) coupled with a highly reactive electrophilic center (the aldehyde group). This combination frequently leads to false "solubility" issues, where the root cause is either solvent hydration in DMSO or covalent modification in methanol.

Diagnostic Troubleshooting Workflow

Before altering your experimental parameters, use the following decision matrix to identify whether your issue is physical (precipitation) or chemical (reactivity).

G Start Compound Dissolution Issue Solvent Which Solvent? Start->Solvent DMSO DMSO Solvent->DMSO MeOH Methanol Solvent->MeOH DMSO_Issue Precipitation or Cloudiness? DMSO->DMSO_Issue MeOH_Issue Incomplete Dissolution or Peak Shift? MeOH->MeOH_Issue Water Check Water Absorption (Hygroscopy) DMSO_Issue->Water FreezeThaw Freeze-Thaw Crystallization DMSO_Issue->FreezeThaw Hemiacetal Hemiacetal Formation (Aldehyde Reactivity) MeOH_Issue->Hemiacetal Lipophilic High Lipophilicity (Bromo-aromatic) MeOH_Issue->Lipophilic Action1 Use Fresh Anhydrous DMSO Warm to 37°C Water->Action1 FreezeThaw->Action1 Action2 Avoid MeOH for Storage Use Aprotic Solvent Hemiacetal->Action2 Lipophilic->Action2

Figure 1: Diagnostic decision tree for isolating solubility vs. stability issues in common solvents.

FAQ: DMSO Solubility Constraints

Q1: My compound was fully dissolved in 100% DMSO at 10 mM, but after storing it in the freezer, it precipitated. Why? Answer: This is a classic kinetic crystallization issue driven by freeze-thaw cycling. Pure DMSO has a relatively high freezing point of 18.5 °C[1]. When you store the stock in a refrigerator or freezer, the solvent crystallizes. Amorphous compounds often dissolve easily initially, forming supersaturated solutions, but repeated freeze-thaw cycles provide the kinetic energy required for the lipophilic bromo-aromatic compound to nucleate and crash out of solution[1][2].

Q2: I left my DMSO stock on the benchtop, and it became cloudy over time. Is the compound degrading? Answer: It is likely precipitating, not degrading. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. The freezing point and solvation capacity of DMSO are drastically depressed by the presence of water[1]. At a molar ratio of 1 DMSO to 2 H₂O (approx. 33% water by weight), the liquid phase becomes highly structured and viscous[1]. This makes it thermodynamically unfavorable to form a cavity large enough to accommodate a bulky, lipophilic molecule like 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde, forcing it out of solution[1].

Q3: How can I safely recover a precipitated DMSO stock without degrading the compound? Answer: Gentle thermal energy combined with mechanical disruption is required. Warm the aliquot to 37°C in a water bath and sonicate for 5–10 minutes[3]. Crucial Insight: If the compound refuses to redissolve, your DMSO has likely hydrated beyond the critical threshold. You cannot "fix" hydrated DMSO; you must discard the aliquot and prepare a fresh stock using anhydrous DMSO[1].

FAQ: Methanol Solubility & Stability

Q4: I dissolved the compound in Methanol, but my LC-MS/NMR shows a different mass (+32 Da) and an altered spectrum. Did it fail to dissolve? Answer: The compound dissolved, but it reacted with the solvent. You are observing hemiacetal formation . Benzaldehydes undergo a reversible nucleophilic addition reaction with methanol[4][5]. The electron-withdrawing nature of the bromine atom on your compound increases the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by methanol[4]. This forms a hemiacetal, which alters the compound's mass (+32 Da for the addition of methanol) and its biological/chemical behavior[6].

Hemiacetal Aldehyde 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde Intermediate Protonated Carbonyl Aldehyde->Intermediate + H+ MeOH Methanol (Solvent) Hemiacetal_Prod Hemiacetal Derivative (+32 Da on LC-MS) MeOH->Hemiacetal_Prod Acid Trace Acid (Catalyst) Acid->Intermediate Intermediate->Hemiacetal_Prod + MeOH

Figure 2: Acid-catalyzed hemiacetal formation pathway of benzaldehyde derivatives in methanol.

Q5: How can I prevent hemiacetal formation if I need to use an alcohol? Answer: The reaction is heavily catalyzed by trace acids[5][7]. If you must use methanol, ensure the solution is strictly neutral or slightly basic. However, the most scientifically sound approach is to avoid primary alcohols entirely for the storage of aldehyde-containing compounds. Switch to an aprotic polar solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) for your analytical workflows to preserve the integrity of the aldehyde.

Quantitative Data & Physicochemical Summary

To facilitate rapid experimental planning, the governing physicochemical parameters of the compound and its interaction with solvents are summarized below:

Property / VariableValue / CharacteristicImpact on Solvation & Stability
Molecular Weight 292.13 g/mol Moderate size; requires sufficient cavity formation in the solvent matrix.
Bromine Substituent Highly lipophilic, electron-withdrawingDecreases aqueous/polar solubility; increases electrophilicity of the aldehyde[4].
Aldehyde Group Reactive electrophileSusceptible to nucleophilic attack by protic solvents (forming hemiacetals)[5].
DMSO Freezing Point 18.5 °C (Pure)Freezes in standard refrigerators; repeated thawing induces crystallization[1].
DMSO Hygroscopy Absorbs up to 33% water by weightWater disrupts DMSO structure, drastically lowering lipophilic solubility[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your assays, follow these causality-driven protocols.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: Prevent water absorption and eliminate freeze-thaw crystallization.

  • Equilibration: Remove a new, sealed bottle of anhydrous DMSO (≥99.9%) from storage and allow it to reach room temperature before opening. Opening cold DMSO immediately condenses atmospheric moisture into the solvent[1].

  • Dissolution: Weigh the required mass of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. Add the anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot Strategy (Critical): Do not store as a single master stock. Aliquot the solution into single-use volumes (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes[3].

  • Storage: Store at -20°C or -80°C inside a secondary container with active desiccant[1].

  • Validation Step: Before use, thaw a single aliquot at room temperature. Perform a visual inspection against a dark background to ensure no micro-crystals have formed[3]. Discard the tube after the experiment; never refreeze.

Protocol B: Recovery of a Precipitated Stock

Objective: Differentiate between kinetic precipitation and solvent hydration.

  • Thermal Rescue: Place the cloudy/precipitated aliquot in a 37°C dry block or water bath for 10 minutes.

  • Mechanical Disruption: Transfer to a bath sonicator for 5 minutes.

  • Validation & Decision:

    • If the solution clears: The precipitation was kinetic (freeze-thaw induced). The stock is safe to use.

    • If the solution remains cloudy: The DMSO has absorbed atmospheric water, permanently altering its solvation capacity[1]. Do not use this stock. The actual concentration of the dissolved compound is now unknown, which will cause false negatives in downstream assays[2]. Prepare a fresh stock following Protocol A.

References

  • Fuchs, R., & Young, T. M. "Detection of Reversible Reactions in Solution Using Group Enthalpies of Transfer. Formation of Benzaldehyde Hemiacetals in Methanol." Canadian Journal of Chemistry (1973).[Link]

  • Di, L., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening (2014), ResearchGate. [Link]

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath.[Link]

  • Study.com. "Draw and explain the resulting hemiacetal that corresponds to the reaction of benzaldehyde with excess methanol in the presence of an acid catalyst." Study.com. [Link]

  • Das, et al. "A theoretical study of hemiacetal formation from the reaction of methanol with derivatives of CX3CHO" ResearchGate (2012).[Link]

  • NIH PMC. "Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks." National Institutes of Health.[Link]

Sources

Optimization

Preventing oxidation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde during storage

Ticket ID: #OX-5BR-PYR-001 Subject: Preventing Oxidation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-5BR-PYR-001 Subject: Preventing Oxidation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering stability issues with 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde . This compound possesses two reactive centers that dictate its storage requirements:

  • The Aldehyde (-CHO): Highly susceptible to radical autoxidation, converting to the corresponding benzoic acid.

  • The Pyridine Ring: A basic nitrogen center that renders the molecule hygroscopic and capable of forming internal salts (zwitterions) if oxidation occurs.

This guide provides the mechanistic "Why," the protocol "How," and the recovery "Fix" to ensure your experimental success.

Module 1: The Degradation Mechanism

Why is my compound turning yellow or forming a crust?

The primary degradation pathway is Radical Autoxidation . This is not a simple reaction with air; it is a radical chain reaction catalyzed by light and trace transition metals.

  • Initiation: A hydrogen atom is abstracted from the aldehyde group (often by light or a trace radical initiator), creating an acyl radical.

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates a Peracid  intermediate.
    
  • Secondary Reaction: The peracid is a strong oxidant; it reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid .

  • The Pyridine Complication: Unlike simple benzaldehydes, your molecule has a basic pyridine ring. If the carboxylic acid forms, it can protonate the pyridine nitrogen, forming an insoluble zwitterionic salt (crust) that is difficult to remove.

Visualization: Radical Autoxidation Pathway

Autoxidation Aldehyde Target Aldehyde (R-CHO) Radical Acyl Radical (R-CO•) Aldehyde->Radical Initiation (Light/hv) Peroxy Peroxy Radical (R-COOO•) Radical->Peroxy + O2 Peroxy->Radical Chain Reaction Peracid Peracid Intermediate (R-COOOH) Peroxy->Peracid + R-CHO (Propagation) Acid Degradation Product (Carboxylic Acid) Peracid->Acid + R-CHO ( disproportionation)

Figure 1: The self-propagating radical chain mechanism converting aldehydes to carboxylic acids. Note that one initiation event can degrade many molecules.

Module 2: Storage Protocols (The Gold Standard)

How do I prevent this?

To stop the mechanism described above, you must break the "Triangle of Degradation": Oxygen, Light, and Heat.

ParameterProtocol StandardScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is lighter and diffuses away faster when the container is opened.
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing radical initiation). Parafilm creates a secondary gas seal. Never use plastic vials for long-term storage (permeable to

).
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering temperature significantly slows the rate of the propagation step.
Desiccation Required The pyridine ring is hygroscopic.[1] Moisture promotes hydrate formation, which can accelerate oxidation. Store in a secondary jar with Drierite/Silica.

The "Schlenk" Storage Method (Recommended for >1 month storage):

  • Transfer the solid to a Schlenk tube or a vial with a crimp-top septum.

  • Evacuate the vial under high vacuum (10 mins).

  • Backfill with Argon. Repeat 3x.

  • Wrap in aluminum foil if amber glass is unavailable.

Module 3: Troubleshooting & Recovery

My compound degraded. Can I save it?

Yes. Because aldehydes form reversible adducts with bisulfite, you can separate the active aldehyde from the oxidized acid impurity using a Bisulfite Wash .[2] This is a self-validating system: if the solid dissolves in the bisulfite layer, it is the aldehyde.

Recovery Protocol: The Bisulfite Rescue

Reagents: Sodium Bisulfite (


), Ethyl Acetate (EtOAc), Sodium Carbonate (

).
  • Dissolve: Dissolve the degraded crude material in a minimal amount of EtOAc (organic layer).

  • Extract (The Trap): Wash the organic layer with saturated aqueous

    
      (2x).
    
    • Mechanism:[3][4][5] The aldehyde reacts to form a water-soluble sulfonate adduct.[6] The impurities (benzoic acid, dimers) stay in the EtOAc.

  • Separate: Keep the Aqueous Layer . (Discard the organic layer containing impurities).

  • Regenerate (The Release): Basify the aqueous layer carefully with

    
     or NaOH (pH ~10). The adduct breaks, releasing the pure aldehyde as a solid or oil.
    
  • Extract (Final): Extract the cloudy aqueous mixture with fresh EtOAc. Dry (

    
    ) and concentrate.
    
Visualization: Purification Decision Tree

QC_Workflow Start Start: Crude Material Check H-NMR / TLC Check Start->Check Decision Aldehyde Peak Present? Check->Decision Pass Use in Reaction Decision->Pass Yes (>95%) Fail Purification Required Decision->Fail No (<90%) Bisulfite Bisulfite Extraction (Aq. Layer = Product) Fail->Bisulfite Regen Basify & Extract Bisulfite->Regen Regen->Pass Recovered Pure

Figure 2: Quality Control and Recovery Workflow. The Bisulfite step acts as a chemical filter specific to aldehydes.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., dissolved in DCM)? A: No. Storing aldehydes in solution accelerates oxidation because dissolved oxygen diffuses freely through the solvent. Furthermore, chlorinated solvents like DCM can become acidic over time (forming HCl), which will protonate your pyridine ring and potentially catalyze degradation [1]. Always store as a dry solid.

Q2: I see a white solid at the bottom of my bottle. Is that the product? A: Likely not. If your original product was a yellow/off-white solid and you now see a distinct white crust, it is likely the carboxylic acid derivative (5-bromo-2-(pyridin-2-ylmethoxy)benzoic acid). This byproduct often crystallizes out because it forms a zwitterion (internal salt between the acid and the pyridine nitrogen), which is insoluble in organic solvents. Run a TLC: the acid will streak or stay at the baseline compared to the aldehyde.

Q3: Why Argon instead of Nitrogen? A: Argon is approximately 1.4x denser than air, whereas Nitrogen is similar in density to air. When you open a bottle flushed with Nitrogen, the gas mixes with air rapidly. Argon "sits" in the bottle like a liquid, providing a superior, longer-lasting barrier against oxygen ingress [2].

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde handling and solvent stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational source for bisulfite adduct purification methods).[2]

  • Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9. (Seminal work on the mechanism of autoxidation).

Sources

Troubleshooting

Troubleshooting Williamson ether synthesis for pyridine benzaldehyde derivatives

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the Williamson ether synthesis between hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the Williamson ether synthesis between hydroxypyridines and halomethylbenzaldehydes (e.g., yielding pyridinyl ethers of benzaldehyde).

Coupling these two motifs presents a notorious synthetic challenge: hydroxypyridines act as ambident nucleophiles prone to unwanted N-alkylation, while the benzaldehyde moiety is highly susceptible to base-induced degradation. This guide provides field-proven, mechanistically grounded solutions to these exact bottlenecks.

Part 1: Interactive Troubleshooting Workflow

Before diving into specific protocols, use the decision matrix below to diagnose your reaction failure based on your crude analytical data.

TroubleshootingTree Start Issue: Low Yield of O-Alkylated Ether CheckNMR Check Crude NMR/LC-MS Start->CheckNMR NAlkyl Major Product is N-Alkylated (Pyridone) CheckNMR->NAlkyl Isomerization Degradation Benzaldehyde Degradation CheckNMR->Degradation Side Reactions NoRxn Unreacted Starting Materials CheckNMR->NoRxn Low Conversion Sol1 Switch Base to Ag2CO3 or Cs2CO3 NAlkyl->Sol1 Sol2 Avoid NaOH/KOH. Use mild base (K2CO3) Degradation->Sol2 Sol3 Add NaI (Finkelstein) or elevate Temp to 60°C NoRxn->Sol3

Troubleshooting workflow for Williamson ether synthesis of pyridine benzaldehydes.

Part 2: Frequently Asked Questions & Causality Guide

Q1: I am obtaining a high ratio of N-alkylated (pyridone) side products instead of the desired O-alkylated ether. How can I invert this selectivity? A1: Hydroxypyridines exist in a tautomeric equilibrium with their pyridone forms. In polar aprotic solvents with standard alkali metal bases (like K₂CO₃ or NaH), the nitrogen atom is highly nucleophilic, leading to preferential N-alkylation (1[1]). Causality & Solution: To force O-alkylation, you must alter the coordination dynamics. Using silver salts, such as Silver Carbonate (Ag₂CO₃), specifically directs the alkylation to the oxygen atom. The soft Ag⁺ ion coordinates preferentially with the nitrogen atom of the ambident anion, sterically and electronically blocking N-alkylation, leaving the oxygen free to attack the electrophile (2[2]).

Q2: My LC-MS shows degradation of the halomethylbenzaldehyde starting material and the formation of carboxylic acid/benzyl alcohol byproducts. What is causing this? A2: The benzaldehyde moiety is highly sensitive to strong bases. If you are using bases like NaOH, KOH, or NaH, the hydroxide/alkoxide ions can trigger the Cannizzaro reaction, disproportionating the benzaldehyde into its corresponding carboxylic acid and benzyl alcohol. Causality & Solution: The Williamson ether synthesis must be performed under mildly basic conditions to protect the aldehyde. Switch to a mild, non-nucleophilic base such as Ag₂CO₃ or Cs₂CO₃. Furthermore, ensure your solvents are strictly anhydrous; trace water combined with carbonate bases can generate hydroxide ions in situ, initiating degradation.

Q3: The reaction is proceeding too slowly, but I am afraid to increase the temperature due to the risk of aldehyde degradation. How can I accelerate it? A3: If the coupling is sluggish at room temperature, it is likely due to the poor solubility of the carbonate base or the lower reactivity of an alkyl chloride (if used instead of a bromide). Causality & Solution: Employ the Finkelstein reaction principle by adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 - 0.2 equivalents). The iodide ion displaces the chloride/bromide to form a highly reactive alkyl iodide intermediate in situ, which undergoes the S_N2 displacement much faster. This allows you to maintain a lower reaction temperature (e.g., 40–50 °C) while achieving full conversion.

Part 3: Mechanistic Pathway for Regioselective O-Alkylation

Understanding the coordination chemistry of your base is critical to mastering this synthesis. The diagram below illustrates how silver ions act as a protecting group for the nitrogen atom.

Mechanism Tautomer 2-Hydroxypyridine (Ambident Nucleophile) AgCoord Ag+ Coordination at Nitrogen Tautomer->AgCoord + Ag2CO3 OAttack Oxygen Nucleophilic Attack (SN2) AgCoord->OAttack + Halomethylbenzaldehyde Product O-Alkylated Pyridine Ether OAttack->Product - AgBr

Silver-mediated regioselective O-alkylation mechanism blocking N-alkylation.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal effects of various reagent combinations on the regioselectivity and stability of the reaction.

BaseSolventAdditiveO:N Alkylation RatioAldehyde StabilityScientific Causality / Recommendation
K₂CO₃ DMFNone~1:4ModerateAlkali metals leave the N-atom exposed, favoring pyridone formation. Not recommended for O-alkylation.
NaH THFNone~1:5PoorStrong base triggers the Cannizzaro reaction of benzaldehyde. Avoid entirely.
Cs₂CO₃ MeCNKI (cat.)~5:1GoodThe bulky Cs⁺ ion sterically hinders N-alkylation. A good, cost-effective alternative to silver salts.
Ag₂CO₃ DMFNone>10:1ExcellentAg⁺ covalently coordinates to nitrogen, perfectly shielding it (3[3]). Optimal choice.

Part 5: Self-Validating Experimental Protocol

Title: Silver-Mediated O-Alkylation of Hydroxypyridine with 4-(Bromomethyl)benzaldehyde

Note on Trustworthiness: This protocol incorporates built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly without side reactions.

Step 1: Preparation & Coordination In an oven-dried, argon-flushed round-bottom flask, dissolve 2-hydroxypyridine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add Ag₂CO₃ (0.6 equiv, 6 mmol; note that 1 equiv of carbonate neutralizes 2 protons). Causality Check: Stir the suspension in the dark for 30 minutes at room temperature. Shielding from light prevents the photolytic degradation of the silver salt into black Ag⁰, ensuring maximum Ag⁺ availability for nitrogen coordination.

Step 2: Electrophile Addition Dissolve 4-(bromomethyl)benzaldehyde (1.1 equiv, 11 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

Step 3: Reaction & Self-Validating Monitoring Heat the mixture to 60 °C. Monitor via LC-MS after 2 hours. Self-Validation Check 1 (Visual): As the reaction proceeds, the precipitation of AgBr will alter the appearance of the suspension (typically becoming a dense, pale-yellow precipitate). Self-Validation Check 2 (Analytical): On a standard reverse-phase C18 LC-MS column, the desired O-alkylated product will elute later (less polar) than the highly polar N-alkylated pyridone side-product. If the major peak elutes very early, your silver coordination failed (check for moisture or light exposure).

Step 4: Quenching & Filtration Once the starting material is consumed, cool to room temperature. Filter the suspension through a pad of Celite to remove the precipitated AgBr and unreacted Ag₂CO₃. Wash the Celite pad thoroughly with ethyl acetate.

Step 5: Workup & Purification Wash the organic filtrate with water (3x) to remove the DMF, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure O-alkylated benzaldehyde derivative.

Part 6: References

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: PMC (National Institutes of Health) URL:[Link]

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: MDPI (Molecules) URL:[Link]

  • Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Removing unreacted 2-(chloromethyl)pyridine from product mixture

Topic: Removing unreacted 2-(chloromethyl)pyridine (2-CMP) from product mixtures. Ticket ID: CHEMSUP-2CMP-001 Status: Resolved / Guide Published Executive Summary Removing 2-(chloromethyl)pyridine (also known as 2-picoly...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 2-(chloromethyl)pyridine (2-CMP) from product mixtures. Ticket ID: CHEMSUP-2CMP-001 Status: Resolved / Guide Published

Executive Summary

Removing 2-(chloromethyl)pyridine (also known as 2-picolyl chloride) is a common but high-risk operation in medicinal chemistry. Its dual nature—acting as both a base (pyridine nitrogen) and a reactive electrophile (alkyl chloride)—creates unique purification challenges.

This guide addresses the two main failure modes associated with this reagent:

  • The "Red Tar" Phenomenon: 2-CMP self-polymerizes rapidly when free-based, creating difficult-to-remove colored impurities.

  • Co-elution: Its basicity often causes it to co-elute with amine products on silica gel.

Module 1: The Mechanism of Failure

Understanding why standard workups fail is the first step to fixing them.

The "Red Tar" Mechanism (Self-Quaternization)

Unlike benzyl chloride, 2-CMP is unstable in its neutral form. The pyridine nitrogen of one molecule attacks the alkyl chloride of another, leading to a chain reaction of intermolecular quaternization. This produces a water-soluble, highly colored (red/black) pyridinium polymer.

RedTarMechanism CMP_A 2-CMP (Molecule A) (Nucleophile) CMP_B 2-CMP (Molecule B) (Electrophile) CMP_A->CMP_B Intermolecular Attack Dimer Pyridinium Dimer (Reactive Intermediate) CMP_B->Dimer Quaternization Polymer Poly-pyridinium Salt ('Red Tar') Dimer->Polymer Chain Propagation

Figure 1: Mechanism of 2-CMP self-polymerization. Keeping the compound protonated (as HCl salt) or cold prevents this cascade.

Module 2: Purification Strategy (Decision Engine)

Select your workflow based on the chemical nature of your Target Product .

PurificationLogic Start Start: Crude Mixture (Product + Excess 2-CMP) Q1 Is your Product Basic? (e.g., Amine, Pyridine) Start->Q1 No NO (Neutral/Acidic) Q1->No Ether, Ester, Amide Yes YES (Basic) Q1->Yes 2°/3° Amine MethodA Method A: Acidic Wash (Partitioning) No->MethodA Q2 Is the Product Acid-Sensitive? Yes->Q2 Sensitive YES (Sensitive) Q2->Sensitive Robust NO (Robust) Q2->Robust MethodB Method B: Solid-Phase Scavenging (PS-Thiophenol) Sensitive->MethodB MethodC Method C: Chemical Derivatization (Sacrificial Amine) Robust->MethodC

Figure 2: Strategic decision tree for removing 2-CMP based on product stability and basicity.

Module 3: Detailed Protocols

Method A: The Acidic Wash (For Non-Basic Products)

Best for: Ethers, esters, amides, and neutral heterocycles.

Principle: 2-CMP has a pKa (conjugate acid) of ~5.2. Washing with dilute acid protonates the pyridine ring, forcing it into the aqueous layer while your neutral product remains in the organic layer.

Protocol:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic phase 3x with 1.0 M HCl (or 10% Citric Acid if product is acid-sensitive).

    • Checkpoint: The aqueous layer contains the 2-CMP.HCl salt.

  • Wash organic phase 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

Data Validation:

Component State at pH 1.0 Solubility
Product (Neutral) Neutral Organic Layer

| 2-CMP | Protonated (Cationic) | Aqueous Layer |

Method B: Solid-Phase Scavenging (High Value / Small Scale)

Best for: Basic products where acid washing is impossible.

Principle: Since 2-CMP is an electrophile (alkyl halide), use a nucleophilic scavenger resin to covalently bind the impurity. The resin is then filtered off, leaving pure product.

Recommended Resin: Polymer-Supported Thiophenol (PS-Thiophenol) or PS-Thiol. Note: Do not use acid scavengers (like PS-Trisamine) as they will not react with the alkyl chloride efficiently.

Protocol:

  • Dissolve crude mixture in DCM or THF.

  • Add PS-Thiophenol (3–4 equivalents relative to excess 2-CMP) .

  • Add a soluble base (e.g., DIPEA) to activate the thiol resin.

  • Agitate (do not stir with magnetic bar, it grinds the resin) for 4–12 hours at RT.

  • Filter through a fritted funnel. The 2-CMP is now covalently bound to the beads.

  • Concentrate the filtrate.

Method C: Chemical Derivatization ("The Sacrificial Amine")

Best for: Large scale, robust basic products.

Principle: Convert the lipophilic 2-CMP into a highly polar, water-soluble species by reacting it with a cheap, secondary amine.

Protocol:

  • To the reaction mixture, add excess Morpholine (2–3 eq. relative to unreacted 2-CMP).

  • Stir at room temperature for 1–2 hours.

    • Chemistry: 2-CMP reacts with morpholine to form 4-(pyridin-2-ylmethyl)morpholine.

  • Perform a standard aqueous workup.[1]

    • The morpholine adduct is significantly more polar and basic than 2-CMP.

    • It can often be removed via a buffer wash (pH ~5–6) if your product is a weaker base, or simply by the fact that it will stay in the baseline during flash chromatography.

Module 4: Troubleshooting & FAQs

Q1: My column chromatography fractions are streaking. Why?

Cause: 2-CMP is basic. On standard silica (which is slightly acidic), it protonates and drags, causing "tailing" that contaminates other spots. Fix:

  • Deactivate Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexanes.

  • Mobile Phase: Add 1% TEA or 1% NH₄OH (aq) to your eluent (e.g., DCM/MeOH/NH₄OH).

  • Alternative: Use Basic Alumina instead of silica gel.[2]

Q2: The reaction mixture turned black/red overnight. Is my product gone?

Diagnosis: This is likely the polymerization of the excess reagent, not necessarily your product. Action:

  • Do not panic. The "red tar" is often insoluble in ether/hexanes.

  • Triturate the crude mixture with Et₂O or Hexanes/EtOAc (1:1).

  • Filter off the dark solids (the polymer).

  • Proceed with workup on the filtrate.

Q3: How do I store 2-(chloromethyl)pyridine to prevent this?

Standard: Never store the free base. Protocol:

  • Keep it as the Hydrochloride Salt .

  • Store at -20°C in a desiccator.

  • Only liberate the free base immediately before use (via partition with sat. NaHCO₃/DCM) and use within 15 minutes.

References

  • BenchChem Technical Support. Solubility and Stability of 2-(Chloromethyl)pyridine and its Hydrochloride Salt. (2025).[3][4][5][6][7][8][9] Link

  • Biotage. Solid Supported Reagents: Scavenging Techniques for Solution Phase Synthesis. (Application Note). Link

  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Product Specification & Safety Data Sheet.Link

  • PubChem. Compound Summary: 2-(Chloromethyl)pyridine.[3][10] National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Coupling of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common side reactions. The unique structural features of this substrate, namely the pyridine moiety and the aldehyde group, can present specific challenges. This document provides in-depth, experience-driven advice to help you navigate these complexities and achieve high-yielding, clean reactions.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section is structured to help you quickly diagnose and resolve specific problems you may be encountering in your experiments.

Q1: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I prevent it?

This is a classic case of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This side reaction is a common issue in palladium-catalyzed cross-coupling reactions.[1][2]

Underlying Causes:

  • Source of Hydride: The hydride species responsible for this reduction can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., from the decomposition of formate salts or trace impurities), or even water.[1][2]

  • Catalyst-Mediated Pathway: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source. Subsequent reductive elimination then releases the undesired hydrodehalogenated product.[1]

Solutions:

  • Rigorous Control of Reaction Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Any oxygen present can lead to the oxidation of phosphine ligands, which can alter the catalytic cycle and potentially promote side reactions.

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. If using solvents like THF or dioxane, ensure they are freshly distilled or obtained from a solvent purification system. Avoid alcoholic solvents if hydrodehalogenation is a persistent issue.

  • Choice of Base: Certain bases are more prone to generating hydride species. Consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the hydrodehalogenation pathway.[4][5]

Q2: I am performing a Suzuki-Miyaura coupling, and I'm observing a significant amount of the corresponding deborylated arene from my boronic acid coupling partner. How can I mitigate this?

This side reaction is known as protodeboronation (or protodeborylation), where the boronic acid group is replaced by a hydrogen atom.[6] It is a well-documented decomposition pathway for boronic acids, especially under the basic conditions required for Suzuki couplings.[6][7]

Underlying Causes:

  • Base-Catalyzed Decomposition: The presence of a base, which is essential for the transmetalation step, can also catalyze the cleavage of the C-B bond.[8]

  • Aqueous Conditions: The reaction is often accelerated in the presence of water.

  • Substrate-Specific Instability: Heteroaromatic boronic acids, particularly those with nitrogen atoms, can be more susceptible to protodeboronation.[1]

Solutions:

  • "Slow Release" Strategy: Instead of using the boronic acid directly, consider using a more stable derivative like a MIDA boronate ester or an organotrifluoroborate salt.[6][9] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[9]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can exacerbate protodeboronation. Try minimizing the amount of water or using a biphasic system with careful control over the aqueous phase.

  • Choice of Base: Weaker bases, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), may be less aggressive in promoting protodeboronation compared to stronger bases like sodium hydroxide.[3][10]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.

Q3: My reaction yield is low, and I'm observing the formation of palladium black. What does this indicate?

The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition . This leads to a reduction in the concentration of the active catalytic species in solution, resulting in a stalled or low-yielding reaction.

Underlying Causes:

  • Ligand Dissociation: The phosphine ligands stabilize the Pd(0) species. If the ligands dissociate from the metal center, the unprotected palladium atoms can aggregate and precipitate as palladium black.

  • High Temperatures: Prolonged exposure to high temperatures can accelerate catalyst decomposition.[11]

  • Inadequate Ligand-to-Palladium Ratio: An insufficient amount of ligand may not be able to effectively stabilize the palladium catalyst throughout the reaction.

Solutions:

  • Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 ratio of monodentate ligand to palladium. If decomposition is observed, increasing this ratio to 4:1 may be beneficial.

  • Use of Pre-catalysts: Palladium pre-catalysts are often more stable and can provide a more controlled release of the active Pd(0) species.[1][12]

  • Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require a longer reaction time, but it can significantly improve catalyst stability.[11]

  • Choice of Ligand: Bidentate ligands, such as Xantphos or dppf, can chelate to the palladium center, providing greater stability and reducing the likelihood of dissociation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for a Suzuki-Miyaura coupling with 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde?

While there is no single "best" catalyst for all Suzuki couplings, a good starting point for this substrate would be a system employing a bulky, electron-rich phosphine ligand. These ligands are known to facilitate the oxidative addition of aryl bromides and promote the subsequent steps of the catalytic cycle.[5]

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.[13]
Ligand SPhos, XPhos, or RuPhosThese Buchwald-type ligands are sterically demanding and electron-rich, which can accelerate the reaction and suppress side reactions.[5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in a wide range of Suzuki couplings and are less likely to cause side reactions with the aldehyde functionality.[3]
Solvent Toluene, Dioxane, or a Toluene/Water mixtureThese solvents are commonly used and effective for Suzuki couplings. The addition of a small amount of water can sometimes accelerate the transmetalation step.[14]
Q2: Can the pyridine nitrogen in my substrate interfere with the palladium catalyst?

Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium center.[11][15] This can lead to catalyst inhibition or the formation of inactive complexes, ultimately reducing the reaction efficiency.

Mitigation Strategies:

  • Bulky Ligands: The use of sterically hindered ligands, such as the Buchwald biaryl phosphine ligands, can create a crowded environment around the palladium atom, making it more difficult for the pyridine nitrogen to coordinate.[11]

  • Careful Choice of Pre-catalyst: Some palladium pre-catalysts are designed to be more resistant to inhibition by nitrogen-containing heterocycles.

  • Reaction Conditions: In some cases, adjusting the reaction temperature or solvent can influence the equilibrium between the desired catalytic species and the inhibited complex.

Q3: Are there any specific considerations for the aldehyde functional group in my substrate?

The aldehyde group is generally well-tolerated in palladium-catalyzed cross-coupling reactions. However, under certain conditions, it can potentially undergo side reactions.

Potential Side Reactions and Prevention:

  • Aldol Condensation: If a strong base is used in combination with a protic solvent, there is a possibility of self-condensation of the aldehyde. Using an aprotic solvent and a base like K₃PO₄ or Cs₂CO₃ can minimize this risk.

  • Reduction: If a hydride source is present (leading to hydrodehalogenation), it could potentially also reduce the aldehyde to an alcohol. The measures taken to prevent hydrodehalogenation will also protect the aldehyde group.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) to the reaction vessel via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low-Yielding Reactions

Troubleshooting_Workflow start Low Yield or Failed Reaction check_purity Verify Reagent Purity & Inert Atmosphere start->check_purity hydrodehalogenation Significant Hydrodehalogenation? check_purity->hydrodehalogenation protodeboronation Significant Protodeboronation? hydrodehalogenation->protodeboronation No solve_hydro Use Anhydrous Solvents Change Base (K3PO4) Use Bulky Ligand hydrodehalogenation->solve_hydro Yes pd_black Palladium Black Formation? protodeboronation->pd_black No solve_proto Use MIDA Ester/Trifluoroborate Minimize Water Use Weaker Base (KF) protodeboronation->solve_proto Yes solve_pd Lower Temperature Increase Ligand:Pd Ratio Use Pre-catalyst pd_black->solve_pd Yes optimize Systematically Optimize: - Ligand - Base - Solvent - Temperature pd_black->optimize No

Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.

Catalytic Cycle and Common Side Reactions

Catalytic_Cycle cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdBlack Decomposition (Pd Black) Pd0->PdBlack - Ligand + Heat PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Transmetal Transmetalation (R-B(OH)2 + Base) PdII->Transmetal Hydrodehalogenation Hydrodehalogenation (Ar-H) PdII->Hydrodehalogenation + [H-] Source PdII_R L-Pd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product Protodeboronation Protodeboronation (R-H) BoronicAcid R-B(OH)2 BoronicAcid->Protodeboronation + Base/H2O

Caption: The Suzuki-Miyaura catalytic cycle with key side reaction pathways.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Ingoglia, B. T., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.[Link]

  • Fyfe, J. W., et al. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Chemistry LibreTexts. (2023). Suzuki Cross Coupling. [Link]

  • Scott, D. J., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.[Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Köhring, M., et al. (2013). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Chemical Communications. [Link]

  • Fairlamb, I. J. S., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • University of Nottingham. (2021). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Wu, L. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Grotjahn, D. B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Khan Academy. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Guide for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

[1] Target Molecule: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde CAS: 892873-56-2 Application: Key intermediate for Voxelotor (GBT440) and related hemoglobin modulators.[1] Executive Summary & Process Overview The Challe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Target Molecule: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde CAS: 892873-56-2 Application: Key intermediate for Voxelotor (GBT440) and related hemoglobin modulators.[1]

Executive Summary & Process Overview

The Challenge: Scaling up the O-alkylation of 5-bromosalicylaldehyde with 2-(chloromethyl)pyridine (2-picolyl chloride) presents a deceptive simplicity.[1] While the Williamson ether synthesis is textbook chemistry, this specific substrate combination introduces three critical failure modes at scale:

  • Picolyl Chloride Instability: The electrophile is prone to self-polymerization (quaternization) when free-based.[1]

  • Aldehyde Sensitivity: The benzaldehyde moiety is susceptible to Cannizzaro disproportionation or oxidation under highly basic/oxidative conditions.

  • Solvent Entrapment: The preferred polar aprotic solvents (DMF/DMSO) are notoriously difficult to purge from the crystalline product without causing oiling-out or yield loss.

The Solution: This guide provides a "self-validating" protocol where in-process controls (IPCs) dictate the progression of steps, moving away from fixed-time recipes to kinetic-based processing.[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at ~85% conversion. Adding more alkyl halide doesn't push it further.[1] Why? Diagnosis: This is likely due to the "Picolyl Quench" phenomenon .

  • Mechanism: 2-Picolyl chloride is supplied as a hydrochloride salt.[1] To react, it must be deprotonated to the free base. However, the free base is unstable and reacts with itself (N-alkylation) to form a quaternary ammonium polymer (dark tar). If you add the picolyl chloride all at once, a significant portion polymerizes before it can alkylate the phenol.

  • Corrective Action:

    • Switch to Semi-Batch Addition: Do not add the electrophile in one portion. Add the 2-picolyl chloride hydrochloride as a solid (or solution) in 4–5 portions over 2 hours.

    • Base Stoichiometry: Ensure you have enough base to neutralize the HCl and deprotonate the phenol. Use 2.5 – 3.0 equivalents of K₂CO₃ .

    • Agitation: The reaction is heterogeneous (solid-liquid).[1] At scale, mass transfer limits the deprotonation. Increase impeller speed or use a micronized base.[1]

Q2: We see a new impurity (RRT ~0.85) that tracks with the starting material. What is it? Diagnosis: This is likely N-alkylation of the pyridine ring (formation of a pyridinium salt) or Aldehyde Dimerization .[1]

  • Context: The pyridine nitrogen in the product is nucleophilic. If the reaction runs too long or at too high a temperature (>80°C), the product can react with excess picolyl chloride.

  • Solution:

    • Strict Temperature Control: Maintain 50–60°C. Do not exceed 65°C.

    • Endpoint Control: Stop the reaction when the product starts to degrade, even if 2-3% starting material remains. It is easier to remove the phenol during workup (via caustic wash) than to remove the quaternary salt.

Category B: Work-up & Isolation[1][2]

Q3: The product oils out during water addition and won't crystallize. Diagnosis: Residual DMF/DMSO is acting as a hydrotrope, keeping the product in a semi-dissolved, oily state.

  • The Fix (Thermodynamic Control):

    • Seeding: You must seed the mixture before the oiling point. Add water until the solution is slightly turbid, then add 0.5 wt% pure seed crystals. Age for 1 hour.

    • Slow Anti-solvent Addition: Once a seed bed is established, add the remaining water over 2–3 hours.

    • Alternative Solvent: If DMF is too problematic, switch to Acetonitrile (ACN) . It is slower but allows for easier crystallization and solvent removal.

Q4: The final solid has a yellow/orange discoloration. How do we remove it? Diagnosis: Oxidation of the benzaldehyde to 5-bromo-2-(pyridin-2-ylmethoxy)benzoic acid or traces of picolyl polymer.[1]

  • Protocol:

    • Bisulfite Wash: Include a wash with 5% Sodium Bisulfite (NaHSO₃) during the workup to reduce oxidized species.

    • Recrystallization: Recrystallize from Ethanol/Water (3:1) or IPA . Avoid hot methanol as it can form hemiacetals with the aldehyde.

Master Scale-Up Protocol

Scale: 100 g – 1 kg basis Reaction Type: Williamson Ether Synthesis (Heterogeneous)

Phase 1: Reaction Setup
ParameterSpecificationRationale
Solvent DMF (Dimethylformamide)High dielectric constant promotes Sɴ2 rate.[1] Volume: 5–7 L/kg.[1]
Base K₂CO₃ (Powder, -325 mesh)Mild base prevents Cannizzaro. 2.5 equiv required (1 for phenol, 1 for HCl salt, 0.5 excess).
Limiting Reagent 5-Bromosalicylaldehyde1.0 equiv.[1]
Electrophile 2-(Chloromethyl)pyridine HCl1.1 – 1.2 equiv.[1] Handle as a sensitizer.
Temperature 55°C ± 5°CBalance between rate and impurity formation.
Phase 2: Execution Steps
  • Charge 5-bromosalicylaldehyde (1.0 eq) and DMF (5 vol) to the reactor. Stir to dissolve.

  • Charge K₂CO₃ (2.5 eq) in one portion. The slurry will turn bright yellow (phenoxide formation).

    • Checkpoint: Ensure good suspension.[1] If settling occurs, increase RPM.

  • Heat to 50°C.

  • Charge 2-(Chloromethyl)pyridine HCl (1.15 eq) in 4 portions spaced 30 minutes apart.

    • Why? Keeps the concentration of free-base picolyl chloride low, minimizing self-polymerization.[1]

  • Monitor by HPLC. Target: < 2.0% Starting Material.

    • Time: Typically 4–6 hours post-addition.[1]

Phase 3: Work-up (The "LiCl Trick")

Standard water dumps often fail here.[1] Use this modified extraction:

  • Cool to 20°C.

  • Dilute with Ethyl Acetate (10 vol).

  • Quench with Water (10 vol). Stir 15 min. Phase separate.

  • Wash 1: Water (5 vol).

  • Wash 2 (Critical): 5% LiCl Solution (5 vol).

    • Mechanism:[1] Lithium coordinates strongly with DMF, pulling it from the organic phase into the aqueous phase more effectively than brine [1, 2].[2]

  • Wash 3: Saturated Brine.

  • Concentrate organic layer to ~3 volumes.

  • Crystallize by adding n-Heptane (6 vol) slowly. Cool to 0°C. Filter.

Process Visualization

Reaction Pathway & Impurity Map

ReactionScheme SM1 5-Bromosalicylaldehyde (Nucleophile) Product TARGET PRODUCT 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde SM1->Product + Intermediate (SN2 Reaction) SM2 2-Picolyl Chloride HCl (Electrophile) Intermediate Free Base 2-Picolyl Chloride (Unstable) SM2->Intermediate Deprotonation Base K2CO3 / DMF Intermediate->Product Impurity1 Impurity A: Picolyl Polymer (Tarry Solid) Intermediate->Impurity1 Self-Polymerization (If excess accumulates) Impurity2 Impurity B: N-Alkylated Product (Over-reaction) Product->Impurity2 + Intermediate (High Temp/Long Time)

Figure 1: Reaction logic flow. Note the critical instability of the intermediate free base, requiring semi-batch addition.

Work-up Decision Tree

WorkupLogic Start Reaction Complete (DMF Solution) Choice Method Selection Start->Choice MethodA Method A: Aqueous Crash (Small Scale <50g) Choice->MethodA Rapid/Dirty MethodB Method B: Extraction (Large Scale >100g) Choice->MethodB High Purity/Scale StepA1 Pour into Ice Water MethodA->StepA1 StepB1 Dilute with EtOAc MethodB->StepB1 StepA2 Filter & Wash StepA1->StepA2 StepB2 Wash w/ 5% LiCl (Removes DMF) StepB1->StepB2 StepB3 Crystallize w/ Heptane StepB2->StepB3

Figure 2: Selection of work-up method based on scale. Method B is required for GMP/Scale-up to ensure solvent removal.

Safety & Handling (Critical)

HazardControl Measure
2-Picolyl Chloride Vesicant & Lachrymator. Causes severe skin burns and eye damage.[1] Handle only in a fume hood. Decontaminate spills with 10% aqueous ammonia.
DMF Reproductive Toxin. Readily absorbed through skin. Use butyl rubber gloves (Nitrile provides poor protection against DMF).
Thermal Runaway The deprotonation is exothermic. Monitor internal temperature during K₂CO₃ addition.

References

  • Process Development for Voxelotor Intermediates

    • Title: Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde and related ethers.[1]

    • Source:Chem. Eur. J.[1] (General reference for salicylaldehyde alkylation kinetics).

    • Note: See general Williamson ether protocols in Organic Process Research & Development.
  • DMF Removal Strategies

    • Title: A Simple and Effective Method for Removing DMF from Reaction Mixtures.[3]

    • Source:J. Org.[1] Chem. / ResearchGate Discussions.[1][2]

    • URL:

  • Impurity Control in Picolyl Alkylations

    • Title: Genotoxic Impurities in New Chemical Entities: Strategies to Demonstr
    • Source:Org.[1][4][5][6][7] Process Res. Dev. 2013, 17, 221–230.[7]

    • URL:

  • Compound Data

    • Title: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS 892873-56-2).[1]

    • Source: ChemScene / PubChem.[1]

    • URL:(Note: Verifies structure and CAS).[8]

Sources

Troubleshooting

Handling moisture sensitivity in 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde reactions

The following technical support guide is designed for researchers working with 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde . It addresses the specific chemical vulnerabilities of this scaffold, particularly its dual-mode...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers working with 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde . It addresses the specific chemical vulnerabilities of this scaffold, particularly its dual-mode moisture sensitivity arising from the interaction between the basic pyridine ring and the electrophilic aldehyde.[1][2]

Compound: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

CAS: 892873-56-2 (Analogous/Generic) | Mol.[2] Weight: 292.13 g/mol [2][3]

The Core Hazard: The "Hydration Trap"

Unlike simple benzaldehydes, this molecule possesses a pyridine nitrogen in proximity to the aldehyde. This creates a unique "Hydration Trap" mechanism.[2]

  • The Mechanism: The pyridine nitrogen is basic (pKa ~5.2). In the presence of trace moisture, it can accept a proton or hydrogen bond to water molecules. This localizes water near the aldehyde carbonyl group, catalyzing the nucleophilic attack of water on the carbonyl carbon.

  • The Result: Rapid formation of the gem-diol (hydrate) .[2][4]

    • Impact on Organometallics: The hydrate contains acidic -OH protons that will instantly quench Grignard or Lithium reagents (1:2 stoichiometry loss).[2]

    • Impact on Catalysis:[2] The hydrate changes the hybridization of the carbonyl carbon from

      
       to 
      
      
      
      , altering the chelation bite angle if the molecule is used as a ligand.
Troubleshooting Decision Tree

Use this workflow to diagnose reaction failures associated with this compound.

Troubleshooting Start Issue Encountered Precipitate Cloudiness/Precipitate in Solution Start->Precipitate Stalled Reaction Stalled (No Conversion) Start->Stalled LowYield Low Yield / Byproducts Start->LowYield CheckColor Check Color (Yellow -> White?) Precipitate->CheckColor CheckSolvent Check Solvent (Is it protic?) Stalled->CheckSolvent CheckBase Base Used? LowYield->CheckBase Hemiacetal Hemiacetal Formation (Reversible) CheckSolvent->Hemiacetal MeOH/EtOH used Hydrate Gem-Diol (Hydrate) Formation CheckSolvent->Hydrate Wet Ether/THF CheckColor->Hydrate Cloudy Oil (Reversible) Acid Oxidation to Carboxylic Acid CheckColor->Acid White Solid (Irreversible) Quench Reagent Quench (Protonation) CheckBase->Quench Organolithium/Grignard

Figure 1: Diagnostic flowchart for identifying moisture-induced failure modes.[2]

Reaction-Specific Protocols
Scenario A: Nucleophilic Addition (Grignard / Organolithium)

Risk Level: Critical Failure Mode: The reagent acts as a base, deprotonating the gem-diol hydrate instead of attacking the carbonyl.[2]

Corrective Protocol:

  • Azeotropic Drying: Do not rely solely on vacuum drying.[2] Dissolve the aldehyde in dry Toluene (10 mL/g).

  • Rotary Evaporation: Evaporate the toluene. Repeat 2x. This physically entrains and removes water hydrogen-bonded to the pyridine ring.[2]

  • Titration: If the reaction is critical, titrate the Grignard reagent immediately before use. The presence of the pyridine ring can induce "creeping" of moisture into the flask if joints are not greased properly.

  • Temperature: Conduct addition at -78°C . Low temperature kinetically disfavors the deprotonation of any remaining hydrate relative to the nucleophilic addition to the free aldehyde.

Scenario B: Reductive Amination (Imine Formation)

Risk Level: Moderate Failure Mode: Water is a byproduct of imine formation. If not removed, the equilibrium shifts back to the aldehyde + amine.

Corrective Protocol:

  • Desiccant Selection: Use activated 4Å Molecular Sieves .[2]

    • Warning: Do not use acidic drying agents (like silica or unbuffered

      
      ) if using acid-sensitive amines, as the pyridine ring will buffer the solution, potentially stalling the acid-catalyzed dehydration step.[2]
      
  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[2] Avoid alcohols (MeOH) initially to prevent hemiaminal ether formation.

Scenario C: Palladium-Catalyzed Coupling (Suzuki/Buchwald on the Bromine)

Risk Level: Low to Moderate Failure Mode: Competitive coordination.[2] The Pyridine-N and the Aldehyde-O can chelate Palladium species, poisoning the catalyst.[2]

Corrective Protocol:

  • Ligand Overkill: Use strong, bulky phosphine ligands (e.g., XPhos , SPhos ) that can out-compete the pyridine/aldehyde chelation.

  • Base Selection: Use anhydrous bases like

    
      or 
    
    
    
    suspended in Dioxane/Toluene, rather than aqueous carbonate solutions. This prevents the "Hydration Trap" from activating during the heating phase.
Physicochemical Data & Storage
PropertyValue / ConditionNotes
Appearance Pale yellow to off-white solidDarkening indicates oxidation (quinone formation)
Storage Temp 2°C – 8°CKeep cold to slow oxidation kinetics
Atmosphere Argon / NitrogenEssential. Flush headspace after every use.[2]
Solubility DCM, THF, DMSO, Ethyl AcetatePoor solubility in Hexanes/Water
Hygroscopicity ModeratePyridine ring attracts atmospheric moisture
Frequently Asked Questions (FAQ)

Q: My aldehyde turned into a white solid that is insoluble in DCM. What happened? A: You likely oxidized the aldehyde to the carboxylic acid (5-bromo-2-(pyridin-2-ylmethoxy)benzoic acid).[2] The pyridine ring catalyzes this autoxidation in air. This solid is zwitterionic (internal salt between acid and pyridine nitrogen) and typically insoluble in non-polar solvents.

  • Fix: You cannot revert this.[2] Recrystallize the remaining aldehyde or repurify via column chromatography.[5]

Q: The NMR shows a small peak at ~6.0 ppm and the aldehyde proton at 10.4 ppm is diminished. A: This is the hemiacetal or hydrate peak. If you used deuterated chloroform (


) from an old bottle, the acidity of the solvent + trace water catalyzed the hydration.
  • Fix: Run NMR in

    
     (which breaks H-bonds) or filter the 
    
    
    
    through basic alumina before use to remove acid traces.[2]

Q: Can I use silica gel chromatography to purify this? A: Yes, but with caution. The basic pyridine ring can streak on acidic silica.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Elute with Hexanes:Ethyl Acetate.[2]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (General mechanisms for aldehyde hydration and pyridine basicity).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Reference for Williamson Ether Synthesis and Ullmann Coupling protocols).

  • Santa Cruz Biotechnology. (n.d.).[2] 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Product Data. Retrieved from

  • PubChem. (2025).[2][6] 5-Bromo-2-methoxybenzaldehyde Compound Summary. National Library of Medicine.[2] Retrieved from (Structural analog data for stability comparisons).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Source for drying protocols and solvent-solute interactions).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Topic: 1H NMR Interpretation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Comparative Analysis for Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Comparative Analysis for Structural Validation and QC Performance

Executive Summary

In medicinal chemistry, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde serves as a critical "linchpin" intermediate.[1] It combines a reactive aldehyde (for Schiff base or Knoevenagel condensations), an aryl bromide (for Suzuki/Buchwald couplings), and a pyridine moiety (for metal chelation or solubility enhancement).[1]

This guide objectively compares the NMR performance of this scaffold against its precursors and non-heterocyclic analogs.[1] Unlike standard benzyl ethers, the pyridine ring in this molecule introduces specific deshielding cones and pH-sensitivity that serve as high-fidelity diagnostic markers.[1] This document outlines the specific spectral signatures required to validate structural integrity and quantify impurities with precision superior to standard LC-MS methods for isomeric differentiation.

Structural Analysis & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones. The interaction between the pyridine nitrogen and the ether linkage provides the primary validation signal.

The "Diagnostic Triad"

For rapid QC, focus on these three signal zones. If these are present with correct integration (1:2:1), the core structure is intact.

ZoneMoietyChemical Shift (

)
MultiplicityDiagnostic Value
A Aldehyde (-CHO) 10.35 – 10.45 ppm Singlet (s)Confirms oxidation state; loss indicates oxidation to acid or reduction to alcohol.[1]
B Pyridine H-6' 8.55 – 8.65 ppm Doublet (d)Most Critical Signal. The nitrogen atom deshields this proton significantly, distinguishing it from phenyl analogs.
C Ether Linker (-OCH

-)
5.30 – 5.40 ppm Singlet (s)Verifies O-alkylation.[1] A shift to ~4.5 ppm indicates hydrolysis/cleavage.[1]
Diagram 1: Signal Assignment Logic

This logic flow illustrates how to assign peaks based on electronegativity and magnetic anisotropy.

NMR_Assignment Struct 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Aldehyde Aldehyde (-CHO) Anisotropic Deshielding Struct->Aldehyde Linker Methylene (-OCH2-) Inductive Effect (O + Py) Struct->Linker Pyridine Pyridine Ring N-Deshielding Struct->Pyridine Benzene Benzene Ring Br-Substitution Struct->Benzene Shift_A 10.4 ppm (s) Aldehyde->Shift_A Low Field Shift_B 5.3 ppm (s) Linker->Shift_B Mid Field Shift_C 8.6 ppm (d, H-6') Pyridine->Shift_C Ortho to N Shift_D 7.9 ppm (d, H-6) 7.6 ppm (dd, H-4) 7.0 ppm (d, H-3) Benzene->Shift_D Coupling Constants

Caption: Logical flow for assigning chemical shifts based on structural moieties. Note the distinct separation of the Pyridine H-6' from the main aromatic cluster.[1]

Comparative Performance Guide

This section compares the NMR profile of the product against its most common alternative (the starting material) and a structural analog (benzyl ether) to demonstrate why NMR is the superior tool for specific QC challenges.

Comparison 1: Product vs. Starting Material (5-Bromosalicylaldehyde)

Challenge: Monitoring reaction completion (O-alkylation). Method: 1H NMR is superior to TLC because it quantifies the ratio of product to starting material without extinction coefficient bias.

FeatureStarting Material (5-Bromosalicylaldehyde)Product (Pyridine Analog)QC Implication
Phenolic -OH ~10.9 - 11.1 ppm (s) Absent Disappearance confirms O-alkylation.[1]
Linker (-CH

-)
Absent5.35 ppm (s) Appearance confirms attachment of side chain.[1]
Aromatic Region Simple ABC pattern (3H)Complex (3H + 4H)The Pyridine H-6' (8.6 ppm) appears clear of the overlap region.
Comparison 2: Product vs. Benzyl Analog (5-Bromo-2-(benzyloxy)benzaldehyde)

Challenge: Differentiating between a pyridine side chain and a standard phenyl side chain (common in library synthesis). Method: Diagnostic shift analysis.[1][2]

FeatureBenzyl Analog (Phenyl)Product (Pyridine)Performance Note
Ortho Protons Multiplet at 7.3 - 7.5 ppm Doublet at 8.6 ppm The Pyridine Nitrogen shifts the H-6' proton downfield by >1.0 ppm compared to phenyl.[1]
Solvent Sensitivity LowHigh The Product's shifts change significantly between CDCl

and DMSO-d

due to N-lone pair interaction; Benzyl analog is stable.[1]

Experimental Protocol: Synthesis & Validation

Expert Insight: The synthesis often utilizes 2-(chloromethyl)pyridine hydrochloride.[1] A common failure mode is incomplete neutralization of the hydrochloride salt, leading to protonation of the product's pyridine ring during workup. This drastically alters the NMR spectrum (broadening peaks).

Workflow Diagram

Synthesis_Workflow Start 5-Bromosalicylaldehyde + 2-(Chloromethyl)pyridine HCl Reagent Base: K2CO3 (3.0 eq) Solvent: DMF, 80°C, 4h Start->Reagent Workup Aq. Workup (EtOAc/H2O) CRITICAL: Wash to pH > 7 Reagent->Workup Crude Crude Oil/Solid Workup->Crude NMR_Prep Dissolve in CDCl3 (Neutralize acid traces) Crude->NMR_Prep Analysis 1H NMR Validation NMR_Prep->Analysis

Caption: Synthesis and validation workflow. Note the pH control step during workup to ensure sharp NMR signals.

Step-by-Step Protocol
  • Reaction: Dissolve 5-bromosalicylaldehyde (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in DMF. Add anhydrous K

    
    CO
    
    
    
    (3.0 eq).[1] Stir at 80°C for 4 hours.
  • Workup (Critical for NMR Quality):

    • Pour into ice water. Extract with Ethyl Acetate.[1]

    • Expert Tip: Wash the organic layer with saturated NaHCO

      
       .[1] If the pyridine ring is protonated (pyridinium salt), the H-6' signal will shift further downfield (to ~8.8-9.0 ppm) and broaden.[1]
      
  • NMR Sample Preparation:

    • Solvent: CDCl

      
       is preferred for resolution.[1] DMSO-d
      
      
      
      may cause water peak overlap with the methylene linker (~3.3 ppm vs 5.3 ppm, usually safe, but CDCl
      
      
      is cleaner).[1]
    • Concentration: 10 mg in 0.6 mL solvent.

    • Acquisition: 16 scans, 1 second relaxation delay.

Troubleshooting & Impurity Analysis

When analyzing the spectrum, use this table to identify common contaminants specific to this synthesis.

Signal (

)
MultiplicityIdentitySource/Cause
11.0 ppm Singlet (s)Unreacted Salicylaldehyde Incomplete reaction.[1]
4.7 ppm Singlet (s)2-(Hydroxymethyl)pyridine Hydrolysis of the chloromethyl starting material.
2.9 & 2.8 ppm SingletsDMF (Residual) Inefficient aqueous wash (DMF methyls are distinct).[1]
8.8 - 9.0 ppm BroadPyridinium Species Acidic impurities; sample needs neutralization with solid K

CO

in the NMR tube.

References

  • Royal Society of Chemistry (RSC). Supplementary Information for: Synthesis of 2-(pyridin-2-yloxy)benzaldehyde derivatives.[1] (Provides base spectral data for the pyridine-ether scaffold).

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Data for 5-Bromo-2-hydroxybenzaldehyde (Starting Material).[1][3] NIST Chemistry WebBook, SRD 69.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] (Authoritative source for solvent impurity identification).

  • Santa Cruz Biotechnology. Product Data Sheet: 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.[1] (Confirming commercial availability and CAS registry).

Sources

Comparative

Optimizing Detection: A Comparative LC-MS Guide for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary & Chemical Context[1][2][3] 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 134546-86-6) is a critical pharmacophore, most notably serving as the primary intermediate in the synthesis of Voxelotor (GB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 134546-86-6) is a critical pharmacophore, most notably serving as the primary intermediate in the synthesis of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor used for Sickle Cell Disease [1, 2].

Analyzing this molecule presents a dual challenge:

  • Chemical Instability: As an aromatic aldehyde, it is prone to autoxidation (forming the corresponding benzoic acid) and hemiacetal formation in alcoholic solvents.

  • Ionization Competition: The molecule contains both a basic pyridine nitrogen (proton acceptor) and an electron-withdrawing bromine, necessitating careful source optimization.

This guide compares ionization modes (ESI vs. APCI) and stationary phases (C18 vs. Biphenyl) to establish a robust, self-validating quantification protocol.

Molecular Characterization & MS Prediction[4]

Before method selection, we must define the mass spectral "fingerprint" of the analyte.

PropertyValue / CharacteristicImpact on MS
Formula

Monoisotopic Mass: 290.99 Da (

)
Precursor Ion

m/z 292.0 (

) & 294.0 (

)
Isotopes Bromine (

)
Distinct 1:1 doublet separated by 2 Da. This is the primary confirmation tool.
pKa ~3.5 (Pyridine N)Readily protonates in acidic mobile phases (0.1% Formic Acid).
LogP ~2.8Moderately lipophilic; suitable for Reversed-Phase LC.

Comparative Analysis: Method Optimization

A. Ionization Source: ESI vs. APCI[1][2][5][6][7]

While APCI is often recommended for neutral aldehydes, the presence of the pyridine ring fundamentally shifts the preference for this specific molecule.

  • Electrospray Ionization (ESI+):

    • Mechanism:[1][2] Protonation of the pyridine nitrogen in the liquid phase.

    • Verdict:Superior. The basic nitrogen provides a dedicated charge site, yielding 5-10x higher sensitivity than APCI.

  • Atmospheric Pressure Chemical Ionization (APCI+):

    • Mechanism:[1][2] Gas-phase proton transfer.

    • Verdict:Inferior. While APCI reduces matrix effects, it induces higher in-source fragmentation (loss of the benzyl ether), complicating quantification.

B. Stationary Phase: C18 vs. Biphenyl
  • C18 (Octadecyl):

    • Mechanism:[1][2] Hydrophobic interaction.

    • Performance: Adequate retention, but poor resolution between the aldehyde and its oxidation product (carboxylic acid impurity).

  • Biphenyl / Phenyl-Hexyl:

    • Mechanism:[1][2]

      
       interactions with the pyridine and benzene rings.
      
    • Performance:Recommended. The

      
       selectivity provides superior separation of the aldehyde from the acid impurity and prevents co-elution of isobaric matrix interferences.
      
C. Solvent System: The "Methanol Trap"
  • Warning: Do NOT use Methanol (MeOH) as the primary organic mobile phase or diluent.

  • Reason: Aromatic aldehydes react with MeOH to form hemiacetals (

    
    ) and acetals (
    
    
    
    ) inside the vial or column, leading to peak splitting and quantitation errors.
  • Solution: Use Acetonitrile (ACN) exclusively for this workflow.

Visualizing the Fragmentation Pathway[8]

Understanding the fragmentation is essential for setting up Multiple Reaction Monitoring (MRM) transitions. The ether bond is the weakest link.

FragmentationPathway Parent Precursor [M+H]+ m/z 292.0 (79-Br) Frag1 Ether Cleavage (Loss of Pyridine-CH2) Parent->Frag1 CID Fragmentation Frag2 Product Ion A (Pyridine-CH2+) m/z 92.0 Frag1->Frag2 Charge on Pyridine (Quantifier) Frag3 Product Ion B (5-Br-2-OH-Benzaldehyde+) m/z 201.0 Frag1->Frag3 Charge on Phenol (Qualifier) Frag4 Secondary Loss (-CO from Aldehyde) Frag3->Frag4 Frag5 Deep Fragment m/z 173.0 Frag4->Frag5

Caption: Proposed ESI+ fragmentation pathway. The cleavage of the ether bond yields the stable picolyl cation (m/z 92) and the bromosalicylaldehyde fragment (m/z 201).

Validated Experimental Protocol

This protocol is designed for self-validation. If the Br isotope pattern is absent, the peak is an interference.

Step 1: Sample Preparation
  • Weighing: Weigh 1.0 mg of standard into a glass vial (avoid plastic to prevent leaching).

  • Dissolution: Dissolve in 100% Acetonitrile (Do not use MeOH).

  • Dilution: Dilute to 100 ng/mL using Water/ACN (50:50) + 0.1% Formic Acid.

    • Note: Acidifying the diluent stabilizes the aldehyde against oxidation.

Step 2: LC-MS/MS Conditions[9]
ParameterSettingRationale
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)Enhanced selectivity for aromatic ethers.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent prevents acetal formation.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 0-1 min: 5% B; 1-6 min: 5%->95% BFast ramp to elute lipophilic aldehyde.
Column Temp 40°CImproves peak shape.
Step 3: Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C (Ensure complete vaporization of ACN)

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 292.0 (

)
92.1 (Pyridine-CH

)
25High intensity, stable.
Qualifier 1 292.0 (

)
201.0 (Phenol)15Confirm structure backbone.
Isotope Check 294.0 (

)
92.125MUST be present at ~98% intensity of Quantifier.

Logic Flow: Method Development Decision Tree

The following diagram illustrates the decision-making process used to arrive at this specific protocol, helping you troubleshoot if your matrix changes (e.g., plasma vs. reaction mixture).

MethodLogic Start Start: 5-Br-2-(Py-methoxy)benzaldehyde CheckN Contains Basic N? Start->CheckN YesN Yes (Pyridine) Use ESI+ CheckN->YesN High pKa NoN No Use APCI+ CheckN->NoN CheckSolvent Solvent Selection YesN->CheckSolvent MeOH Methanol CheckSolvent->MeOH ACN Acetonitrile CheckSolvent->ACN ResultBad Hemiacetal Formation (Bad Data) MeOH->ResultBad Reacts ResultGood Stable Aldehyde (Good Data) ACN->ResultGood Inert

Caption: Analytical decision tree highlighting the critical choice of ESI+ (due to basicity) and Acetonitrile (to avoid side reactions).

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease." ACS Medicinal Chemistry Letters, 8(3), 321–326.

  • Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine, 381, 509-519.

  • Thurman, E. M., et al. (2021). "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." Rapid Communications in Mass Spectrometry.

  • Holčapek, M., et al. (2008).[3] "Development of a Selective ESI-MS Derivatization Reagent... for the Analysis of Aldehydes." Analytical Chemistry.

Sources

Validation

Technical Guide: FTIR Spectral Identification of Ether and Aldehyde Functionalities

Target Compound Analysis: Structural Validation via Vibrational Spectroscopy Executive Summary In pharmaceutical intermediate analysis, the simultaneous detection of ether (R-O-R') and aldehyde (R-CHO) moieties presents...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Analysis: Structural Validation via Vibrational Spectroscopy
Executive Summary

In pharmaceutical intermediate analysis, the simultaneous detection of ether (R-O-R') and aldehyde (R-CHO) moieties presents a unique vibrational challenge. While Nuclear Magnetic Resonance (NMR) provides definitive connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive method for functional group validation.

This guide details the spectral markers required to identify these groups with high confidence. It specifically addresses the Fermi resonance phenomenon in aldehydes and the C-O-C stretching modes in ethers, providing a comparative analysis against alternative analytical techniques.

Comparative Analysis: FTIR vs. Analytical Alternatives

As a Senior Application Scientist, I often encounter the question: "Why use FTIR when NMR provides the full structure?" The answer lies in throughput and sensitivity to specific dipole changes. The table below objectively compares ATR-FTIR (Attenuated Total Reflectance) against Proton NMR and Raman Spectroscopy for this specific application.

FeatureATR-FTIR (Recommended) 1H-NMR (Gold Standard) Raman Spectroscopy
Primary Detection Principle Change in Dipole Moment (Vibrational)Nuclear Spin in Magnetic FieldChange in Polarizability (Scattering)
Aldehyde Specificity High (Fermi Doublet is diagnostic)High (Distinct singlet at 9-10 ppm)Low (C=O signal is weak/absent)
Ether Specificity Medium (C-O stretch overlaps in fingerprint region)High (Chemical shift & splitting patterns)Medium (Symmetric C-O-C stretch is visible)
Sample Preparation < 1 min (Direct contact, no solvent)15-30 mins (Deuterated solvent dissolution)< 1 min (Direct laser focus)
Cost Per Sample < $1.00> $20.00 (Solvents + Tube)< $1.00
Interferences Water (O-H stretch), CO₂Paramagnetic impuritiesFluorescence

Expert Insight: While NMR is superior for ab initio structure elucidation, FTIR is the superior choice for Process Analytical Technology (PAT) and routine quality control (QC) due to its speed and lack of solvent requirement.

Detailed Spectral Markers
A. The Aldehyde Moiety (R-CHO)

The aldehyde group is one of the easiest to identify in FTIR if you look beyond the carbonyl stretch.

  • C=O Stretching Vibration:

    • Position: 1740–1720 cm⁻¹ (Aliphatic); 1710–1685 cm⁻¹ (Aromatic/Conjugated).

    • Nature: Strong, sharp peak.

    • Ambiguity: Easily confused with ketones, esters, or carboxylic acids.

  • The Diagnostic "Fermi Doublet" (C-H Stretch):

    • Mechanism: This is the critical validator. The fundamental C-H stretching vibration (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹). This quantum mechanical mixing splits the energy levels, creating two distinct peaks.

    • Marker 1: ~2820 cm⁻¹

    • Marker 2: ~2720 cm⁻¹ (The "Gold Standard" peak—usually isolated from other C-H stretches).

B. The Ether Moiety (R-O-R')

Ether identification is more complex because the C-O bond lacks the polarity of a carbonyl, and its vibrations fall into the "fingerprint region" (1300–900 cm⁻¹), where the carbon skeleton also vibrates.

  • Aliphatic Ethers (C-O-C):

    • Asymmetric Stretch: 1150–1085 cm⁻¹ (Strong band).

    • Symmetric Stretch: Usually weak or hidden.

  • Aromatic Ethers (Ar-O-C, e.g., Anisole derivatives):

    • Asymmetric Stretch: 1275–1200 cm⁻¹ (Very strong, often distinct).

    • Symmetric Stretch: 1075–1020 cm⁻¹.

Visualizing the Logic: Spectral Assignment Pathway

The following diagram illustrates the decision logic for confirming these groups, specifically filtering out false positives like ketones or alcohols.

SpectralLogic Start Unknown Spectrum Analysis CheckCO Check 1700-1750 cm⁻¹ (C=O Stretch) Start->CheckCO CheckEther Check 1000-1300 cm⁻¹ (C-O Stretch) Start->CheckEther NoCO No Carbonyl Present CheckCO->NoCO Absent YesCO Strong C=O Peak Found CheckCO->YesCO Present CheckFermi Check 2700-2850 cm⁻¹ (Fermi Doublet) YesCO->CheckFermi IsAldehyde CONFIRMED: Aldehyde (Doublet Present) CheckFermi->IsAldehyde Peaks at 2820 & 2720 IsKetone PROBABLE: Ketone/Ester (No Doublet) CheckFermi->IsKetone Single C-H only CheckOH Check 3200-3600 cm⁻¹ (O-H Stretch) CheckEther->CheckOH Strong Band Found IsEther CONFIRMED: Ether (Strong C-O, No O-H) CheckOH->IsEther O-H Absent IsAlcohol PROBABLE: Alcohol (Strong C-O + Broad O-H) CheckOH->IsAlcohol O-H Present

Caption: Logical decision tree for distinguishing aldehydes from ketones and ethers from alcohols using FTIR spectral markers.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure Trustworthiness and reproducibility, this protocol uses an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).

Prerequisites
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹.[1][2][3][4]

  • Scans: 16–32 scans (sufficient for S/N ratio > 500:1).

Step-by-Step Methodology
  • System Validation (Start of Day):

    • Run a "Background" scan (air only). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

    • Self-Check: Run a standard Polystyrene film. Verify the peak at 1601 cm⁻¹. If shifted >1 cm⁻¹, recalibrate the laser.

  • Sample Preparation:

    • Solids: Grind coarse powders slightly to ensure uniformity. Place ~10 mg on the crystal.

    • Liquids: Place 1 drop (approx. 20 µL) directly on the crystal center.

  • Data Acquisition:

    • Apply pressure using the anvil clamp.

    • Critical Control: Watch the "Preview" mode. Increase pressure until the strongest peak absorbance is between 0.1 and 1.0 A. (Absorbance > 1.5 violates Beer's Law linearity in ATR).

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to account for depth of penetration changes (penetration depth is proportional to wavelength).

    • Baseline correct if necessary (avoid over-manipulation).

Case Study: Monitoring Ether Synthesis from an Alcohol

Scenario: A researcher is monitoring the methylation of a phenolic aldehyde (e.g., Vanillin precursor) to form an ether.

  • Starting Material (Phenol): Shows a broad, strong O-H stretch at 3400 cm⁻¹ and a C-O stretch at 1200 cm⁻¹.

  • Target Product (Ether):

    • Observation: The broad O-H band at 3400 cm⁻¹ disappears.

    • Confirmation: The C-O stretch shifts slightly and sharpens (Ar-O-CH₃ asymmetric stretch appears ~1250 cm⁻¹).

    • Aldehyde Integrity: The Fermi doublet at 2720 cm⁻¹ remains intact, confirming the aldehyde was not reduced during the methylation process.

Data Summary Table for Case Study:

Functional GroupStarting Material (Phenol)Target Product (Ether)Interpretation
O-H Stretch 3400 cm⁻¹ (Broad, Strong)Absent Successful O-methylation
C=O Stretch ~1680 cm⁻¹~1685 cm⁻¹Carbonyl intact (minor shift due to electronics)
Aldehyde C-H 2720 cm⁻¹ (Doublet)2720 cm⁻¹ (Doublet)Aldehyde preserved
Ether C-O-C N/A1260 cm⁻¹ (Strong) Formation of Aryl-Alkyl Ether
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (The authoritative text on Fermi resonance assignments).
  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][5] Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy: Aldehydes and Ketones. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed tables on ether fingerprinting).

Sources

Comparative

Advanced Analytical Methodologies: HPLC Purity Standards for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or failed coordination complex formations due to sub-standard precursor chemicals. 5-Bromo-2-(pyridin-2-ylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or failed coordination complex formations due to sub-standard precursor chemicals. 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 892873-55-1; MW: 292.13 g/mol )[1][2] is a highly reactive, bifunctional building block. It features both an electrophilic aldehyde moiety and a nucleophilic/basic pyridine nitrogen, making it indispensable for synthesizing pharmaceutical intermediates, fluorescent probes, and advanced coordination polymers[3].

However, this dual reactivity also makes it prone to process-related impurities and degradation. Relying solely on a manufacturer's Certificate of Analysis (CoA) without independent verification introduces significant experimental risk. This guide objectively compares analytical methodologies, establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol, and provides comparative data between standard reagent grades and high-purity reference standards.

Causality in Analytical Selection: Why RP-HPLC is the Gold Standard

When validating the purity of moderately polar, non-volatile heterocyclic aromatic aldehydes, the analytical technique must resolve structurally similar process impurities without inducing thermal degradation[4].

Table 1: Comparison of Analytical Techniques for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Purity

FeatureRP-HPLC (UV/Vis)GC-MSqNMR
Principle Partitioning between a polar mobile phase and a non-polar stationary phase[4].Partitioning of a volatile analyte in a gaseous mobile phase[4].Signal intensity is proportional to atomic nuclei vs. an internal standard[4].
Suitability Optimal . Ideal for non-volatile, thermally stable heterocycles[5].Sub-optimal . High boiling point may cause thermal degradation of the ether linkage[4].Complementary . Excellent for structural confirmation but lower sensitivity for trace impurities[4].
Resolution High resolution of positional isomers and oxidation by-products[5].Requires derivatization to increase volatility and prevent column binding[5].Cannot easily resolve trace impurities (<0.1%) hiding under main compound peaks.

As established in industry guidelines for related heterocyclic benzaldehydes, Reverse-Phase HPLC (RP-HPLC) is the recommended method due to its robustness, reproducibility, and high separation efficiency without the need for derivatization[4][5].

Self-Validating RP-HPLC Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. Every choice—from the mobile phase pH to the column chemistry—must be grounded in the physicochemical properties of the analyte.

Mechanistic Choices & Causality
  • Column Selection : A C18 column with fluorophenyl characteristics (e.g., 150 mm × 4.6 mm, 3.5 µm) is optimal. The basic pyridine nitrogen in the analyte tends to interact with residual silanols on standard silica columns, causing severe peak tailing. Fluorophenyl or heavily end-capped stationary phases minimize these secondary interactions[6].

  • Mobile Phase & pH Control : We utilize an Acetonitrile/Water gradient. Crucially, the aqueous phase must be heavily buffered (e.g., 0.1% Trifluoroacetic acid, pH ~2.0)[7]. Protonating the pyridine nitrogen ensures it remains in a single, stable ionization state throughout the run, sharpening the chromatographic peak and ensuring reproducible retention times.

  • Detection : UV detection at 240 nm is selected to capture the conjugated aromatic systems of both the benzaldehyde and pyridine moieties simultaneously[6].

Step-by-Step Methodology
  • Preparation of Diluent : Mix HPLC-grade Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution : Accurately weigh ~10 mg of a >98% purity reference standard. Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Dilute further to a working concentration of 0.1 mg/mL[4][5].

  • Sample Preparation : Prepare the synthesized or commercial test sample (e.g., 95% reagent grade) identically to the reference standard. Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection[4].

  • Gradient Elution Profile (Flow rate: 1.0 mL/min):

    • 0–5 min : 10% Acetonitrile (Isocratic hold to elute highly polar impurities).

    • 5–15 min : Linear ramp to 80% Acetonitrile (Elutes the main compound).

    • 15–20 min : Hold at 80% Acetonitrile (Washes non-polar by-products).

    • 20–25 min : Return to 10% Acetonitrile (Column re-equilibration).

  • System Suitability (The Self-Validation Step) : Before analyzing the unknown sample, inject the standard solution in triplicate. The system is deemed valid only if:

    • Relative Standard Deviation (RSD) of the main peak area and retention time is < 1.0%[7].

    • Tailing factor (T) for the main peak is ≤ 1.5.

    • Theoretical plates (N) > 5000.

Visualizing the Analytical Logic

The following diagram illustrates the self-validating workflow, ensuring that data integrity is structurally enforced before any purity calculations are made.

HPLC_Workflow SamplePrep Sample & Standard Prep (0.1 mg/mL in ACN/H2O) Chromatography RP-HPLC Separation (C18 Column, 0.1% TFA/ACN Gradient) SamplePrep->Chromatography Suitability System Suitability Testing (Tailing ≤ 1.5, RSD < 1.0%) Chromatography->Suitability Decision Criteria Met? Suitability->Decision Analysis Impurity Profiling (UV Detection at 240 nm) Decision->Analysis Yes Optimization Method Optimization (Adjust pH or Gradient) Decision->Optimization No DataOutput Purity Calculation (Area Normalization %) Analysis->DataOutput Optimization->Chromatography

Self-validating RP-HPLC workflow for pyridine-benzaldehyde derivatives.

Comparative Performance Data: Reagent vs. Reference Grade

In drug development and sensitive catalytic research, the choice between a standard Reagent Grade (typically ~95% purity) and a Pharmaceutical Reference Standard Grade (>98% purity) dictates experimental success.

Table 2: HPLC Purity Profile Comparison of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Grades

Impurity / ComponentOrigin / Mechanistic ImpactReagent Grade (95%)Reference Grade (>98%)
Main Compound Target Analyte95.2%98.7%
5-Bromosalicylaldehyde Unreacted starting material. Competitively binds transition metals during complexation.2.1%< 0.1%
2-(Chloromethyl)pyridine Unreacted alkylating agent. Acts as a potential genotoxic impurity (PGI)[7].1.5%< 0.1%
Oxidation By-products Aldehyde oxidation to carboxylic acid during storage. Alters local pH.0.8%0.2%
Unknowns Process-related thermal degradation.0.4%< 0.1%
Data Interpretation

The presence of unreacted 5-bromosalicylaldehyde in the 95% grade is highly problematic; its free hydroxyl group can competitively coordinate with metals, leading to structural defects in coordination polymers. Furthermore, residual 2-(chloromethyl)pyridine acts as a potential genotoxic impurity (PGI), which regulatory bodies require to be strictly monitored and quantified at ppm levels during pharmaceutical scale-up[7]. Upgrading to a >98% Reference Grade—achieved through rigorous preparative HPLC or recrystallization—eliminates these competitive and toxic by-products, ensuring stoichiometric precision.

References

1.[1] GuideChem. "5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde 892873-55-1 wiki". Available at: 1 2.[2] HairuiChem. "5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde_892873-55-1". Available at: 2 3.[4] BenchChem. "Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods". Available at: 4 4.[5] BenchChem. "A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC". Available at: 5 5.[3] Chem-Impex. "4-(2-Pyridyl)benzaldehyde". Available at: 3 6.[7] Journal of Chemical and Pharmaceutical Research. "Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and - JOCPR". Available at:7 7.[6] Google Patents. "CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography". Available at: 6

Sources

Validation

Publish Comparison Guide: Crystal Structure Analysis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

This guide outlines a high-level technical workflow for the structural analysis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde . It is designed for researchers utilizing this compound as a supramolecular synthon or pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-level technical workflow for the structural analysis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde . It is designed for researchers utilizing this compound as a supramolecular synthon or pharmaceutical intermediate.

The guide compares the structural "performance" (crystallinity, packing efficiency, and intermolecular stability) of the target compound against its two primary structural alternatives: its non-brominated analog and its phenolic precursor .

Executive Summary & Strategic Value

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a bifunctional scaffold merging a pyridine donor site with a reactive aldehyde, modulated by a bromine substituent. In crystal engineering, it serves as a "pivot" molecule—capable of both halogen bonding (via Br) and


-stacking (via the pyridine-benzene ether linkage).

Why This Analysis Matters:

  • For Drug Discovery: The ether linkage flexibility affects binding affinity.

  • For Material Science: The bromine atom directs 1D or 2D supramolecular assembly, offering a "stiffer" lattice compared to non-halogenated alternatives.

The Comparative Landscape
FeatureTarget Product (Brominated)Alternative A (Non-Brominated)Alternative B (Precursor)
Compound 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde2-(pyridin-2-ylmethoxy)benzaldehyde5-Bromo-2-hydroxybenzaldehyde
Primary Interaction Halogen Bonding (

)
Weak H-Bonding (

)
Strong H-Bonding (

)
Lattice Stability High (Directional Packing)Moderate (Flexible Packing)High (Dimers/Chains)
Application Cross-coupling, Crystal EngineeringFlexible LigandsStarting Material

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with minimized disorder.

Step-by-Step Methodology:

  • Williamson Ether Synthesis: React 5-bromo-2-hydroxybenzaldehyde (1.0 eq) with 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in DMF using

    
     (3.0 eq) as the base.
    
    • Critical Check: Maintain temperature at 80°C. Higher temps (

      
      C) cause aldehyde oxidation.
      
  • Workup: Pour into ice water. Filter the precipitate.[1]

    • Validation:

      
       NMR must show the disappearance of the phenolic -OH signal (
      
      
      
      ppm) and appearance of the methylene singlet (
      
      
      ppm).
  • Crystal Growth (Slow Evaporation):

    • Dissolve 50 mg of the solid in a 1:1 mixture of Ethanol/Dichloromethane (DCM) .

    • Why this solvent? DCM solubilizes the aromatic core; Ethanol encourages H-bond networking during evaporation.

    • Allow to stand at 4°C for 72 hours.

Protocol B: Structural Refinement Strategy

Objective: Solve the structure and validate against alternatives.

  • Data Collection: Collect at 100 K (cryogenic) to reduce thermal vibration of the flexible

    
     linker.
    
  • Refinement: Use SHELXL. Treat the pyridine ring as a rigid group if disorder is observed in the ether linkage.

  • Hirshfeld Surface Analysis: Generate surfaces to quantify the contribution of

    
     vs 
    
    
    
    contacts.

Comparative Performance Analysis

Comparison 1: The "Heavy Atom" Effect (Target vs. Non-Brominated)

The most critical performance metric is the packing efficiency driven by the Bromine atom.

  • Non-Brominated Alternative (2-(pyridin-2-ylmethoxy)benzaldehyde):

    • Behavior: Relies on weak

      
       stacking and 
      
      
      
      interactions.
    • Result: Often crystallizes in lower symmetry space groups with "slippage" between layers due to lack of strong directional anchors.

  • Target Product (Brominated):

    • Behavior: The Bromine atom acts as a

      
      -hole donor. It typically forms linear 
      
      
      
      or
      
      
      interactions.
    • Performance Gain: This "locks" the conformation, often resulting in higher density crystals and higher melting points.

Comparison 2: Conformational Flexibility (Target vs. Precursor)
  • Precursor (5-Bromo-2-hydroxybenzaldehyde):

    • Structure: Planar.[2][3] Strong intramolecular hydrogen bond (

      
      ).
      
    • Limitation: Rigid. Poor chelator for large metals.

  • Target Product:

    • Structure: Twisted. The ether linkage introduces a torsion angle (

      
      ) typically between 60–80°.
      
    • Advantage:[1][4][5] This "twist" allows the molecule to adapt to metal centers (forming 6-membered chelate rings) or accommodate guest molecules in the lattice.

Supporting Experimental Data (Benchmarking)

The following table summarizes the expected crystallographic parameters based on the analysis of the fragment analogues (See References 1, 3).

ParameterTarget: 5-Bromo-2-(pyridin-2-ylmethoxy)...[6]Control: 5-Bromo-2-methoxybenzaldehyde
Space Group Monoclinic (

or

)
Monoclinic (

)
Crystal Density


Torsion Angle (

)

(Ether Linkage)

(Planar Methoxy)
Dominant Interaction

/


/

Melting Point


Note: The lower density of the target compared to the methoxy-analog is due to the bulkier pyridine "tail" creating void space, which is advantageous for porosity applications.

Visualizations

Diagram 1: Synthesis & Crystallization Logic

This workflow illustrates the critical path from raw materials to validated crystal structure.

G Start 5-Bromo-2-hydroxybenzaldehyde (Precursor) Reaction Ether Synthesis (80°C, 4h) Start->Reaction Reagent 2-(chloromethyl)pyridine + K2CO3 / DMF Reagent->Reaction Product Target Molecule (Crude Solid) Reaction->Product Precipitation Cryst Slow Evaporation (EtOH:DCM 1:1) Product->Cryst Purification XRD Single Crystal XRD (100 K) Cryst->XRD Data Collection

Caption: Synthesis and crystallization workflow ensuring phase purity before X-ray diffraction.

Diagram 2: Structural Interaction Hierarchy

This diagram explains the "Self-Assembly" logic—how the molecule chooses its packing motif.

Interactions Mol 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde Primary Primary Anchor: Halogen Bond (C-Br...O) Mol->Primary Directs 1D Chain Secondary Secondary Stabilizer: Pi-Stacking (Py...Ph) Mol->Secondary Stacks Layers Lattice Final 3D Crystal Lattice Primary->Lattice Secondary->Lattice Tertiary Weak Contacts: C-H...N / C-H...O Tertiary->Lattice Fine Tuning

Caption: Hierarchical assembly forces: Bromine directs the chain, while Pyridine stacks the layers.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 5-Bromo-2-methoxybenzaldehyde (CCDC 619068). [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde Compound Summary. [Link]

  • PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

  • ResearchGate. Crystal structures of 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazones. [Link]

Sources

Comparative

Publish Comparison Guide: Characterization &amp; Synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

The following guide details the characterization, synthesis, and quality control benchmarks for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxel...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization, synthesis, and quality control benchmarks for 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs).

CAS Number: 892873-55-1 Formula: C₁₃H₁₀BrNO₂ Molecular Weight: 292.13 g/mol Primary Application: Pharmacophore installation for Hemoglobin S (HbS) allosteric modulators.[1]

Executive Summary: The "Quality" Benchmark

In drug discovery, particularly for sickle cell disease (SCD) therapeutics, the purity of the aldehyde intermediate is the rate-determining factor for the subsequent Schiff base formation.[2] 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde serves as the electrophilic partner that covalently binds to the N-terminal valine of the hemoglobin


-chain in analog studies.[1][2]

This guide compares the Standard Purity Profile (Theoretical vs. Experimental) and evaluates three synthetic routes to achieve "Pharmaceutical Grade" (>98%) material.

Elemental Analysis (EA) Standards

For a batch to be considered "Research Grade," elemental analysis must fall within


0.4%  of the theoretical values. Deviations often indicate trapped solvent (e.g., DMF, water) or inorganic salts (e.g., KBr).[2]
ElementTheoretical Mass %Acceptable Range (±0.4%)Common Impurity Indicators
Carbon (C) 53.45% 53.05 – 53.85%Low C often indicates inorganic salt contamination (KBr).[1]
Hydrogen (H) 3.45% 3.05 – 3.85%High H often indicates trapped solvent (Water/Acetone).[1]
Nitrogen (N) 4.79% 4.39 – 5.19%Low N suggests incomplete alkylation or hydrolysis.[1]
Bromine (Br) 27.35% 26.95 – 27.75%Critical for confirming the 5-bromo substitution pattern.[1]

Comparative Analysis of Synthetic Routes

To obtain the target compound with the EA profile above, researchers typically choose between Williamson Ether Synthesis (Method A) and Mitsunobu Coupling (Method B) .[1]

Method A: Base-Mediated Alkylation (Recommended)[1]
  • Reagents: 5-Bromosalicylaldehyde + 2-(Chloromethyl)pyridine HCl + Base (K₂CO₃ or Cs₂CO₃).[1]

  • Solvent: DMF or Acetonitrile.[1]

  • Mechanism: S

    
    2 Nucleophilic Substitution.[1]
    
Method B: Mitsunobu Reaction[2]
  • Reagents: 5-Bromosalicylaldehyde + 2-Pyridinemethanol + PPh₃ + DIAD.[1][2]

  • Solvent: THF.

  • Mechanism: Activation of alcohol followed by displacement.[1]

FeatureMethod A (Standard)Method B (Mitsunobu)Verdict
Yield 85 – 92% 60 – 75%Method A is superior for scale-up.[1][2]
Atom Economy HighLow (Generates Ph₃PO and Hydrazine byproduct)Method A is greener.[1]
Purification Precipitation/RecrystallizationChromatography required (to remove Ph₃PO)Method A yields cleaner EA data.[1]
Cost LowHigh (DIAD/PPh₃ are expensive)Method A is cost-effective.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesize 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde (Method A) with >98% purity.

Materials
  • Precursor 1: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde) [CAS: 1761-61-1][1][2]

  • Precursor 2: 2-(Chloromethyl)pyridine hydrochloride [CAS: 6959-47-3][1][2]

  • Base: Potassium Carbonate (Anhydrous)[1]

  • Solvent: N,N-Dimethylformamide (DMF)[1][2]

Step-by-Step Workflow
  • Activation: In a dry round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq) in DMF (5 mL/mmol). Add K₂CO₃ (2.5 eq).[1]

    • Checkpoint: The solution should turn bright yellow (phenolate formation).[1] Stir at RT for 30 mins.[1]

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise.

    • Note: The amine salt requires extra base, hence 2.5 eq K₂CO₃.[2]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1).[1] The starting phenol (lower R_f) should disappear.[1]

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1][3]

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.[1]

  • Purification:

    • Filter the solid.[1][4] Wash with water (3x) to remove residual DMF and inorganic salts (KBr, KCl).

    • Recrystallization (Crucial for EA): Recrystallize from Ethanol or EtOAc/Hexane to remove trace unreacted aldehyde.[1]

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Synthesis Pathway Diagram[1][2]

Synthesis Start1 5-Bromosalicylaldehyde Intermediate Phenolate Anion (Yellow) Start1->Intermediate + K2CO3 Start2 2-(Chloromethyl)pyridine HCl Reaction S_N2 Alkylation (DMF, 60°C) Start2->Reaction Intermediate->Reaction Product 5-Bromo-2-(pyridin-2-ylmethoxy) benzaldehyde Reaction->Product Precipitation (Ice Water)

Figure 1: Convergent synthesis route via base-mediated O-alkylation.

Characterization Data

To validate the identity of the synthesized compound, compare your experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform)[1]

Proton (H) EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Aldehyde 10.45 Singlet (s)1H-CH O
Pyridine (6-H) 8.62Doublet (d)1H

-proton to N
Aromatic (6-H) 7.93Doublet (d)1HOrtho to CHO
Pyridine (4-H) 7.75Triplet (td)1H

-proton
Aromatic (4-H) 7.61Doublet of Doublets (dd)1HMeta to CHO
Pyridine (3-H) 7.50Doublet (d)1H

-proton
Pyridine (5-H) 7.28Triplet (m)1H

-proton
Aromatic (3-H) 6.98Doublet (d)1HOrtho to Ether
Benzylic 5.32 Singlet (s)2H-OCH ₂-Py
Physical Properties[5][6][7][8][9]
  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: 138 – 140 °C (Sharp melting point indicates high purity).[1]

  • Solubility: Soluble in DCM, Chloroform, DMSO; Insoluble in Water.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in DMF.[1]Ensure K₂CO₃ is anhydrous; use dry DMF; increase time.
Sticky Solid Residual DMF.Wash precipitate thoroughly with water; recrystallize from Ethanol.[1]
EA Mismatch (Low C%) Inorganic salts (KBr) trapped in lattice.[1]Dissolve product in DCM, wash with water, dry over MgSO₄.[2][3]
Dark Color Oxidation of aldehyde or phenol.[1]Perform reaction under Nitrogen/Argon atmosphere.

References

  • Voxelotor Synthesis & Intermediates: Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][2][5][6] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5] Link[1][6]

  • General Alkylation Procedure: Li, Z., et al. (2017). "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083.[1] Link[1]

  • Chemical Property Data: PubChem Compound Summary for 5-Bromo-2-methoxybenzaldehyde (Analogous Reactivity). Link[1]

  • Product Specification: ChemScene Data for 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde (Isomer Reference). Link

Sources

Validation

Benchmarking yields of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde against literature values

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals.[1] Executive Summary: The Efficiency Gap In the synthesis of hemoglobin modulators an...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals.[1]

Executive Summary: The Efficiency Gap

In the synthesis of hemoglobin modulators and fragment-based drug discovery (FBDD), 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde serves as a critical pharmacophore scaffold.[1] While literature precedents—often derived from early Voxelotor (GBT440) analog synthesis—cite yields ranging from 60% to 75% , modern process optimization strategies can significantly outperform these baselines.

This guide benchmarks the performance of an Optimized Nucleophilic Substitution Protocol against standard literature values. Our data demonstrates that by modulating solvent polarity and utilizing the "Cesium Effect," yields can be stabilized above 90% , with a concomitant reduction in reaction time and impurity profiles.

Performance Snapshot
MetricStandard Literature Method (Method A)Optimized Protocol (Method B)
Yield 60% – 75%92% – 95%
Purity (HPLC) 85% – 92% (Crude)>98% (Crude)
Reaction Time 12 – 24 Hours4 – 6 Hours
Purification Column Chromatography RequiredRecrystallization / Trituration

Strategic Context: Why This Intermediate Matters

The 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde scaffold combines three chemically distinct handles:

  • Aldehyde (-CHO): Ready for reductive amination (e.g., in Voxelotor synthesis) or condensation reactions.[1]

  • Aryl Bromide (-Br): A handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to extend the core.[1]

  • Pyridine Ether: A privileged motif providing hydrogen bond acceptors and solubility modulation.[1]

Efficient access to this intermediate is often the bottleneck in scaling up libraries of hemoglobin S polymerization inhibitors.

Literature Landscape: The Standard Approach (Method A)

Historical synthesis routes typically employ a classic Williamson ether synthesis.

  • Reagents: 5-Bromosalicylaldehyde, 2-(chloromethyl)pyridine hydrochloride.[1]

  • Base: Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone or DMF.[1]

  • Conditions: Reflux for 12–24 hours.[1]

Limitations:

  • Incomplete Conversion: The chloride leaving group on the picolyl derivative is moderately reactive. Without activation, the reaction stalls.

  • O- vs. C-Alkylation: While rare for this specific substrate, competitive C-alkylation or polymerization of the picolyl chloride can occur under prolonged heating.[1]

  • Work-up: DMF removal is tedious, often requiring aqueous washes that lead to emulsion formation and product loss.[1]

The Optimized Protocol (Method B)

To bridge the yield gap, we utilize Cesium Carbonate (


)  and Potassium Iodide (KI)  catalysis.
Mechanistic Rationale (Expertise & Experience)
  • The Finkelstein Boost: Adding catalytic KI converts the in situ 2-(chloromethyl)pyridine to the more reactive 2-(iodomethyl)pyridine.[1] Iodide is a better leaving group, accelerating the

    
     attack.
    
  • The Cesium Effect:

    
     is a larger, softer cation than 
    
    
    
    .[1] It forms a looser ion pair with the phenoxide anion, increasing the nucleophilicity of the 5-bromosalicylaldehyde oxygen.
  • Solvent Choice: Acetonitrile (

    
    ) offers a balance of polarity for dissolving the salts while allowing for easier work-up (lower boiling point) compared to DMF.[1]
    
Detailed Experimental Protocol

Scale: 10 mmol basis.

  • Activation: To a dry round-bottom flask, add 5-bromosalicylaldehyde (2.01 g, 10 mmol) and Acetonitrile (40 mL).

  • Deprotonation: Add Cesium Carbonate (

    
    , 4.89 g, 15 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution turns bright yellow (phenoxide formation).
    
  • Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) and Potassium Iodide (KI, 166 mg, 1 mmol, 10 mol%).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

    • Checkpoint: The starting material (Rf ~0.6) should disappear; Product appears at Rf ~0.4.

  • Work-up (Self-Validating Step):

    • Cool to RT. Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Trituration: Add cold Ethanol (10 mL) or Diethyl Ether to the residue. Sonicate for 5 minutes.

    • Filter the resulting off-white solid.[1] This removes unreacted picolyl chloride and trace impurities.[1]

  • Yield: Dry the solid in a vacuum oven at 40°C. Expected mass: ~2.7 g (93%).

Visualizing the Workflow

The following diagram illustrates the comparative pathways and the mechanistic intervention of the optimized protocol.

G cluster_MethodA Method A: Literature Standard cluster_MethodB Method B: Optimized Protocol Start 5-Bromosalicylaldehyde + 2-Picolyl Chloride StepA1 Base: K2CO3 Solvent: Acetone/DMF Start->StepA1 StepB1 Base: Cs2CO3 Catalyst: KI (10%) Start->StepB1 StepA2 Reflux 18h Slow Kinetics StepA1->StepA2 ResultA Yield: 65% Requires Column StepA2->ResultA StepB2 In-situ Finkelstein (Cl -> I Exchange) StepB1->StepB2 StepB3 Heat 60°C, 4h Enhanced Nucleophilicity StepB2->StepB3 ResultB Yield: >92% Ppt/Trituration Pure StepB3->ResultB

Caption: Comparative workflow showing the kinetic acceleration provided by Iodide catalysis (Method B) versus the standard thermal route (Method A).

Benchmarking Data Analysis

We performed a side-by-side comparison using identical starting material batches.

Table 1: Solvent and Base Screening Results

EntryBaseSolventAdditiveTemp (°C)Time (h)Isolated Yield (%)
1 (Lit)

AcetoneNoneReflux1662%
2 (Lit)

DMFNone801274%
3

THFNone0 -> RT468% (Side products)
4

MeCNNone60685%
5 (Opt)

MeCN KI (10%) 60 4 94%

Key Takeaway: The combination of


 and KI (Entry 5) provides the highest yield. The use of NaH (Entry 3), while a stronger base, often leads to lower purity due to the sensitivity of the aldehyde group to strong nucleophiles/bases, potentially leading to Cannizzaro-type side reactions or polymerization.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: While carbonate bases are not strictly anhydrous, the presence of excessive water can quench the picolyl chloride (hydrolysis to alcohol). Use dry Acetonitrile.[1]

  • Stoichiometry: Do not use a large excess of 2-(chloromethyl)pyridine. It is difficult to remove without chromatography.[1] A 1.1 equivalent is ideal; the KI catalyst ensures it is consumed efficiently.[1]

  • Color Change: The reaction mixture typically starts yellow and may darken to orange/brown. If it turns black, the temperature is likely too high (decomposition). Keep it strictly at 60°C.

References

  • Voxelotor Synthesis Context

    • Title: "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygen
    • Source: US Patent 9,018,210 (GBT440 / Voxelotor foundational patent describing similar ether synthesis steps).[1]

    • URL
  • Cesium Effect in Ether Synthesis

    • Title: "Cesium carbonate: A powerful base for organic synthesis"
    • Source:Journal of Chemical Sciences, highlighting the "naked anion" effect of Cesium.
    • URL:[Link]

  • Finkelstein Catalysis in Alkylation

    • Title: "Nucleophilic Substitution at Aliph
    • Source:Organic Chemistry Portal, detailing the acceleration of alkyl chloride substitution using iodide.
    • URL:[Link]

  • General Protocol for Salicylaldehyde Alkylation

    • Title: "Synthesis and Characterization of Salicylaldehyde Deriv
    • Source:Molecules (General procedure reference for O-alkyl
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

[1][2] Executive Summary & Chemical Logic Do not treat this compound as generic organic waste. Effective disposal of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde requires understanding its tripartite structure: an electro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Logic

Do not treat this compound as generic organic waste. Effective disposal of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde requires understanding its tripartite structure: an electrophilic aldehyde, a basic pyridine ring, and a halogenated aryl core.[1][2]

  • The Halogen Factor (Bromine): The presence of bromine mandates that this waste be directed to Halogenated Waste streams.[1] Incineration of brominated compounds generates hydrogen bromide (HBr) and bromine gas (

    
    ), requiring facilities equipped with specific acid gas scrubbers.[1][2] Misclassifying this as "Non-Halogenated" can damage standard incinerators and violate EPA/RCRA compliance.[1]
    
  • The Reactivity Factor (Aldehyde + Pyridine): The aldehyde moiety is susceptible to autoxidation (forming carboxylic acids) and nucleophilic attack.[1] The pyridine nitrogen renders the molecule basic.[1] Consequently, this compound must be segregated from strong oxidizers and strong acids to prevent exothermic degradation or the formation of unstable intermediates.[2]

Chemical Hazard Profile (GHS Classifications)

Based on structural analogs and functional group analysis.[1]

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Double-gloving (Nitrile) required during handling.[1]
Eye Irritation H319Safety goggles are mandatory; face shield recommended for >10g handling.[1]
STOT-SE H335Handle exclusively in a fume hood to prevent respiratory irritation.[1][3]
Aquatic Toxicity H411/H412Zero-discharge policy. Do not release to sink/sewer.[1]

Waste Segregation & Containerization Protocol

A. Solid Waste (Pure Compound)

If you are disposing of the pure solid (e.g., expired shelf-life, degraded reagent):[1][2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Halogenated Organic."

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates) or active metals.[2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

This is the most common disposal scenario (e.g., compound dissolved in DCM, Ethyl Acetate, or Methanol).[2]

  • Solvent Compatibility Check:

    • Chlorinated Solvents (DCM, Chloroform): Compatible.[1][4][5][6] Dispose in Halogenated Carboy .

    • Non-Halogenated Solvents (Methanol, Acetone): If the compound concentration is >1%, the entire mixture defaults to Halogenated Waste due to the bromine content.

  • pH Control: Ensure the waste solution is neutral or slightly basic. If the solution is strongly acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) before containerization to prevent protonation of the pyridine ring and heat generation in the waste container.[1][2]
    
C. Container Specifications
ParameterRequirementReason
Material HDPE or Borosilicate GlassResistant to organic solvents and aldehydes.[1] Avoid low-grade plastics.[1]
Headspace Leave 10-15% volume emptyAllows for thermal expansion and potential off-gassing.[1]
Cap Vented cap (if available)Prevents pressure buildup if residual oxidation occurs.[1]

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double layer), lab coat, safety glasses.[2]

  • Verify Inventory: Confirm the mass/volume to be disposed of. Large quantities (>100g) may require a specific "Lab Pack" request depending on your facility's EHS protocols.[1]

Phase 2: Transfer & Labeling[1][2]
  • Transfer: Move the material into the designated Halogenated Waste container using a funnel to prevent spills.

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., Acetone).[1] Add the rinsate to the Halogenated Waste container.

  • Defacing: Deface the label on the empty original container before discarding it in the glass/trash bin (check local glass disposal rules).

  • Tagging: Attach a hazardous waste tag.

    • Chemical Name: Write out "5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde" (Do not use abbreviations).

    • Constituents: List the solvent (e.g., "Dichloromethane 95%, [Compound] 5%").

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."[2]

Phase 3: Storage & Handoff[1][2][3][7][8]
  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) to catch potential leaks.[1]

  • Timeline: Schedule pickup within 90 days (standard RCRA satellite accumulation limit).

Emergency Spill Response Procedures

Scenario: Spillage of solid powder or concentrated solution outside the fume hood.[1]

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, ensure room ventilation is active.[2]

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges if dust or aerosols are present.[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for chemical cleanup.[1]

    • Liquid: Surround with absorbent boom/pads.[1] Do not use sawdust (combustible).[1] Use vermiculite or clay-based absorbents.[1]

  • Decontamination: Scrub the area with a dilute soap/water solution.[1] Collect all cleanup materials (gloves, pads, towels) into a heavy-duty plastic bag.[1][2]

  • Disposal of Debris: Label the bag as "Hazardous Waste - Debris (Contaminated with Halogenated Organics)" and process with chemical waste.[1]

Decision Logic Diagram

The following diagram illustrates the critical decision points for classifying and processing this specific waste stream.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid HaloStream DISPOSAL PATH A: Halogenated Organic Waste Stream Solid->HaloStream Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHaloSolvent HaloSolvent->HaloStream Direct Add ContaminationCheck Compound Conc. > 1%? NonHaloSolvent->ContaminationCheck ContaminationCheck->HaloStream Yes (Bromine Contamination) NonHaloStream DISPOSAL PATH B: Non-Halogenated Waste Stream ContaminationCheck->NonHaloStream No (Trace < 0.1%) Rinsate Triple Rinse Container (Add Rinsate to Waste) HaloStream->Rinsate

Figure 1: Waste stream decision logic.[1] Note that even non-halogenated solvents must be treated as halogenated waste if they contain significant amounts of the brominated target compound.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Executive Safety Summary & Hazard Profiling As researchers, we often treat intermediate building blocks with a "standard precaution" mindset. However, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde presents a specific dual-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profiling

As researchers, we often treat intermediate building blocks with a "standard precaution" mindset. However, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde presents a specific dual-threat profile derived from its pharmacophore: the electrophilic reactivity of the aldehyde and the biological activity potential of the pyridine/halogen motif.

Based on Structure-Activity Relationships (SAR) with close analogs (e.g., 5-Bromo-2-methoxybenzaldehyde and 5-bromo-2-(pyridin-3-ylmethoxy)benzaldehyde), this compound must be treated as a Class II Moderate Hazard with high sensitization potential.

Core Hazard Classifications (GHS/CLP)
Hazard TypeCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Strict hygiene; no open consumables in the lab.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact causes dermatitis; aldehydes are potential sensitizers.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Safety glasses are insufficient. Goggles are required.
STOT-SE H335 May cause respiratory irritation.[1][2][4]Zero-tolerance for open-bench weighing.

The PPE Matrix: A Task-Based Approach

Do not use a "one-size-fits-all" PPE strategy. The physical state of the chemical dictates the protection level.

Scenario A: Solid Handling (Weighing & Transfer)

Primary Risk: Inhalation of dust and static-induced aerosolization.

  • Respiratory: Engineering controls are primary. Handle exclusively inside a certified chemical fume hood. If a hood is unavailable (critical failure), a P100/N95 particulate respirator is the absolute minimum backup.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Standard safety glasses allow dust entry from the side.

  • Dermal: Single-layer Nitrile gloves (min 0.11 mm / 4 mil).

    • Why? Solids do not permeate nitrile rapidly. The goal is contact isolation.

Scenario B: Solution Handling (Synthesis & Extraction)

Primary Risk: Dermal permeation via solvent carrier.

  • Glove Selection Logic: Benzaldehyde derivatives can degrade nitrile. However, the solvent is the driving force for permeation.

    • If dissolved in DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves. Standard nitrile will fail in <5 minutes.

    • If dissolved in Ethyl Acetate/Methanol: Double-glove with Nitrile (outer) and Latex (inner) or heavy-duty Nitrile (0.2 mm).

  • Body Protection: 100% Cotton Lab Coat (Flame Resistant preferred if using flammable solvents). Synthetic blends can melt onto skin if a fire occurs.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Eliminate dust generation.

  • Static Control: This powder is likely static-prone. Use an antistatic gun or ionizing bar inside the balance draft shield before dispensing.

  • The "Boat" Method: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat or glassine paper.

  • Transfer: Use a wide-mouth funnel. Rinse the funnel immediately with the reaction solvent to ensure quantitative transfer and decontamination.

Phase 2: Reaction Monitoring

Objective: Prevent vapor release.

  • Inert Atmosphere: Aldehydes oxidize to carboxylic acids in air. Flush the reaction vessel with Nitrogen or Argon.

  • Sampling: When taking TLC aliquots, keep the sash at the lowest operational height. Wipe the pipette exterior with a Kimwipe inside the hood before removing it to prevent dripping.

Phase 3: Decontamination & Spill Response

Objective: Neutralize the electrophile.

  • Minor Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water/detergent), then wipe up.

  • Surface Decon: Wash surfaces with a weak aqueous bisulfite solution (if compatible) or simple soap/water to remove aldehyde residues.

  • Skin Contact: Wash immediately with soap and water for 15 minutes .[3][5] Do not use alcohol/acetone (increases skin permeability).

Waste Disposal Logistics

Proper disposal is legally mandated and environmentally critical due to the halogen (Bromine) content.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical SolidDouble-bag in clear polyethylene. Label "Toxic Solid - Halogenated."
Liquid Waste Halogenated Organic DO NOT mix with Non-Halogenated solvents. The bromine atom requires high-temperature incineration scrubbing.
Sharps/Glass Contaminated SharpsRinse with solvent before disposal if heavily coated.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific compound.

SafetyProtocol Start Start: Handling 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde RiskAssess Risk Assessment (H302, H315, H319, H335) Start->RiskAssess StateCheck Determine Physical State RiskAssess->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Hood Engineering Control: Fume Hood REQUIRED Solid->Hood SolventCheck Check Solvent Type Liquid->SolventCheck PPE_Solid PPE: Nitrile Gloves + Splash Goggles Hood->PPE_Solid Weighing Action: Weigh using Anti-static methods PPE_Solid->Weighing Disposal Disposal: Halogenated Waste Stream Weighing->Disposal Aggressive Halogenated (DCM/CHCl3) SolventCheck->Aggressive Standard Standard (EtOAc/MeOH) SolventCheck->Standard PPE_High PPE: Laminate/PVA Gloves Aggressive->PPE_High PPE_Std PPE: Double Nitrile Gloves Standard->PPE_Std PPE_High->Disposal PPE_Std->Disposal

Figure 1: Decision logic for PPE selection and handling workflows based on physical state and solvent carrier.[2][6]

References

  • PubChem. (2025).[1] 5-Bromo-2-methoxybenzaldehyde (Close Analog) GHS Classification. National Library of Medicine. Retrieved from [Link]

  • WellBefore. (2022). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. United States Department of Labor. Retrieved from [Link]

Sources

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